molecular formula C11H14N2O B1279309 2-[2-(Dimethylamino)ethoxy]benzonitrile CAS No. 206261-63-4

2-[2-(Dimethylamino)ethoxy]benzonitrile

Cat. No.: B1279309
CAS No.: 206261-63-4
M. Wt: 190.24 g/mol
InChI Key: DFZYVQTZWFEMTN-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]benzonitrile (CAS RN: 206261-63-4) is a nitrile-substituted aromatic ether of interest in organic and medicinal chemistry research. With a molecular formula of C11H14N2O and a molecular weight of 190.25 g/mol, this compound serves as a versatile chemical building block or intermediate . Its structure, featuring a benzonitrile group and a dimethylaminoethoxy side chain, is analogous to other pharmacologically active intermediates. For instance, the related compound 4-[2-(dimethylamino)ethoxy]benzonitrile is a documented intermediate in the multi-step synthesis of itopride hydrochloride, a gastroprokinetic agent used to treat functional gastrointestinal disorders . This highlights the value of such structural motifs in developing active pharmaceutical ingredients (APIs). The provided compound is of high purity (≥97%) and is intended for research applications as a key synthetic precursor . Its structure is characterized by identifiers including InChI Key: DFZYVQTZWFEMTN-UHFFFAOYSA-N and SMILES: CN(C)CCOC1=CC=CC=C1C#N . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZYVQTZWFEMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438174
Record name 2-[2-(dimethylamino)ethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206261-63-4
Record name 2-[2-(dimethylamino)ethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile from 2-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile from 2-cyanophenol. The primary synthetic route is the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, the sodium or potassium salt of 2-cyanophenol (the alkoxide) reacts with 2-(dimethylamino)ethyl chloride.

Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis is an SN2 reaction where an alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[1][2] For the synthesis of this compound, 2-cyanophenol is first deprotonated by a strong base, such as sodium hydride or potassium hydroxide, to form the more nucleophilic phenoxide. This phenoxide then attacks 2-(dimethylamino)ethyl chloride to form the desired ether product.[3][4]

Experimental Protocol

Materials:

  • 2-Cyanophenol

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane or Chloroform for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • Deprotonation of 2-Cyanophenol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanophenol in a suitable solvent like acetone or DMF.

    • Add 1.5 equivalents of a base such as potassium hydroxide.[5] If using sodium hydride, add 1.1 to 1.4 equivalents portion-wise at 0 °C.[4][7]

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.[7] If using potassium hydroxide in acetone, the mixture can be refluxed for 1 hour.[5]

  • Alkylation Reaction:

    • Slowly add 1.1 to 1.5 equivalents of 2-(dimethylamino)ethyl chloride hydrochloride to the reaction mixture.[5][7] Note that if the hydrochloride salt is used, an additional equivalent of base is necessary to neutralize the HCl.[8]

    • Heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours).[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.[5][7]

    • Add deionized water to the residue and extract the aqueous layer with an organic solvent such as dichloromethane or chloroform (2-3 times).[5][8]

    • Combine the organic layers and wash with water and then with brine.[8]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5][8]

    • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.[7]

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.[7]

Quantitative Data Summary

The following table summarizes the typical reaction parameters adapted from the synthesis of the 4-isomer.[5]

ParameterValue
Reactants
2-Cyanophenol1.0 equivalent
2-(Dimethylamino)ethyl chloride1.5 equivalents
Potassium Hydroxide1.5 equivalents
Solvent Acetone
Reaction Time 8 hours (reflux)
Yield (for 4-isomer) Up to 97%

Visualizing the Process

Reaction Pathway:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-Cyanophenol 2-Cyanophenol Deprotonation Deprotonation 2-Cyanophenol->Deprotonation 2-(Dimethylamino)ethyl_chloride 2-(Dimethylamino)ethyl chloride SN2_Attack SN2 Attack 2-(Dimethylamino)ethyl_chloride->SN2_Attack Base Base (e.g., KOH) Base->Deprotonation Deprotonation->SN2_Attack Phenoxide Intermediate Product This compound SN2_Attack->Product

Caption: Williamson Ether Synthesis Pathway.

Experimental Workflow:

G Start Start Dissolve_Reactants Dissolve 2-Cyanophenol and Base in Solvent Start->Dissolve_Reactants Form_Phenoxide Stir to Form Phenoxide Dissolve_Reactants->Form_Phenoxide Add_Alkyl_Halide Add 2-(Dimethylamino)ethyl chloride Form_Phenoxide->Add_Alkyl_Halide Reflux Heat to Reflux Add_Alkyl_Halide->Reflux Monitor_Reaction Monitor by TLC Reflux->Monitor_Reaction Workup Reaction Work-up (Solvent Removal, Extraction) Monitor_Reaction->Workup Purification Purify Product (Distillation/Chromatography) Workup->Purification End End Purification->End

Caption: Experimental Synthesis Workflow.

Applications and Significance

While the 4-isomer, 4-[2-(dimethylamino)ethoxy]benzonitrile, is a known intermediate in the synthesis of the prokinetic drug Itopride, the specific applications of this compound are less documented in publicly available literature.[9][10] However, as a functionalized benzonitrile derivative, it holds potential as a building block in medicinal chemistry and materials science. The presence of the dimethylaminoethoxy group can impart desirable pharmacokinetic properties or act as a ligand for metal catalysts. Further research into its biological activity and synthetic utility is warranted.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-[2-(Dimethylamino)ethoxy]benzonitrile and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and biological significance of benzonitrile compounds featuring a dimethylaminoethoxy side chain. Extensive research reveals a significant disparity in the available scientific literature between the ortho isomer, 2-[2-(Dimethylamino)ethoxy]benzonitrile, and the para isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile. The vast majority of published data, including experimental protocols and property characterizations, pertains to the 4-substituted isomer due to its role as a key intermediate in the synthesis of the gastroprokinetic agent Itopride.

Consequently, this guide will focus on the well-documented properties of 4-[2-(Dimethylamino)ethoxy]benzonitrile (CAS No. 24197-95-3) , while also noting the current scarcity of information on its ortho counterpart. The data presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Physicochemical Properties of 4-[2-(Dimethylamino)ethoxy]benzonitrile

The following table summarizes the key physicochemical properties of 4-[2-(Dimethylamino)ethoxy]benzonitrile, compiled from various chemical databases and scientific publications.

PropertyValueReference
CAS Number 24197-95-3[1][2][3][4]
Molecular Formula C₁₁H₁₄N₂O[1][2][5]
Molecular Weight 190.24 g/mol [5]
Appearance White to off-white solid[1]
IUPAC Name 4-[2-(dimethylamino)ethoxy]benzonitrile[5]
Synonyms p-[2-(Dimethylamino)ethoxy]-benzonitrile[2][5]
XLogP3 1.6

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-[2-(Dimethylamino)ethoxy]benzonitrile are crucial for its application in research and development. Below are protocols for its synthesis and subsequent reduction, which are key steps in the production of Itopride.

Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile

The most common method for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile is through the etherification of 4-cyanophenol with 2-(dimethylamino)ethyl chloride.[5]

Materials:

  • 4-cyanophenol

  • Potassium hydroxide

  • Acetone

  • 2-(dimethylamino)ethyl chloride

  • Dichloromethane

  • Magnesium sulfate anhydrous

Procedure:

  • Dissolve 20g (168 mmol) of 4-hydroxybenzonitrile in 200ml of acetone.

  • Add 34.8g (251.8 mmol) of potassium hydroxide to the solution.

  • Reflux the mixture for 1 hour.

  • Slowly add 36.3g (251.8 mmol) of 2-(dimethylamino)ethyl chloride dropwise to the reaction mixture.

  • Reflux the mixture for an additional 8 hours.[5]

  • After cooling to room temperature, remove the acetone by decompression and concentration.

  • Extract the product with 300ml of dichloromethane.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the desired product.[6] A yield of 97% has been reported for this procedure.[6]

G cluster_synthesis Synthesis Workflow start Start: Dissolve 4-hydroxybenzonitrile in acetone add_koh Add Potassium Hydroxide start->add_koh reflux1 Reflux for 1 hour add_koh->reflux1 add_dmec Add 2-(dimethylamino)ethyl chloride reflux1->add_dmec reflux2 Reflux for 8 hours add_dmec->reflux2 cool Cool to Room Temperature reflux2->cool remove_acetone Remove Acetone cool->remove_acetone extract Extract with Dichloromethane remove_acetone->extract dry Dry with MgSO4 extract->dry concentrate Concentrate to yield product dry->concentrate

Caption: Workflow for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile.

Reduction of 4-[2-(Dimethylamino)ethoxy]benzonitrile to 4-[2-(dimethylamino)ethoxy]benzylamine

The nitrile group of 4-[2-(dimethylamino)ethoxy]benzonitrile can be reduced to a primary amine, a key step in the synthesis of Itopride.[7]

Materials:

  • 4-[2-(dimethylamino)ethoxy]benzonitrile

  • Ethanol

  • Copper(II)sulfate-5 hydrate (2 mol aqueous solution)

  • Sodium borohydride

  • Ethyl acetate

  • Magnesium sulfate anhydrous

Procedure:

  • Dissolve 2 g (10.5 mmol) of 4-[2-(dimethylamino)ethoxy]benzonitrile in 30 ml of ethanol.

  • Add 0.23 g (0.92 mmol) of copper(II)sulfate-5 hydrate solution.

  • Slowly add 1.74 g (45.94 mmol) of sodium borohydride dropwise.

  • Reflux the mixture for 20 hours.[8]

  • Cool the reactant to room temperature.

  • Extract the product with ethyl acetate.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the desired product.[8] An 80% yield has been reported for this procedure.[8]

G cluster_reduction Reduction Workflow start Start: Dissolve starting material in ethanol add_cuso4 Add Copper(II)sulfate solution start->add_cuso4 add_nabh4 Add Sodium Borohydride add_cuso4->add_nabh4 reflux Reflux for 20 hours add_nabh4->reflux cool Cool to Room Temperature reflux->cool extract Extract with Ethyl Acetate cool->extract dry Dry with MgSO4 extract->dry concentrate Concentrate to yield product dry->concentrate

Caption: Workflow for the reduction of the benzonitrile to a benzylamine.

Biological Activity and Signaling Pathways

Direct biological activity of 4-[2-(Dimethylamino)ethoxy]benzonitrile is not extensively reported; its primary significance lies in its role as a precursor and potential impurity in the drug Itopride.[5] Itopride is a dopamine D2-receptor antagonist and an acetylcholinesterase inhibitor, which enhances gastrointestinal motility.

Derivatives of 4-[2-(dimethylamino)ethoxy]benzohydrazide have been synthesized and evaluated for their potential as inhibitors of Entamoeba histolytica.[9] This suggests that the 4-[2-(dimethylamino)ethoxy]benzonitrile scaffold could be a starting point for the development of novel therapeutic agents.

The logical relationship for its primary application can be visualized as follows:

G cluster_pathway Pharmaceutical Application Pathway start 4-Cyanophenol intermediate 4-[2-(Dimethylamino)ethoxy]benzonitrile start->intermediate Etherification amine 4-[2-(Dimethylamino)ethoxy]benzylamine intermediate->amine Reduction itopride Itopride amine->itopride Amidation

Caption: Synthetic pathway from 4-Cyanophenol to Itopride.

Conclusion

While a comprehensive technical guide on this compound remains elusive due to a lack of available data, the extensive information on its isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, provides valuable insights for the scientific community. The detailed physicochemical properties and experimental protocols for the 4-isomer can serve as a strong foundation for researchers interested in this class of compounds. Further investigation into the synthesis and properties of the 2-isomer is warranted to fill the existing knowledge gap and potentially uncover novel applications.

References

2-[2-(Dimethylamino)ethoxy]benzonitrile CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that searches for "2-[2-(Dimethylamino)ethoxy]benzonitrile" did not yield a specific CAS number or substantial information. The overwhelmingly prevalent compound in scientific literature and commercial availability is the para-substituted isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile. This guide will therefore focus on this compound under the assumption that it is the molecule of interest.

This technical guide provides a comprehensive overview of 4-[2-(Dimethylamino)ethoxy]benzonitrile, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Data

PropertyValue
CAS Number 24197-95-3
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol [1][2]
IUPAC Name 4-[2-(dimethylamino)ethoxy]benzonitrile[1][2]
Synonyms p-[2-(Dimethylamino)ethoxy]-benzonitrile[1]
Appearance White to slightly yellow crystalline solid or white solid[1]
SMILES CN(C)CCOC1=CC=C(C=C1)C#N[2]
InChI Key DTYDLVIYHGGCOG-UHFFFAOYSA-N[2]

Molecular Structure

The molecular structure of 4-[2-(Dimethylamino)ethoxy]benzonitrile consists of a benzonitrile core substituted at the para-position with a 2-(dimethylamino)ethoxy group.

Molecular structure of 4-[2-(Dimethylamino)ethoxy]benzonitrile

Experimental Protocols

Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile

A common and efficient method for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile is through the etherification of 4-cyanophenol.

Materials:

  • 4-cyanophenol

  • Potassium hydroxide

  • Acetone

  • 2-(dimethylamino)ethyl chloride

  • Dichloromethane

Procedure:

  • A mixture of 4-cyanophenol and potassium hydroxide in acetone is refluxed for one hour.

  • 2-(dimethylamino)ethyl chloride is then slowly added to the mixture.

  • The resulting reaction mixture is refluxed for an additional eight hours.

  • After cooling to room temperature, the acetone is removed under reduced pressure.

  • The product is extracted with dichloromethane and purified to yield 4-[2-(Dimethylamino)ethoxy]benzonitrile.

This method has been reported to achieve a yield of 97%.

Applications in Drug Development

4-[2-(Dimethylamino)ethoxy]benzonitrile is a crucial intermediate in the synthesis of Itopride, a prokinetic agent used to treat gastrointestinal motility disorders. The synthesis of Itopride from this intermediate typically involves the reduction of the nitrile group to an amine, followed by amidation.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the synthetic pathway from 4-cyanophenol to 4-[2-(Dimethylamino)ethoxy]benzonitrile.

SynthesisWorkflow 4-cyanophenol 4-cyanophenol Reaction_Mixture Reaction_Mixture 4-cyanophenol->Reaction_Mixture Potassium_hydroxide Potassium_hydroxide Potassium_hydroxide->Reaction_Mixture Acetone Acetone Acetone->Reaction_Mixture 2-(dimethylamino)ethyl_chloride 2-(dimethylamino)ethyl_chloride Reflux_2 Reflux_2 2-(dimethylamino)ethyl_chloride->Reflux_2 Reflux_1 Reflux_1 Reaction_Mixture->Reflux_1 1 hour Reaction_Mixture->Reflux_2 8 hours Extraction_Purification Extraction_Purification Reflux_2->Extraction_Purification Final_Product 4-[2-(Dimethylamino)ethoxy]benzonitrile Extraction_Purification->Final_Product Yield: 97%

Caption: Synthesis workflow for 4-[2-(Dimethylamino)ethoxy]benzonitrile.

References

Spectroscopic and Synthesis Profile of 2-[2-(Dimethylamino)ethoxy]benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile (CAS No. 206261-63-4), a key intermediate in pharmaceutical research and development. This document is intended to serve as a core resource, presenting available data in a structured format and outlining detailed experimental protocols.

Spectroscopic Data

While comprehensive, publicly available spectroscopic data for this compound is limited, this guide compiles expected spectral characteristics based on the analysis of its structural features and data from analogous compounds. Chemical suppliers such as BLDpharm indicate the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound, confirming its characterization in a non-public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected signals in the ¹H and ¹³C NMR spectra of this compound are predicted based on the distinct chemical environments of the protons and carbon atoms.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.8m2HAr-H
~7.2-7.4m2HAr-H
~4.2-4.4t2H-O-CH₂ -CH₂-N-
~2.8-3.0t2H-O-CH₂-CH₂ -N-
~2.3-2.5s6H-N(CH₃ )₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160-165C -O (Aromatic)
~130-135Ar-C H
~120-130Ar-C H
~115-120C ≡N
~110-115Ar-C -CN
~65-70-O-C H₂-
~55-60-C H₂-N-
~45-50-N(C H₃)₂
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~2220-2240C≡N (Nitrile)
~1250-1300 & 1020-1075C-O (Aryl Ether)
~2850-3000C-H (Aliphatic)
~3010-3100C-H (Aromatic)
~1450-1600C=C (Aromatic)
Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data

m/zAssignment
190.11[M]⁺ (Molecular Ion)
58.06[CH₂=N(CH₃)₂]⁺ (Major fragment)

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are provided below. These are generalized procedures based on standard laboratory practices for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the Williamson ether synthesis, starting from 2-cyanophenol and 2-(dimethylamino)ethyl chloride.

Protocol:

  • Reaction Setup: To a solution of 2-cyanophenol (1 equivalent) in a suitable aprotic polar solvent such as acetone or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Cyanophenol 2-Cyanophenol Reaction Reaction 2-Cyanophenol->Reaction 2-(Dimethylamino)ethyl chloride 2-(Dimethylamino)ethyl chloride 2-(Dimethylamino)ethyl chloride->Reaction Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound Spectroscopic_Analysis_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis Sample Sample NMR_Prep Sample Preparation (Dissolution in CDCl3) Sample->NMR_Prep IR_Prep Sample Preparation (Thin Film/ATR) Sample->IR_Prep MS_Prep Sample Preparation (Dilute Solution) Sample->MS_Prep NMR_Acq Data Acquisition (1H & 13C Spectra) NMR_Prep->NMR_Acq IR_Acq Data Acquisition (FTIR Spectrum) IR_Prep->IR_Acq MS_Acq Data Acquisition (Mass Spectrum) MS_Prep->MS_Acq

Navigating the Physicochemical Landscape of 2-[2-(Dimethylamino)ethoxy]benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-[2-(Dimethylamino)ethoxy]benzonitrile, a key intermediate and known impurity in the synthesis of the gastroprokinetic agent, Itopride. Understanding these physicochemical properties is critical for process optimization, formulation development, and regulatory compliance. This document synthesizes the current knowledge, outlines experimental methodologies, and visualizes key processes to support research and development activities.

Core Physicochemical Properties

This compound, also identified in literature and commercial sources as 4-[2-(Dimethylamino)ethoxy]benzonitrile, is a solid at room temperature, typically appearing as a white to slightly yellow crystalline substance. Its molecular structure, featuring a benzonitrile group, an ether linkage, and a tertiary amine, dictates its solubility and stability characteristics.

Solubility Profile

Quantitative, systematic studies on the solubility of this compound in a wide range of solvents are not extensively available in peer-reviewed literature. However, qualitative data and information derived from its synthetic procedures provide valuable insights.

Qualitative Solubility Data

Solvent ClassificationSolventSolubilitySource
Polar Aprotic AcetoneImplied good solubility, used as a reaction solvent.--INVALID-LINK--
Chlorinated DichloromethaneUsed for product extraction, indicating good solubility.--INVALID-LINK--
ChloroformSlightly Soluble--INVALID-LINK--
Polar Protic MethanolSlightly Soluble--INVALID-LINK--
Aqueous WaterWhile not explicitly quantified, its involvement in photoinduced aqueous phase oxidation studies suggests some degree of water solubility.--INVALID-LINK--

Experimental Protocol: Solubility Determination (General Method)

While a specific protocol for this compound is not published, a standard method for determining solubility, such as the shake-flask method, would be appropriate.

  • Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in terms of mass per volume (e.g., mg/mL or g/L).

Stability Profile

The stability of this compound is a critical parameter, particularly as it is an impurity that needs to be controlled in pharmaceutical manufacturing. The primary areas of concern for stability are its susceptibility to hydrolysis, oxidation, and photolysis.

Photostability

Studies have shown that this compound is susceptible to photo-oxidation in aqueous solutions.[1]

  • Mechanism: When exposed to triplet photosensitizers or direct photoexcitation (e.g., at 266 nm), it can undergo a one-electron oxidation to form a radical cation.[1]

  • Degradation Kinetics: The decay of this radical cation in the presence of oxygen follows second-order kinetics, which is attributed to its reaction with the superoxide radical anion.[1]

G Figure 1. Photoinduced Oxidation Pathway cluster_process Photo-Oxidation Process A This compound B Radical Cation (DMABN+•) A->B Light (e.g., 266 nm) + Photosensitizer C Degradation Products B->C Reaction with Superoxide Radical Anion (O2-•)

Figure 1. Photoinduced oxidation pathway of this compound.

Forced Degradation Insights from Itopride Studies

Forced degradation studies on the parent drug, Itopride, reveal potential liabilities in the structure of this compound. The ether linkage, present in both molecules, has been shown to be susceptible to fragmentation under stress conditions.

  • Hydrolytic and Oxidative Stress: The ether linkage in Itopride can cleave under acidic, alkaline, and oxidative conditions. This suggests that this compound may also degrade via ether hydrolysis under similar stress.

General Stability

Commercially available samples of this compound are generally considered stable for shipping at ambient temperatures, suggesting good stability under normal storage conditions.

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential for monitoring the degradation of this compound. The following outlines a general approach based on methods used for Itopride and its impurities.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically suitable.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is common. For example, a mobile phase of methanol:water (55:45, v/v) has been used for Itopride analysis.

  • Detection: UV detection at a suitable wavelength (e.g., 215 nm) is appropriate for the benzonitrile chromophore.

  • Forced Degradation Study:

    • Acid/Base Hydrolysis: Treat solutions of the compound with HCl and NaOH at elevated temperatures.

    • Oxidation: Expose the compound to hydrogen peroxide.

    • Thermal Stress: Heat the solid compound and solutions.

    • Photostability: Expose the compound to UV and visible light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at various time points using the developed HPLC method to separate the parent peak from any degradation products.

  • Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

G Figure 2. Forced Degradation Workflow cluster_workflow Stability Testing Workflow start Sample of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Light) start->stress hplc Analyze by Stability-Indicating HPLC Method stress->hplc end Identify & Quantify Degradation Products hplc->end

Figure 2. General workflow for a forced degradation study.

Conclusion and Future Directions

The available data indicates that this compound is slightly soluble in some organic solvents and is susceptible to photolytic degradation in aqueous environments. Inferences from studies on the parent drug, Itopride, suggest potential instability of the ether linkage under hydrolytic and oxidative stress.

To build a more complete understanding, further research is warranted to:

  • Quantify the solubility of this compound in a broader range of pharmaceutically relevant solvents at various temperatures.

  • Conduct a comprehensive forced degradation study specifically on this compound to definitively identify its degradation products and degradation pathways.

  • Determine the degradation kinetics under various pH and temperature conditions.

This information will be invaluable for the development of robust manufacturing processes, stable formulations, and accurate analytical methods for this important pharmaceutical intermediate.

References

Unveiling the Biological Potential of 2-[2-(Dimethylamino)ethoxy]benzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes the currently available scientific information on 2-[2-(Dimethylamino)ethoxy]benzonitrile. It is crucial to note that publicly accessible research directly investigating the biological activity of this specific molecule is exceptionally limited. The majority of available data pertains to its structural isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, a known intermediate and impurity in the synthesis of the gastroprokinetic agent, Itopride. This document will summarize the information available for related compounds to infer potential areas of interest for future research into the 2-isomer, while clearly delineating the absence of direct evidence.

Introduction and Physicochemical Properties

This compound is a small organic molecule featuring a benzonitrile core substituted with a dimethylaminoethoxy group at the ortho position. The presence of the nitrile group, a known pharmacophore in various bioactive molecules, and the tertiary amine side chain suggest its potential for biological interactions.

Table 1: Physicochemical Properties of Benzonitrile Isomers

PropertyThis compound4-[2-(Dimethylamino)ethoxy]benzonitrile
Molecular Formula C₁₁H₁₄N₂OC₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol 190.24 g/mol
CAS Number 206261-63-4[1]24197-95-3[2][3][4][5]
Appearance Not specified in available literatureWhite to slightly yellow crystalline solid[6]
Known Associations Limited commercial availability for research[1]Intermediate and impurity in Itopride synthesis[5][6]

Inferred and Potential Biological Activities

Direct studies on the biological activity of this compound are not present in the reviewed literature. However, analysis of related benzonitrile and dimethylaminoethoxy-containing compounds allows for the formulation of hypotheses regarding its potential pharmacological profile.

Insights from the 4-Isomer: A Precursor to a Prokinetic Agent

The para-isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, is a well-documented precursor in the synthesis of Itopride.[6][7] Itopride is a gastroprokinetic agent that functions as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor, leading to enhanced gastrointestinal motility.[8] While the 4-isomer itself is considered to lack direct significant biological effects,[6] its structural similarity to the precursor of a bioactive compound suggests that modifications of the benzonitrile core can lead to pharmacologically active molecules.

Potential for Neurological and Other Activities

The 4-isomer has been utilized as a reference material in neurology research, particularly in the study of pain and inflammation.[6] This suggests that this class of compounds may possess properties that warrant investigation for neurological applications.

Furthermore, studies on other benzonitrile derivatives have revealed a range of biological activities, including:

  • Antiviral Activity: A study on 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) demonstrated its ability to inhibit the replication of several picornaviruses by targeting an early event in the viral replication cycle.[7]

  • DPP-4 Inhibition: Novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and investigated as potential dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of diabetes.[9]

These findings indicate that the benzonitrile scaffold is a versatile starting point for the development of therapeutics targeting a variety of biological pathways.

Experimental Protocols: A Framework for Future Investigation

Given the absence of specific experimental data for this compound, this section provides generalized protocols that could be adapted to investigate its potential biological activities, based on methodologies used for similar compounds.

General Workflow for Biological Screening

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Acquisition (this compound) B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-Based Screening (e.g., Receptor Binding, Enzyme Inhibition) A->C D Phenotypic Screening (e.g., Antiviral, Anti-inflammatory) A->D E Data Analysis & Hit Identification B->E C->E D->E F Animal Model Selection E->F Promising In Vitro Results G Pharmacokinetic Studies (ADME) F->G H Efficacy Studies F->H I Toxicology Studies F->I J Data Analysis & Lead Optimization G->J H->J I->J

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Example Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate desired human cell lines (e.g., HEK293, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Potential Signaling Pathways: A Hypothetical Framework

While no signaling pathways have been directly implicated for this compound, its structural features suggest potential interactions with pathways commonly modulated by small molecules containing aromatic and amine functionalities.

cluster_0 Potential Cellular Interactions cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses A This compound B GPCRs A->B Antagonist/Agonist? C Ion Channels A->C Blocker/Modulator? D Enzymes (e.g., Kinases, Esterases) A->D Inhibitor/Activator? E Second Messengers (cAMP, Ca2+) B->E C->E F MAPK Pathway D->F G PI3K/Akt Pathway D->G H NF-κB Pathway E->H I Gene Expression F->I J Cell Proliferation G->J L Apoptosis G->L K Inflammation H->K

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

The biological activity of this compound remains an unexplored area of research. While its structural isomer is primarily of interest as a pharmaceutical intermediate, the broader family of benzonitrile derivatives exhibits a wide range of pharmacological activities. Future research should focus on the systematic in vitro and in vivo screening of this compound to elucidate any potential therapeutic value. Initial studies should prioritize broad cytotoxicity screening followed by targeted assays based on the activities observed in structurally related molecules, such as antiviral, anti-inflammatory, and neurological receptor binding assays. Such a research program would be essential to move beyond inference and establish a concrete biological activity profile for this compound.

References

A Technical Guide to the Reactivity of the Nitrile Group in 2-[2-(Dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of the nitrile functional group in 2-[2-(Dimethylamino)ethoxy]benzonitrile. While extensive data exists for its structural isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, a key intermediate in the synthesis of Itopride, the ortho-substituted variant remains largely uncharacterized in publicly accessible literature. This document, therefore, leverages fundamental principles of organic chemistry to forecast the reactivity of the nitrile group in the ortho isomer, with a focus on hydrolysis, reduction, and cycloaddition reactions. The influence of the 2-(dimethylamino)ethoxy substituent, in terms of both steric and electronic effects, is a central theme of this analysis. This guide aims to serve as a foundational resource for researchers interested in the synthesis and derivatization of this and similar ortho-substituted benzonitriles.

Introduction

Benzonitrile and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The reactivity of the nitrile group offers a versatile handle for the introduction of various functionalities, including amines, carboxylic acids, and heterocycles. The compound this compound presents a unique case study in which the nitrile group is subject to the influence of a sterically demanding and electronically rich ortho substituent. The 2-(dimethylamino)ethoxy group is expected to modulate the electrophilicity of the nitrile carbon and sterically hinder the approach of reagents. Understanding these effects is crucial for predicting reaction outcomes and designing synthetic pathways.

Steric and Electronic Effects of the Ortho Substituent

The 2-(dimethylamino)ethoxy group influences the reactivity of the nitrile group through two primary mechanisms:

  • Electronic Effects: The ether oxygen donates electron density to the aromatic ring via a +R (resonance) effect, while the alkyl chain and the dimethylamino group contribute through a +I (inductive) effect. These electron-donating properties are expected to decrease the electrophilicity of the nitrile carbon, potentially slowing down reactions that involve nucleophilic attack.

  • Steric Effects: The bulky 2-(dimethylamino)ethoxy group in the ortho position creates significant steric hindrance around the nitrile functionality. This is likely to impede the approach of nucleophiles and other reagents, thereby reducing reaction rates.

Predicted Reactivity of the Nitrile Group

The following sections detail the predicted reactivity of the nitrile group in this compound in key chemical transformations.

Hydrolysis

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. The reaction proceeds through an amide intermediate. For this compound, the dimethylamino group will also be protonated, which will have a strong electron-withdrawing effect, potentially accelerating the hydrolysis.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the nitrile carbon is directly attacked by the nucleophile. The steric hindrance from the ortho substituent is expected to significantly slow down the rate of base-catalyzed hydrolysis compared to the para-substituted isomer.

Reaction Reagents and Conditions Predicted Product Anticipated Reaction Rate
Acidic HydrolysisH₂SO₄ (aq), heat2-[2-(Dimethylamino)ethoxy]benzoic acidModerate to Fast
Basic HydrolysisNaOH (aq), heatSodium 2-[2-(Dimethylamino)ethoxy]benzoateSlow

Experimental Protocol: Acid-Catalyzed Hydrolysis (General Procedure)

  • To a solution of this compound in a suitable solvent (e.g., dioxane), add an aqueous solution of a strong acid (e.g., 6M H₂SO₄).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

G cluster_0 Acid-Catalyzed Hydrolysis Workflow Start Start ReactionSetup Dissolve Substrate Add Acid Start->ReactionSetup Reflux Heat to Reflux ReactionSetup->Reflux Monitoring Monitor by TLC/LC-MS Reflux->Monitoring Monitoring->Reflux Incomplete Workup Neutralization Extraction Monitoring->Workup Complete Purification Recrystallization or Chromatography Workup->Purification End End Purification->End

A generalized workflow for the acid-catalyzed hydrolysis of a nitrile.
Reduction

The reduction of nitriles is a common method for the synthesis of primary amines. Various reducing agents can be employed, with differing selectivities.

Catalytic Hydrogenation: This method typically employs a metal catalyst such as Raney Nickel or Palladium on carbon under an atmosphere of hydrogen. While effective, the steric bulk of the ortho substituent in this compound may hinder the adsorption of the nitrile group onto the catalyst surface, potentially requiring harsher conditions (higher pressure and temperature) compared to less hindered nitriles.

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction. The small size of the hydride nucleophile may be less affected by steric hindrance, making this a potentially more efficient method. However, the presence of other reducible functional groups must be considered. Benzonitriles with electron-donating groups generally require more forcing conditions for reduction.[1]

Reaction Reagents and Conditions Predicted Product Anticipated Yield
Catalytic HydrogenationH₂, Raney Ni, high pressure2-[2-(Dimethylamino)ethoxy]benzylamineModerate
Chemical Reduction1. LiAlH₄, THF; 2. H₂O2-[2-(Dimethylamino)ethoxy]benzylamineGood to Excellent

Experimental Protocol: Reduction with LiAlH₄ (General Procedure)

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add a solution of this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a solution of LiAlH₄ in THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash with THF.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify by distillation or column chromatography if necessary.

G cluster_reduction Predicted Reduction Pathway nitrile This compound amine 2-[2-(Dimethylamino)ethoxy]benzylamine nitrile->amine Reduction reagents LiAlH4, THF then H2O reagents->nitrile

The predicted reduction of the nitrile to a primary amine.
Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, serving as a 2π component. A common example is the [3+2] cycloaddition with azides to form tetrazoles.

[3+2] Cycloaddition with Azides: This reaction is often catalyzed by a Lewis acid and can be used to synthesize 5-substituted tetrazoles. The electron-donating nature of the 2-(dimethylamino)ethoxy group may decrease the reactivity of the nitrile in this transformation. Furthermore, the steric hindrance at the ortho position will likely disfavor the reaction.

Reaction Reagents and Conditions Predicted Product Anticipated Reactivity
[3+2] CycloadditionSodium azide, Lewis acid (e.g., ZnBr₂)5-{2-[2-(Dimethylamino)ethoxy]phenyl}-1H-tetrazoleLow

Experimental Protocol: [3+2] Cycloaddition with Sodium Azide (General Procedure)

  • To a solution of this compound in a polar aprotic solvent (e.g., DMF), add sodium azide and a Lewis acid catalyst (e.g., zinc bromide).

  • Heat the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into acidified water.

  • Collect the precipitate by filtration or extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

G cluster_cycloaddition [3+2] Cycloaddition Logical Flow nitrile Ortho-substituted Benzonitrile activation Nitrile Activation nitrile->activation azide Azide cycloaddition Concerted [3+2] Cycloaddition azide->cycloaddition lewis_acid Lewis Acid Catalyst lewis_acid->activation activation->cycloaddition tetrazole Tetrazole Product cycloaddition->tetrazole steric_hindrance Steric Hindrance steric_hindrance->cycloaddition Hinders

Logical flow diagram for a Lewis acid-catalyzed [3+2] cycloaddition.

Conclusion

The reactivity of the nitrile group in this compound is predicted to be significantly influenced by the ortho-disposed substituent. The combination of electron-donating and sterically hindering effects is likely to decrease the rate of reactions involving nucleophilic attack on the nitrile carbon, such as base-catalyzed hydrolysis and some cycloadditions. Reduction to the corresponding primary amine, particularly with chemical reducing agents like LiAlH₄, is anticipated to be a feasible transformation. The protonation of the dimethylamino group under acidic conditions is expected to alter the electronic properties of the substrate and may influence the outcome of acid-catalyzed reactions.

The predictions and generalized protocols provided in this guide offer a starting point for the experimental investigation of this compound. Further research is warranted to empirically determine the reactivity and to develop optimized synthetic methodologies. The notable absence of literature on this specific isomer highlights an opportunity for novel research in the field of synthetic and medicinal chemistry.

References

An In-depth Technical Guide on the Role of the Dimethylamino Group in the Reactivity of 4-[2-(Dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-[2-(Dimethylamino)ethoxy]benzonitrile is a key intermediate in the synthesis of various pharmaceuticals, most notably Itopride, a gastroprokinetic agent.[1] The molecule's reactivity is significantly influenced by the interplay of its three main functional components: the benzonitrile ring, the cyano group, and the dimethylaminoethoxy side chain. This technical guide provides an in-depth analysis of the pivotal role the terminal dimethylamino group plays in modulating the chemical behavior of this compound.

The dimethylamino group, a tertiary amine, imparts basicity and potent electron-donating properties to the molecule. These characteristics have profound effects on the reactivity of the aromatic ring, the lability of the ether linkage, and the reactions of the nitrile group. Understanding these effects is crucial for optimizing existing synthetic routes and for the rational design of new molecules with desired pharmacological activities.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 4-[2-(Dimethylamino)ethoxy]benzonitrile is presented below.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 24197-95-3[2]
Molecular Formula C₁₁H₁₄N₂O[2]
Molecular Weight 190.24 g/mol [2]
Appearance White to slightly yellow crystalline solid[1]
IUPAC Name 4-[2-(dimethylamino)ethoxy]benzonitrile[2]
SMILES CN(C)CCOC1=CC=C(C=C1)C#N[2]

Table 2: Spectroscopic Data

Spectroscopic TechniqueDataSource
¹³C NMR Spectra available[2]
GC-MS Spectra available[2]
IR Spectra (Vapor Phase) Spectra available[2]

The Role of the Dimethylamino Group in Reactivity

The dimethylamino group is a powerful modulator of the electronic environment of the entire molecule. Its influence can be categorized into several key aspects:

1. Basicity and Nucleophilicity:

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a Brønsted-Lowry base and a Lewis base (nucleophile). This basicity is a critical factor in its role as a pharmaceutical intermediate, as it allows for the formation of hydrochloride salts, which often improves the solubility and stability of the final active pharmaceutical ingredient (API), such as Itopride Hydrochloride. In reaction mechanisms, this nitrogen can be protonated under acidic conditions, which would drastically alter the electronic effects on the rest of the molecule, or it can act as a nucleophile in various reactions.

2. Electronic Effects on the Aromatic Ring:

The dimethylamino group, via the ethoxy linker, acts as a strong electron-donating group to the benzonitrile ring. This occurs through resonance, where the lone pair on the nitrogen can be delocalized into the aromatic system. This has two major consequences:

  • Activation of the Aromatic Ring: The increased electron density on the benzene ring makes it more susceptible to electrophilic aromatic substitution (EAS) reactions.[3] The alkoxy group is an ortho-, para-directing activator.[4] This means that electrophiles will preferentially add to the positions ortho and para to the ethoxy group. Since the para position is already substituted by the nitrile group, EAS would be directed to the ortho positions.

  • Intramolecular Charge Transfer (ICT): The presence of a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (nitrile) on the same aromatic system can lead to significant intramolecular charge transfer characteristics, especially in the excited state.[5] This property is well-documented for the related molecule 4-(dimethylamino)benzonitrile (DMABN).[5]

3. Influence on the Nitrile Group's Reactivity:

The electron-donating nature of the dimethylaminoethoxy group increases the electron density of the nitrile group's carbon atom, making it less electrophilic. However, the primary reactions of the nitrile group in this context, such as reduction to a primary amine, are typically carried out under conditions where this electronic effect is overcome by powerful reducing agents.[6]

4. Steric Effects:

The dimethylaminoethoxy side chain is relatively bulky. In potential reactions involving the aromatic ring, such as electrophilic aromatic substitution, this bulk can create steric hindrance at the ortho positions, potentially favoring substitution at the less hindered ortho position or influencing the overall reaction rate.[7]

Fig. 1: Influence of functional groups on reactivity.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and a key transformation of 4-[2-(dimethylamino)ethoxy]benzonitrile.

Protocol 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile

This protocol is based on the Williamson ether synthesis.[8]

  • Materials:

    • 4-hydroxybenzonitrile

    • Potassium hydroxide (KOH)

    • 2-(dimethylamino)ethyl chloride

    • Acetone

    • Dichloromethane

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 20 g of 4-hydroxybenzonitrile and 34.8 g of potassium hydroxide in 200 mL of acetone in a round-bottom flask equipped with a reflux condenser.

    • Reflux the mixture for 1 hour to ensure complete deprotonation of the phenolic hydroxyl group.

    • Slowly add 36.3 g of 2-(dimethylamino)ethyl chloride to the reaction mixture.

    • Reflux the mixture for an additional 8 hours.

    • After cooling to room temperature, remove the acetone under reduced pressure.

    • Extract the product with 300 mL of dichloromethane.

    • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the desired product (yields of up to 97% have been reported).[8]

Synthesis_Workflow start Start: 4-hydroxybenzonitrile + KOH in Acetone reflux1 Reflux for 1 hour start->reflux1 add_reagent Add 2-(dimethylamino)ethyl chloride reflux1->add_reagent reflux2 Reflux for 8 hours add_reagent->reflux2 cool Cool to Room Temperature reflux2->cool concentrate Remove Acetone (Reduced Pressure) cool->concentrate extract Extract with Dichloromethane concentrate->extract dry Dry with MgSO4 extract->dry final_product Final Product: 4-[2-(Dimethylamino)ethoxy]benzonitrile dry->final_product

Fig. 2: Synthesis workflow of the title compound.

Protocol 2: Reduction of 4-[2-(Dimethylamino)ethoxy]benzonitrile to 4-[2-(Dimethylamino)ethoxy]benzylamine

This protocol describes a chemical reduction method.[6][8]

  • Materials:

    • 4-[2-(dimethylamino)ethoxy]benzonitrile

    • Ethanol

    • Copper(II) sulfate pentahydrate

    • Sodium borohydride (NaBH₄)

    • Ethyl acetate

  • Procedure:

    • Dissolve 2 g (10.5 mmol) of 4-[2-(dimethylamino)ethoxy]benzonitrile in 30 mL of ethanol in a round-bottom flask.[8]

    • Add 0.23 g (0.92 mmol) of copper(II) sulfate pentahydrate to the solution.[8]

    • Slowly and carefully add 1.74 g (45.94 mmol) of sodium borohydride in portions.[8] Note: This reaction can be exothermic.

    • Reflux the mixture for 20 hours.[8]

    • After cooling to room temperature, extract the product with ethyl acetate.

    • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

    • Further purification can be achieved through distillation or chromatography if necessary.[6]

Reduction_Pathway reactant 4-[2-(Dimethylamino)ethoxy]benzonitrile (in Ethanol) reagents + Cu(II)SO4·5H2O + NaBH4 reactant->reagents reflux Reflux (20h) reagents->reflux product 4-[2-(Dimethylamino)ethoxy]benzylamine reflux->product

Fig. 3: Reduction of the nitrile to a primary amine.

Conclusion

The dimethylamino group in 4-[2-(dimethylamino)ethoxy]benzonitrile is not merely a passive component of the molecule but an active director of its chemical reactivity. Its strong electron-donating nature activates the aromatic ring towards electrophilic substitution at the ortho positions, while its inherent basicity is crucial for its application in pharmaceutical synthesis, particularly for salt formation. Although its electronic influence on the nitrile group's reactivity is less pronounced in the context of strong reducing agents, it is a defining feature of the molecule's overall chemical personality. A thorough understanding of these roles is paramount for professionals in drug discovery and development, enabling the optimization of synthetic processes and the design of novel therapeutic agents.

References

An In-depth Technical Guide on the Mechanism of Action of 2-[2-(Dimethylamino)ethoxy]benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the mechanisms of action for derivatives of the 2-[2-(Dimethylamino)ethoxy]benzonitrile scaffold. This core structure is pivotal in the development of pharmacologically active agents with diverse therapeutic applications. This document outlines the key molecular targets, signaling pathways, and structure-activity relationships (SAR) that govern the biological effects of these compounds. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Core Mechanisms of Action

Derivatives of this compound have been shown to primarily exert their effects through two distinct and significant mechanisms:

  • Dual Dopamine D2 Receptor Antagonism and Acetylcholinesterase Inhibition: This mechanism is best exemplified by the gastroprokinetic agent Itopride, which enhances gastrointestinal motility.

  • Sigma-2 (σ2) Receptor/TMEM97 Modulation: A growing body of research indicates that related structures can act as potent modulators of the σ2 receptor, an intracellular chaperone protein, implicating them in the treatment of neurodegenerative diseases and cancer.

Dopamine D2 Receptor Antagonism and Acetylcholinesterase Inhibition

The prokinetic agent Itopride, chemically N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, is a well-characterized derivative. Its mechanism of action is a unique dual-pronged approach that synergistically increases acetylcholine (ACh) concentrations in the gastrointestinal tract.[1]

  • Dopamine D2 Receptor Antagonism: Dopamine, upon binding to D2 receptors on enteric motor neurons, inhibits the release of acetylcholine. By acting as an antagonist at these D2 receptors, Itopride removes this inhibitory brake, thereby promoting the release of ACh.[1]

  • Acetylcholinesterase (AChE) Inhibition: Itopride also inhibits the enzyme acetylcholinesterase, which is responsible for the degradation of acetylcholine in the synapse. This inhibition leads to a higher concentration and prolonged availability of ACh at the neuromuscular junction in the gut.[1]

The net effect is a significant enhancement of cholinergic signaling, which increases the lower esophageal sphincter pressure, accelerates gastric emptying, and improves gastro-duodenal coordination.[1]

Signaling Pathway for Prokinetic Activity

Prokinetic_Mechanism cluster_neuron Myenteric Motor Neuron cluster_synapse Synaptic Cleft cluster_muscle GI Smooth Muscle Cell ACh_release ACh Release ACh Acetylcholine (ACh) ACh_release->ACh D2R Dopamine D2 Receptor D2R->ACh_release Inhibition Dopamine Dopamine Dopamine->D2R Binds & Inhibits Itopride_D2 Itopride Itopride_D2->D2R Antagonizes AChE AChE ACh->AChE Hydrolysis M3R Muscarinic M3 Receptor ACh->M3R Activates Itopride_AChE Itopride Itopride_AChE->AChE Inhibits Contraction Increased Motility (Contraction) M3R->Contraction

Caption: Dual mechanism of Itopride leading to enhanced gastrointestinal motility.

Data Presentation: Acetylcholinesterase Inhibitory Activity

Structure-activity relationship studies on benzamide and picolinamide derivatives containing a dimethylamine side chain have provided quantitative data on their AChE inhibitory potential.

CompoundStructureAChE IC50 (µM)BChE IC50 (µM)Selectivity (BChE/AChE)
7a N-(4-(2-(dimethylamino)ethoxy)phenyl)picolinamide2.49 ± 0.19247.51 ± 11.3699.40
7b N-(4-(2-(dimethylamino)ethoxy)phenyl)-3-methylpicolinamide13.25 ± 0.94> 250> 18.87
7c N-(4-(2-(dimethylamino)ethoxy)phenyl)-4-methylpicolinamide20.31 ± 1.15> 250> 12.31
7d N-(4-(2-(dimethylamino)ethoxy)phenyl)-5-methylpicolinamide15.63 ± 1.01> 250> 15.99
7e N-(4-(2-(dimethylamino)ethoxy)phenyl)-6-methylpicolinamide8.82 ± 0.63> 250> 28.34
7f N-(4-(2-(dimethylamino)ethoxy)phenyl)-3-hydroxypicolinamide10.26 ± 0.77> 250> 24.37
7g 4-chloro-N-(4-(2-(dimethylamino)ethoxy)phenyl)picolinamide18.52 ± 1.21> 250> 13.50
7h 5-bromo-N-(4-(2-(dimethylamino)ethoxy)phenyl)picolinamide22.18 ± 1.34> 250> 11.27
7i N-(4-(2-(dimethylamino)ethoxy)phenyl)-5-nitropicolinamide25.33 ± 1.58> 250> 9.87
4a N-(2-(2-(dimethylamino)ethoxy)phenyl)benzamide> 250> 250-
4b N-(3-(2-(dimethylamino)ethoxy)phenyl)benzamide> 250> 250-
4c N-(4-(2-(dimethylamino)ethoxy)phenyl)benzamide45.37 ± 2.13> 250> 5.51
Data adapted from a study on benzamide and picolinamide derivatives.[2][3][4][5]

The data indicates that picolinamide derivatives are generally more potent AChE inhibitors than their benzamide counterparts. Compound 7a emerged as the most potent inhibitor in this series.[2][3]

Experimental Protocols

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate 5-Thio-2-nitrobenzoic acid (TNB), a yellow-colored anion, which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's Reagent)

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test compounds and a known inhibitor (e.g., Donepezil)

  • 96-well microplate and spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of AChE, ATCI, and DTNB in the assay buffer.

    • Prepare serial dilutions of test compounds and the positive control in assay buffer containing a low percentage of DMSO (<1%).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer only.

    • Control wells (100% activity): 140 µL Assay Buffer, 20 µL DTNB solution, 10 µL AChE solution.

    • Test wells: 130 µL Assay Buffer, 20 µL DTNB solution, 10 µL test compound dilution, 10 µL AChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow inhibitors to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each test compound concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

This assay measures the affinity of a test compound for the D2 receptor by its ability to compete with a radiolabeled ligand.

Principle: A radiolabeled ligand with high affinity for the D2 receptor (e.g., [³H]Spiperone) is incubated with a source of D2 receptors (e.g., cell membranes from a recombinant cell line). The amount of radioligand bound to the receptors is measured. In the presence of an unlabeled test compound, the binding of the radioligand will be competitively inhibited. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is used to calculate its inhibitory constant (Ki).

Materials:

  • Membrane preparation from cells expressing human D2 receptors.

  • Radioligand: e.g., [³H]Spiperone.

  • Non-specific binding determinant: e.g., Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.

  • Test compounds.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup (in microcentrifuge tubes or a 96-well plate):

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of haloperidol.

    • Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 (σ2) Receptor/TMEM97 Modulation

The σ2 receptor, identified as the transmembrane protein 97 (TMEM97), is a promising therapeutic target for various central nervous system disorders and cancer.[6] It is an intracellular chaperone protein located primarily in the endoplasmic reticulum, particularly at the mitochondria-associated membrane (MAM).[3]

The σ2R/TMEM97 is known to interact with other proteins, including the progesterone receptor membrane component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), to form a complex that regulates cellular processes like cholesterol homeostasis, lipid trafficking, and autophagy.[3][7] Modulation of σ2R/TMEM97 can therefore influence these critical pathways, which are often dysregulated in diseases like Alzheimer's and Parkinson's.

Signaling Pathway for Sigma-2 Receptor/TMEM97

Caption: Key interactions and functions of the σ2 Receptor/TMEM97.

Data Presentation: Sigma Receptor Binding Affinity

Structure-activity relationship studies of various chemical scaffolds have identified potent and selective σ2R/TMEM97 modulators.

CompoundStructureσ2R/TMEM97 Ki (nM)σ1R Ki (nM)Selectivity (σ1R/σ2R)
JVW-1601 Aminotetralin Analog5.519836
Optimized Analog Aminotetralin Analog4.51647366
Siramesine Phenylpiperidine0.16129806
PB28 Cyclohexylpiperazine4.20.150.036
RHM-4 N-cyclohexyl-N-(4-iodobenzyl)piperazine0.76>10,000>13,158
Data compiled from studies on aminotetralin and other σ2R/TMEM97 ligands.[8]

This data highlights the feasibility of developing highly selective ligands for the σ2R/TMEM97, a critical feature for minimizing off-target effects.

Experimental Protocol: Functional Assay for Sigma-2 Receptor Modulators

Since σ2R/TMEM97 does not have a direct enzymatic activity or ion channel function, functional assays often rely on downstream cellular effects, such as apoptosis induction in cancer cells.

Principle: Many σ2 receptor agonists have been shown to induce cell death in proliferating tumor cell lines. This property can be exploited to functionally characterize ligands. By measuring a compound's effect on cell viability or its ability to activate apoptotic pathways (e.g., caspase-3 activation), one can classify it as an agonist, partial agonist, or antagonist relative to a known standard agonist like siramesine.[9]

Materials:

  • Cancer cell line with high σ2R expression (e.g., MDA-MB-435 human melanoma).

  • Cell culture medium and supplements.

  • Cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®).

  • Caspase-3 activity assay kit (fluorometric or colorimetric).

  • Test compounds and a known σ2R agonist (e.g., Siramesine).

  • 96-well or 384-well plates (clear for absorbance, black for fluorescence/luminescence).

  • Plate reader.

Procedure (Cell Viability Assay):

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and the reference agonist. Include vehicle-only control wells.

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the required time (e.g., 1-4 hours).

    • Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

    • Compare the EC50 and maximal effect of the test compounds to the reference agonist to classify their functional activity.

Mandatory Visualizations: Experimental Workflows

Workflow for Acetylcholinesterase (AChE) Inhibition Assay

AChE_Workflow start Start prep Prepare Reagents (AChE, DTNB, ATCI, Inhibitors) start->prep plate Plate Setup in 96-well Plate (Controls, Test Compounds) prep->plate preincubate Pre-incubate with Inhibitor (15 min @ 37°C) plate->preincubate initiate Initiate Reaction (Add ATCI Substrate) preincubate->initiate measure Kinetic Read (Absorbance @ 412 nm) initiate->measure analyze Data Analysis (Calculate % Inhibition, Plot IC50 Curve) measure->analyze end End analyze->end

Caption: Step-by-step workflow for the colorimetric AChE inhibition assay.

Workflow for Radioligand Receptor Binding Assay

Binding_Assay_Workflow start Start prep Prepare Reagents (Membranes, Radioligand, Buffers) start->prep plate Assay Setup (Total, NSB, Competition Wells) prep->plate incubate Incubate to Equilibrium (e.g., 60 min @ 25°C) plate->incubate filter Rapid Vacuum Filtration (Separate Bound/Free Ligand) incubate->filter wash Wash Filters (Ice-cold Buffer) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate Ki from IC50) count->analyze end End analyze->end

Caption: General workflow for competitive radioligand binding assays.

References

Methodological & Application

Protocol for the etherification of 2-cyanophenol to produce 2-[2-(Dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile via the etherification of 2-cyanophenol. The described methodology is based on the well-established Williamson ether synthesis, a robust and widely used method for preparing ethers. This protocol is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its preparation through the etherification of 2-cyanophenol is a critical step in the development of new therapeutic agents. The Williamson ether synthesis provides a reliable and high-yielding route to this intermediate. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated by deprotonating 2-cyanophenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, in this case, 2-(dimethylamino)ethyl chloride.[1][2][3][4]

Reaction Scheme

The etherification of 2-cyanophenol to this compound is depicted in the following reaction scheme:

Experimental Data

The following table summarizes the typical reaction conditions and expected yield for the analogous etherification of 4-cyanophenol, which is expected to be highly similar for the 2-cyanophenol isomer.[5][6][7][8]

ParameterValueReference
Starting Material2-Cyanophenol-
Reagent2-(Dimethylamino)ethyl chloride[5][7]
BasePotassium Hydroxide (KOH)[5][7][8]
SolventAcetone[5][7][8]
Reaction TemperatureReflux[5][7][8]
Reaction Time8 hours[7][8]
Expected Yield~97%[5][7]

Detailed Experimental Protocol

4.1. Materials and Equipment

  • 2-Cyanophenol

  • Potassium hydroxide (KOH)

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Acetone (anhydrous)

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

4.2. Procedure

  • Preparation of the Phenoxide:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanophenol (1.0 eq).

    • Dissolve the 2-cyanophenol in anhydrous acetone.

    • While stirring, add finely powdered potassium hydroxide (1.1 eq) to the solution.

    • Heat the mixture to reflux and stir for 1 hour to ensure complete formation of the potassium 2-cyanophenoxide salt.[5][7][8]

  • Etherification Reaction:

    • To the refluxing mixture, add 2-(dimethylamino)ethyl chloride (1.1 eq) dropwise over 15 minutes. Note: If using the hydrochloride salt of 2-(dimethylamino)ethyl chloride, an additional equivalent of base is required to neutralize the HCl.

    • Continue to reflux the reaction mixture for 8 hours.[7][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary to obtain a product of high purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Potassium hydroxide is corrosive and should be handled with care.

  • 2-(Dimethylamino)ethyl chloride is a lachrymator and should be handled with caution.

  • Acetone and dichloromethane are flammable and volatile organic solvents.

Diagrams

Experimental Workflow Diagram

Etherification_Workflow cluster_prep Phenoxide Preparation cluster_reaction Etherification cluster_workup Work-up & Isolation cluster_purification Purification A 2-Cyanophenol in Acetone B Add KOH A->B C Reflux for 1 hour B->C D Add 2-(Dimethylamino)ethyl chloride C->D E Reflux for 8 hours D->E F Cool to RT E->F G Remove Acetone F->G H Extract with Dichloromethane G->H I Dry and Concentrate H->I J Purify by Distillation/Chromatography I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 4-[2-(Dimethylamino)ethoxy]benzonitrile in Itopride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-[2-(Dimethylamino)ethoxy]benzonitrile is a known process-related impurity and potential degradation product of Itopride, a prokinetic agent used to treat various gastrointestinal disorders. The monitoring and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical to ensure their safety and efficacy. This document provides detailed analytical methods for the quantitative determination of 4-[2-(Dimethylamino)ethoxy]benzonitrile in Itopride hydrochloride, targeting researchers, scientists, and drug development professionals. The methodologies described herein are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for impurity profiling in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust technique for the separation and quantification of 4-[2-(Dimethylamino)ethoxy]benzonitrile from Itopride and its other related substances. The following protocol is a comprehensive approach derived from established methods for Itopride impurity analysis[1][2][3][4].

Principle

The method utilizes a C18 reversed-phase column to separate the polar impurity, 4-[2-(Dimethylamino)ethoxy]benzonitrile, from the less polar API, Itopride hydrochloride, and other potential impurities. A gradient elution with a mobile phase consisting of a phosphate buffer and a polar organic solvent allows for optimal separation. Detection is typically performed using a UV detector at a wavelength where both the API and the impurity have adequate absorbance.

Experimental Protocol

1.2.1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Quaternary Gradient HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 258 nm
Injection Volume 20 µL
Diluent Mobile Phase A and Acetonitrile (80:20 v/v)

1.2.2. Preparation of Solutions

  • Standard Stock Solution of Itopride Hydrochloride (1000 µg/mL): Accurately weigh about 25 mg of Itopride Hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Stock Solution of 4-[2-(Dimethylamino)ethoxy]benzonitrile (100 µg/mL): Accurately weigh about 2.5 mg of 4-[2-(Dimethylamino)ethoxy]benzonitrile reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability Solution: Prepare a solution containing 100 µg/mL of Itopride Hydrochloride and 1 µg/mL of 4-[2-(Dimethylamino)ethoxy]benzonitrile in the diluent.

  • Sample Preparation (for Drug Product): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 50 mg of Itopride hydrochloride into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Centrifuge a portion of this solution at 4000 rpm for 10 minutes and use the supernatant for analysis.

Data Presentation: Method Validation Summary

The following table summarizes the typical validation parameters for the quantification of 4-[2-(Dimethylamino)ethoxy]benzonitrile in Itopride hydrochloride.

Validation ParameterResult
Linearity Range (µg/mL) 0.1 - 2.0
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0
Precision (% RSD) < 2.0
Limit of Detection (LOD) (µg/mL) ~ 0.03
Limit of Quantification (LOQ) (µg/mL) ~ 0.1
Specificity No interference from blank, placebo, and other known impurities

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standards & Sample B Dissolve in Diluent A->B C Sonicate & Dilute B->C D Filter/Centrifuge Sample C->D E Inject into HPLC System D->E F Chromatographic Separation (C18 Column, Gradient Elution) E->F G UV Detection at 258 nm F->G H Integrate Peak Areas G->H I Calculate Concentration (External Standard Method) H->I

Caption: Workflow for the HPLC analysis of 4-[2-(Dimethylamino)ethoxy]benzonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. This method is particularly useful for detecting potential genotoxic impurities that may be present at trace levels[5][6][7][8][9].

Principle

The sample containing Itopride hydrochloride is dissolved in a suitable solvent and injected into the gas chromatograph. The components are separated based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Experimental Protocol

2.2.1. Instrumentation and Analytical Conditions

ParameterCondition
GC-MS System Gas Chromatograph with a Mass Selective Detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 280°C
Injection Mode Splitless
Oven Temperature Program Initial: 100°C, hold for 2 min
Ramp: 15°C/min to 300°C
Hold: 10 min at 300°C
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range (m/z) 40 - 450
Solvent Dichloromethane or Methanol

2.2.2. Preparation of Solutions

  • Standard Stock Solution of 4-[2-(Dimethylamino)ethoxy]benzonitrile (100 µg/mL): Accurately weigh about 2.5 mg of 4-[2-(Dimethylamino)ethoxy]benzonitrile reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 5.0 µg/mL.

  • Sample Preparation: Accurately weigh about 100 mg of Itopride hydrochloride into a 10 mL volumetric flask. Dissolve in and dilute to volume with the solvent.

Data Presentation: Expected Performance

The following table outlines the expected performance characteristics of the GC-MS method for the quantification of 4-[2-(Dimethylamino)ethoxy]benzonitrile.

ParameterExpected Performance
Linearity Range (µg/mL) 0.1 - 5.0
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) 95.0 - 105.0
Precision (% RSD) < 5.0
Limit of Quantification (LOQ) (µg/mL) ~ 0.1
Key Mass Fragments (m/z) To be determined from the mass spectrum of the reference standard

Logical Relationship Diagram

GCMS_Logic cluster_steps Analytical Steps cluster_outputs Outputs A Sample Preparation (Dissolution in appropriate solvent) B GC Injection & Separation (Based on volatility and column interaction) A->B C MS Detection (Ionization and Fragmentation) B->C E Retention Time B->E D Data Analysis (Mass Spectrum Interpretation & Quantification) C->D F Mass Spectrum C->F G Quantitative Result D->G

Caption: Logical flow of the GC-MS analysis for impurity quantification.

Signaling Pathway for Impurity Formation (Hypothetical)

The formation of 4-[2-(Dimethylamino)ethoxy]benzonitrile as a process-related impurity in the synthesis of Itopride can be hypothesized to occur through side reactions or from unreacted starting materials. The following diagram illustrates a potential pathway.

Impurity_Formation cluster_synthesis Itopride Synthesis cluster_impurity Impurity Source SM1 4-Hydroxybenzonitrile INT 4-[2-(Dimethylamino)ethoxy]benzonitrile (Intermediate/Impurity) SM1->INT Etherification SM2 2-(Dimethylamino)ethyl chloride SM2->INT API Itopride Hydrochloride INT->API Reduction & Amidation IMP Unreacted Intermediate INT->IMP Incomplete Reaction SM3 Veratroyl chloride SM3->API

Caption: Hypothetical pathway for the formation of the benzonitrile impurity.

The provided HPLC and GC-MS methods offer robust and reliable approaches for the quantification of 4-[2-(Dimethylamino)ethoxy]benzonitrile in Itopride hydrochloride. The HPLC method is well-suited for routine quality control, while the GC-MS method provides high sensitivity and specificity, making it ideal for trace-level analysis and confirmatory testing. Proper validation of these methods in accordance with ICH guidelines is essential to ensure their accuracy, precision, and reliability for their intended purpose.

References

Application Notes and Protocols for the Analysis of 2-[2-(Dimethylamino)ethoxy]benzonitrile by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[2-(Dimethylamino)ethoxy]benzonitrile is a key intermediate and a potential impurity in the synthesis of various pharmaceutical compounds, most notably Itopride.[1] Its detection and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended for use by researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note

This reverse-phase HPLC method is designed for the quantification of this compound and for its separation from the active pharmaceutical ingredient (API) Itopride and other related substances. The method is based on established principles for the analysis of Itopride and its impurities, ensuring a robust starting point for method validation and routine quality control.[2][3][4] A C18 column is utilized with a gradient elution of a phosphate buffer and acetonitrile, providing good resolution and peak shape.[2][4] UV detection at 258 nm is selected for optimal sensitivity, as this is a common wavelength used for the analysis of Itopride and its related compounds.[2][5]

Experimental Protocol: Stability-Indicating HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Diamonsil C18, Kromasil C18).[2][4]

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with phosphoric acid.[2]

  • Mobile Phase B: Acetonitrile (HPLC grade).[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 258 nm.[2][5]

2. Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
08020
128020
176040
226040
238020
388020
This gradient is a starting point based on methods for Itopride and its related substances and should be optimized for the specific separation requirements.[2]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (80:20 v/v). This yields a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the test sample (e.g., drug substance) and dissolve it in the diluent to achieve a target concentration within the calibration range.

4. Data Presentation: Quantitative Data Summary (Hypothetical Validation Data)

ParameterResult
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Retention Time Approx. 15-18 min (dependent on final gradient)

5. System Suitability:

Before sample analysis, inject a system suitability standard (e.g., a solution containing this compound and Itopride) to ensure the chromatographic system is performing adequately. Key parameters to monitor include resolution between critical peaks, theoretical plates, and tailing factor.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases A and B hplc_system Equilibrate HPLC System prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions inject_suitability Inject System Suitability Standard prep_standards->inject_suitability prep_samples Prepare Sample Solutions inject_samples Inject Blank, Standards, and Samples prep_samples->inject_samples hplc_system->inject_suitability inject_suitability->inject_samples If suitability passes integrate_peaks Integrate Chromatographic Peaks inject_samples->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify Analyte in Samples calibration_curve->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application Note

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities such as this compound in pharmaceutical ingredients.[6] This method provides high specificity and sensitivity. The protocol outlined below is a general approach and should be optimized and validated for the specific matrix and analytical requirements. Electron ionization (EI) is proposed for its ability to generate reproducible fragmentation patterns for library matching and structural elucidation.[7]

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Injection Volume: 1 µL.

2. GC Oven Temperature Program:

  • Initial Temperature: 100 °C, hold for 2 minutes.

  • Ramp: 15 °C/min to 280 °C.

  • Final Temperature: 280 °C, hold for 10 minutes.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-450.

  • Solvent Delay: 3 minutes.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol or dichloromethane. This yields a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Solution: Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.

5. Data Presentation: Quantitative and Qualitative Data Summary (Expected)

ParameterExpected Result
Retention Time To be determined experimentally
Molecular Ion (M+) m/z 190
Key Fragment Ions To be determined from mass spectrum (refer to NIST library for similar compounds)
Linearity Range To be validated (e.g., 0.1 - 10 µg/mL)
LOD/LOQ To be determined experimentally

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions inject_standards Inject Calibration Standards prep_standards->inject_standards prep_samples Prepare Sample Solutions inject_samples Inject Sample Solutions prep_samples->inject_samples gcms_system Set up GC-MS Instrument inject_blank Inject Blank (Solvent) gcms_system->inject_blank inject_blank->inject_standards inject_standards->inject_samples process_chromatograms Process Chromatograms and Mass Spectra inject_samples->process_chromatograms identify_analyte Identify Analyte by RT and Mass Spectrum process_chromatograms->identify_analyte quantify Quantify Analyte using Calibration Curve identify_analyte->quantify report Generate Report quantify->report

Caption: Workflow for the GC-MS analysis of this compound.

Disclaimer: The provided protocols are intended as a starting point for method development. It is essential to perform complete method validation according to ICH guidelines or other relevant regulatory requirements to ensure the suitability of the method for its intended purpose.[8] This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness.

References

Purification of 2-[2-(Dimethylamino)ethoxy]benzonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 2-[2-(Dimethylamino)ethoxy]benzonitrile by Column Chromatography

Introduction

This compound is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structural isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, is a known precursor and impurity in the production of Itopride, a gastroprokinetic agent.[1][2] The synthesis of these compounds typically involves the Williamson ether synthesis, reacting the corresponding hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride in the presence of a base.[3][4][5] This reaction can result in a crude product containing unreacted starting materials and various side products, necessitating an efficient purification step to meet the high purity standards required for drug development.

This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The methodology addresses the challenges posed by the compound's basic tertiary amine, which can lead to peak tailing and poor separation on standard silica gel. By incorporating a basic modifier into the mobile phase, a clean and efficient separation can be achieved.

Challenges in Purification

The primary challenge in the chromatographic purification of this compound is the presence of the dimethylamino group. This basic moiety interacts strongly with the acidic silanol groups on the surface of silica gel, leading to several issues:

  • Irreversible Adsorption : A portion of the product can bind strongly to the column, resulting in low recovery.

  • Peak Tailing : The slow dissociation from acidic sites causes the product to elute gradually, resulting in broad, tailing peaks.

  • Poor Resolution : Tailing peaks can co-elute with impurities, leading to inefficient separation.

To mitigate these effects, a small amount of a basic additive, such as triethylamine (TEA), is added to the eluent. The TEA competitively binds to the active silanol sites, minimizing their interaction with the target compound and resulting in sharper peaks and improved separation.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale can be made as needed.

1. Materials and Equipment

  • Crude this compound

  • Silica Gel (230-400 mesh for flash chromatography)

  • Solvents: n-Hexane, Ethyl Acetate, Triethylamine (TEA) - all HPLC grade

  • Glass chromatography column (e.g., 40-50 mm diameter)

  • TLC plates (Silica gel 60 F254)

  • Standard laboratory glassware

  • Rotary evaporator

  • UV lamp (254 nm) for TLC visualization

2. Thin-Layer Chromatography (TLC) Analysis

Before performing the column, it is crucial to determine the optimal solvent system using TLC. This helps to visualize the separation of the desired product from impurities.

  • Eluent System : Start with a mixture of Hexane:Ethyl Acetate (e.g., 70:30) and add 0.5-1% Triethylamine.

  • Procedure :

    • Dissolve a small amount of the crude mixture in dichloromethane or ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber saturated with the chosen eluent system.

    • Visualize the separated spots under a UV lamp.

  • Optimization : Adjust the ratio of Hexane to Ethyl Acetate until the desired product has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from other spots.

3. Column Preparation (Slurry Packing Method)

  • Secure the column vertically with clamps.[6]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).[6]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 Hexane:Ethyl Acetate + 1% TEA). The amount of silica should be 50-100 times the weight of the crude sample (e.g., 50-100 g of silica for 1 g of crude product).

  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

  • Gently tap the column to pack the silica bed evenly and remove any air bubbles.[7]

  • Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[8]

4. Sample Loading (Dry Loading Method)

Dry loading is recommended for better resolution.[8]

  • Dissolve the crude product (1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add 2-3 g of silica gel to the solution.

  • Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform layer.

  • Gently add a thin layer of sand (approx. 1 cm) on top of the sample layer to prevent disturbance during solvent addition.[6]

5. Elution and Fraction Collection

  • Carefully add the eluent to the column. Use gradient elution for optimal separation, starting with a less polar solvent system and gradually increasing the polarity.

  • Suggested Gradient :

    • Eluent A : 90:10 Hexane:Ethyl Acetate + 1% TEA

    • Eluent B : 60:40 Hexane:Ethyl Acetate + 1% TEA

    • Begin elution with Eluent A, applying gentle pressure if necessary for flash chromatography.[6]

    • Collect fractions (e.g., 15-20 mL per tube).

    • Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of compounds.

    • Once the initial, less polar impurities have eluted, gradually increase the polarity by switching to Eluent B to elute the target product.

  • Combine the fractions that contain the pure product, as identified by TLC.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Summary

The following table summarizes the key parameters for the purification process. The Rf values are representative and should be determined for each specific crude mixture.

ParameterValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for normal-phase chromatography.[8]
Column Dimensions 40 mm ID x 400 mm LAppropriate for purifying ~1 g of crude material.
Sample Loading 1.0 g crude material (dry loaded)Dry loading provides better separation efficiency.[8]
Mobile Phase (Eluent) Gradient: Hexane/Ethyl Acetate with 1% Triethylamine (TEA)Gradient elution separates compounds with a wide range of polarities. TEA is essential to prevent tailing of the basic amine.[9]
TLC Eluent 70:30 Hexane:Ethyl Acetate + 1% TEAProvides optimal separation for monitoring fractions.
Expected Rf (Product) ~0.30A good target Rf for effective separation on the column.
Expected Rf (Impurity 1) ~0.55 (e.g., less polar byproduct)Separates well from the product.
Expected Rf (Impurity 2) ~0.10 (e.g., 2-hydroxybenzonitrile)More polar starting material, elutes after the product.
Typical Yield 85-95% (depending on crude purity)High recovery is expected with this optimized method.

Visualized Workflow

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude Crude Product TLC TLC Analysis (Solvent System Optimization) Crude->TLC DryLoad Dry Loading (Adsorption onto Silica) Crude->DryLoad Load Sample Loading DryLoad->Load Pack Column Packing (Slurry Method) Pack->Load Elute Gradient Elution Load->Elute Collect Fraction Collection Elute->Collect Monitor by TLC Combine Combine Pure Fractions Collect->Combine Evap Solvent Evaporation Combine->Evap Pure Purified Product Evap->Pure

References

Application Notes and Protocols: 4-[2-(Dimethylamino)ethoxy]benzonitrile as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the original request specified 2-[2-(Dimethylamino)ethoxy]benzonitrile, publicly available scientific literature and patent documentation overwhelmingly point to the significance of its isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile , as a key precursor in pharmaceutical synthesis. The following application notes and protocols are based on the well-documented applications of this para-isomer.

Introduction

4-[2-(Dimethylamino)ethoxy]benzonitrile is a versatile organic compound that serves as a crucial starting material in the synthesis of various pharmaceutical intermediates. Its primary application lies in the production of Itopride Hydrochloride, a prokinetic agent used to treat gastrointestinal disorders. This document provides detailed methodologies for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile and its subsequent conversion into a key pharmaceutical intermediate, 4-[2-(dimethylamino)ethoxy]benzylamine.

Core Applications

The principal utility of 4-[2-(Dimethylamino)ethoxy]benzonitrile in the pharmaceutical industry is as a direct precursor to 4-[2-(dimethylamino)ethoxy]benzylamine. This benzylamine derivative is a vital building block in the synthesis of Itopride. The conversion involves the reduction of the nitrile group to a primary amine.

Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile

The most common and efficient method for synthesizing 4-[2-(Dimethylamino)ethoxy]benzonitrile is through a Williamson ether synthesis, reacting 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-hydroxybenzonitrile

  • Potassium hydroxide (KOH)

  • Acetone

  • 2-(dimethylamino)ethyl chloride

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 20g (168 mmol) of 4-hydroxybenzonitrile in 200ml of acetone.

  • Add 34.8g (251.8 mmol) of potassium hydroxide to the solution.

  • Reflux the mixture with stirring for 1 hour.

  • Slowly add 36.3g (251.8 mmol) of 2-(dimethylamino)ethyl chloride to the reaction mixture.

  • Continue to reflux the mixture for 8 hours.

  • After cooling to room temperature, remove the acetone by rotary evaporation under reduced pressure.

  • Extract the residue with 300ml of dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Quantitative Data
ParameterValueReference
Starting Material4-hydroxybenzonitrile[1]
ReagentsPotassium hydroxide, 2-(dimethylamino)ethyl chloride[1]
SolventAcetone[1]
Reaction Time9 hours (1 hour + 8 hours)[1]
Yield~97%[1]

Synthesis of the Pharmaceutical Intermediate: 4-[2-(dimethylamino)ethoxy]benzylamine

The nitrile group of 4-[2-(Dimethylamino)ethoxy]benzonitrile can be reduced to a primary amine to form 4-[2-(dimethylamino)ethoxy]benzylamine, the key intermediate for Itopride synthesis. A common method for this reduction is using sodium borohydride with a copper(II) sulfate catalyst.

Experimental Protocol: Reduction of Nitrile

Materials:

  • 4-[2-(Dimethylamino)ethoxy]benzonitrile

  • Ethanol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2g (10.5 mmol) of 4-[2-(dimethylamino)ethoxy]benzonitrile in 30ml of ethanol in a round-bottom flask.

  • Add 0.23g (0.92 mmol) of copper(II) sulfate pentahydrate (as a 2M aqueous solution).

  • Slowly add 1.74g (45.94 mmol) of sodium borohydride to the mixture.

  • Reflux the reaction mixture for 20 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the desired product.[2]

Quantitative Data
ParameterValueReference
Starting Material4-[2-(Dimethylamino)ethoxy]benzonitrile[2]
Reducing AgentSodium borohydride[2]
CatalystCopper(II) sulfate pentahydrate[2]
SolventEthanol[2]
Reaction Time20 hours[2]
Yield~80%[2]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key reaction and workflow.

Synthesis_of_Precursor cluster_0 Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile 4-hydroxybenzonitrile 4-hydroxybenzonitrile Intermediate_Phenoxide Potassium 4-cyanophenoxide 4-hydroxybenzonitrile->Intermediate_Phenoxide Reflux, 1h KOH_Acetone KOH, Acetone KOH_Acetone->4-hydroxybenzonitrile Final_Product 4-[2-(Dimethylamino)ethoxy]benzonitrile Intermediate_Phenoxide->Final_Product Reflux, 8h 2-DMAE_Chloride 2-(dimethylamino)ethyl chloride 2-DMAE_Chloride->Intermediate_Phenoxide

Caption: Williamson ether synthesis of the precursor.

Reduction_to_Intermediate cluster_1 Synthesis of 4-[2-(dimethylamino)ethoxy]benzylamine Precursor 4-[2-(Dimethylamino)ethoxy]benzonitrile Final_Intermediate 4-[2-(dimethylamino)ethoxy]benzylamine Precursor->Final_Intermediate Reflux, 20h Reagents NaBH4, CuSO4·5H2O Ethanol Reagents->Precursor

Caption: Reduction to the key pharmaceutical intermediate.

Potential Alternative Reactions: Grignard Reaction

The nitrile group of this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents. This reaction typically yields an imine intermediate, which upon acidic hydrolysis, is converted to a ketone. This presents a potential synthetic route to produce novel ketone derivatives that could serve as intermediates for other active pharmaceutical ingredients.

Grignard_Reaction_Pathway cluster_2 Potential Grignard Reaction Nitrile_Precursor This compound Imine_Intermediate Imine Intermediate Nitrile_Precursor->Imine_Intermediate Grignard_Reagent R-MgBr Grignard_Reagent->Nitrile_Precursor Ketone_Product Ketone Derivative Imine_Intermediate->Ketone_Product Acid_Hydrolysis H3O+ Acid_Hydrolysis->Imine_Intermediate

Caption: General pathway for Grignard reaction with the nitrile.

References

Experimental procedure for the reduction of the nitrile group in 2-[2-(Dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Reduction of 2-[2-(Dimethylamino)ethoxy]benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of the nitrile group in this compound to yield 2-[2-(Dimethylamino)ethoxy]benzylamine. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols outlined below describe two primary methods: chemical reduction using lithium aluminum hydride and catalytic hydrogenation.

Method 1: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method utilizes the potent reducing agent lithium aluminum hydride to convert the nitrile to a primary amine. It is a common and effective laboratory-scale procedure.[1][2][3][4][5]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane or Ethyl acetate for extraction

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nitrile: Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. An ice bath can be used to control the initial exothermic reaction.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or gently heat to reflux until the reaction is complete (monitored by TLC or GC-MS).

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 10% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This should produce a granular precipitate.

  • Work-up: Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

  • Extraction: Combine the filtrate and the washings. The product can be further extracted from the aqueous layer using dichloromethane or ethyl acetate if necessary.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude 2-[2-(Dimethylamino)ethoxy]benzylamine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if required.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles, often favored for its scalability and cleaner reaction profile.[6][7][8][9][10]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Raney Nickel or 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add the catalyst, such as Raney Nickel (approx. 10% w/w) or 10% Pd/C (approx. 5-10 mol%), to the solution under an inert atmosphere.

  • Hydrogenation: Seal the autoclave and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-65 bar) and heat to the reaction temperature (e.g., 50-80°C).[6][8]

  • Reaction: Maintain the reaction under vigorous stirring until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst pad with the reaction solvent.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting 2-[2-(Dimethylamino)ethoxy]benzylamine can be purified by vacuum distillation if necessary.

Data Presentation

The following table summarizes the key quantitative data for the described experimental protocols.

ParameterMethod 1: LiAlH₄ ReductionMethod 2: Catalytic Hydrogenation
Starting Material This compoundThis compound
Key Reagent Lithium aluminum hydride (LiAlH₄)Raney Nickel or Pd/C, H₂ gas
Solvent Anhydrous Diethyl Ether or THFEthanol or Methanol
Temperature 0°C to Reflux50 - 80°C
Pressure Atmospheric5 - 65 bar
Reaction Time 2 - 4 hours4 - 24 hours
Typical Yield > 85%> 90%[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_method1 Method 1: LiAlH4 Reduction cluster_method2 Method 2: Catalytic Hydrogenation start1 This compound reaction1 Reaction & Quench start1->reaction1 reagent1 LiAlH4 in Anhydrous Ether/THF reagent1->reaction1 workup1 Filtration & Extraction reaction1->workup1 product1 2-[2-(Dimethylamino)ethoxy]benzylamine workup1->product1 start2 This compound reaction2 High-Pressure Hydrogenation start2->reaction2 reagent2 H2, Raney Ni or Pd/C in Ethanol/Methanol reagent2->reaction2 workup2 Catalyst Filtration reaction2->workup2 product2 2-[2-(Dimethylamino)ethoxy]benzylamine workup2->product2

Caption: Workflow for the reduction of this compound.

Reaction Scheme

reaction_scheme reactant This compound product 2-[2-(Dimethylamino)ethoxy]benzylamine reactant->product [H]

Caption: General reaction scheme for the reduction of the nitrile group.

References

Application of 2-[2-(Dimethylamino)ethoxy]benzonitrile in Medicinal Chemistry: A Focus on the Key Pharmaceutical Intermediate, 4-[2-(Dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: While the inquiry specifically requests information on 2-[2-(Dimethylamino)ethoxy]benzonitrile, a comprehensive review of scientific literature reveals a significant lack of data regarding its specific applications in medicinal chemistry. In contrast, its isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile , is extensively documented as a crucial intermediate in the synthesis of the gastroprokinetic agent, Itopride.[1][2][3] This document will therefore focus on the well-established role of the 4-isomer, assuming it to be the compound of primary interest for researchers, scientists, and drug development professionals.

Overview and Primary Application

4-[2-(Dimethylamino)ethoxy]benzonitrile is a white to slightly yellow crystalline solid with the molecular formula C₁₁H₁₄N₂O.[1] Its principal and most significant application in medicinal chemistry is serving as a penultimate intermediate in the synthesis of Itopride Hydrochloride.[1][2] Itopride is a dopamine D2-receptor antagonist and an acetylcholinesterase inhibitor, which enhances gastrointestinal motility and is used in the treatment of functional dyspepsia and other gastrointestinal disorders.[3][4]

The core structure of 4-[2-(Dimethylamino)ethoxy]benzonitrile provides the necessary molecular framework that, through further chemical modification, leads to the final active pharmaceutical ingredient (API), Itopride.[2]

Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile

Several synthetic routes for 4-[2-(Dimethylamino)ethoxy]benzonitrile have been developed, primarily focusing on efficiency, yield, and scalability for industrial production. The most common method involves the nucleophilic substitution of a phenol derivative.

Experimental Protocol: Synthesis from 4-Cyanophenol

This method is a foundational and cost-effective approach for the industrial production of 4-[2-(Dimethylamino)ethoxy]benzonitrile.[1]

Materials:

  • 4-Cyanophenol

  • Potassium hydroxide (KOH)

  • Acetone

  • 2-(Dimethylamino)ethyl chloride

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 4-cyanophenol in acetone in a reaction flask.

  • Add potassium hydroxide to the solution.

  • Reflux the mixture for approximately one hour to facilitate the complete deprotonation of the phenolic hydroxyl group.[1]

  • Slowly add 2-(dimethylamino)ethyl chloride dropwise to the reaction mixture.

  • Continue to reflux the mixture for approximately eight hours.[1]

  • After cooling to room temperature, remove the acetone under reduced pressure.

  • Extract the product using dichloromethane.[1]

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the desired product.

Quantitative Data:

Starting Material Reagents Solvent Reaction Time Yield Reference

| 4-Cyanophenol | 1. Potassium hydroxide2. 2-(Dimethylamino)ethyl chloride | Acetone | 9 hours (1h + 8h) | 97% |[1][5] |

Conversion to Itopride

The nitrile group of 4-[2-(Dimethylamino)ethoxy]benzonitrile is subsequently reduced to a primary amine, forming 4-[2-(dimethylamino)ethoxy]benzylamine. This intermediate is then acylated to yield Itopride.

Experimental Protocol: Reduction of 4-[2-(Dimethylamino)ethoxy]benzonitrile

Materials:

  • 4-[2-(Dimethylamino)ethoxy]benzonitrile

  • Ethanol

  • Copper(II)sulfate-5 hydrate (2 mol aqueous solution)

  • Sodium borohydride

Procedure:

  • Dissolve 4-[2-(dimethylamino)ethoxy]benzonitrile in ethanol in a reaction flask.

  • Add an aqueous solution of copper(II)sulfate-5 hydrate.

  • Slowly add sodium borohydride to the mixture.

  • Reflux the reaction mixture for approximately 20 hours.[6]

  • After cooling to room temperature, extract the product with ethyl acetate.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain 4-[2-(dimethylamino)ethoxy]benzylamine.

Quantitative Data:

Starting Material Reducing Agent Catalyst Solvent Reaction Time Yield Reference

| 4-[2-(Dimethylamino)ethoxy]benzonitrile | Sodium borohydride | Copper(II)sulfate-5 hydrate | Ethanol | 20 hours | 80% |[6] |

Other Research Applications

Beyond its primary role as a pharmaceutical intermediate, 4-[2-(Dimethylamino)ethoxy]benzonitrile has been utilized in other research contexts:

  • Neurology Research: It is used as a reference material in studies related to pain and inflammation.[1]

  • Photobiological Sciences: The compound, referred to as DMABN in this context, is employed in the study of photoinduced oxidation processes of aromatic amines, which are considered aquatic contaminants.[1]

Visualizing the Synthetic Pathway

The following diagrams illustrate the key synthetic steps involving 4-[2-(Dimethylamino)ethoxy]benzonitrile.

Synthesis_of_Intermediate 4-Cyanophenol 4-Cyanophenol reagents KOH, Acetone 4-Cyanophenol->reagents 2-(Dimethylamino)ethyl chloride 2-(Dimethylamino)ethyl chloride 2-(Dimethylamino)ethyl chloride->reagents product 4-[2-(Dimethylamino)ethoxy]benzonitrile reagents->product

Caption: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile.

Itopride_Synthesis_Workflow start 4-[2-(Dimethylamino)ethoxy]benzonitrile reduction Reduction (e.g., NaBH4, CuSO4) start->reduction intermediate 4-[2-(Dimethylamino)ethoxy]benzylamine reduction->intermediate acylation Acylation (3,4-Dimethoxybenzoyl chloride) intermediate->acylation end Itopride acylation->end

Caption: Workflow for Itopride synthesis from the benzonitrile intermediate.

Conclusion

While this compound itself is not prominently featured in medicinal chemistry literature, its isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, is a cornerstone intermediate in the manufacture of the widely used gastroprokinetic drug, Itopride. The synthetic protocols for this intermediate are well-established and optimized for high yield, underscoring its importance in the pharmaceutical industry. Its utility in other niche research areas further highlights the compound's value to the scientific community. Researchers interested in this chemical scaffold should direct their attention to the extensive body of work surrounding the 4-substituted isomer for relevant applications and methodologies.

References

Application Notes and Protocols for In Vitro Evaluation of 2-[2-(Dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(Dimethylamino)ethoxy]benzonitrile, also known as 4-[2-(Dimethylamino)ethoxy]benzonitrile, is a chemical intermediate primarily utilized in the synthesis of the gastroprokinetic agent, Itopride.[1] Given its role as a precursor and potential impurity in a pharmacologically active compound, it is crucial to characterize its intrinsic biological effects.[1] Itopride functions as a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[2][3][4] The structural motifs within this compound, specifically the dimethylaminoethyl group, are common in compounds targeting various receptors, including histaminic and muscarinic receptors.

These application notes provide a suite of detailed in vitro assay protocols to comprehensively evaluate the potential biological activities of this compound. The proposed assays will investigate its potential to interact with targets related to the therapeutic action of Itopride and other common off-target receptors. A general cytotoxicity assay is also included to establish a baseline for cellular health effects.

Dopamine D2 Receptor Binding Assay

This assay determines the ability of the test compound to bind to the dopamine D2 receptor, a key target for antipsychotic and prokinetic drugs. A competitive radioligand binding assay is a standard method for quantifying the affinity of an unlabeled compound for a specific receptor.[5][6]

Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds & Activates Test_Compound Test Compound (e.g., this compound) Test_Compound->D2R Competitively Binds (Potential Antagonist) G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (Effector) G_protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response Leads to

Caption: Dopamine D2 receptor inhibitory signaling pathway.

Experimental Protocol

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the dopamine D2 receptor.

Materials:

  • Membrane Preparation: Commercially available membranes from HEK293 cells stably expressing human dopamine D2 receptors.

  • Radioligand: [³H]-Spiperone or [³H]-Methylspiperone (a high-affinity D2 antagonist).[5][7]

  • Non-specific Binding Determinator: Haloperidol or unlabeled Spiperone (10 µM).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and Glass Fiber Filters (pre-soaked in 0.5% polyethyleneimine).

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice and dilute to the desired protein concentration (typically 50-200 µ g/well ) in ice-cold Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Membrane suspension.

    • Non-specific Binding (NSB): Radioligand + Non-specific Binding Determinator + Membrane suspension.

    • Competition Binding: Radioligand + Serial dilutions of the test compound + Membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Presentation
Concentration of Test Compound (M)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)% Inhibition
1.00E-1015000500145000
1.00E-0914850500143501.0
1.00E-08135005001300010.3
1.00E-079500500900037.9
1.00E-065000500450069.0
1.00E-0580050030097.9
1.00E-045505005099.7

Note: Data are hypothetical and for illustrative purposes.

Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Calculate % Inhibition = 100 * (1 - [Specific Binding with compound / Specific Binding without compound]).

  • Plot % Inhibition against the log concentration of the test compound to generate a dose-response curve.

  • Determine the IC₅₀ value (concentration causing 50% inhibition) using non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman's method, measures the inhibition of AChE activity.[8][9][10] This is relevant as Itopride, the final product, is an AChE inhibitor.[11]

Assay Workflow

AChE_Assay_Workflow cluster_reagents Reagents cluster_reaction Reaction Steps cluster_measurement Measurement AChE AChE Enzyme Step1 AChE + Test Compound (Pre-incubation) AChE->Step1 ATCh Acetylthiocholine (ATCh) (Substrate) Step2 Add ATCh + DTNB ATCh->Step2 DTNB DTNB (Ellman's Reagent) DTNB->Step2 Test_Compound Test Compound (Potential Inhibitor) Test_Compound->Step1 Step1->Step2 Step3 Enzymatic Reaction: ATCh -> Thiocholine Step2->Step3 Step4 Color Reaction: Thiocholine + DTNB -> TNB (Yellow) Step3->Step4 Measure Measure Absorbance at 412 nm (Kinetic) Step4->Measure

Caption: Workflow for the Ellman's method-based AChE inhibition assay.

Experimental Protocol

Objective: To determine the IC₅₀ value of this compound for acetylcholinesterase.

Materials:

  • Enzyme: Purified AChE from electric eel or recombinant human.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).

  • Test Compound: this compound, dissolved in DMSO.

  • Positive Control: Donepezil or Physostigmine.

  • Assay Buffer: 100 mM Phosphate Buffer, pH 8.0.

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCh, DTNB, and AChE in the Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to each well (in triplicate):

    • Assay Buffer.

    • Test compound dilutions (or positive control/vehicle).

    • DTNB solution.

    • AChE solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the ATCh substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.[8]

Data Presentation
Concentration of Test Compound (µM)Reaction Rate (mOD/min)% AChE Activity% Inhibition
0 (Control)50.0100.00.0
0.149.599.01.0
145.090.010.0
1032.565.035.0
5020.040.060.0
10010.521.079.0
2505.010.090.0

Note: Data are hypothetical and for illustrative purposes.

Data Analysis:

  • Calculate the reaction rate (V) for each concentration from the slope of the absorbance vs. time plot.

  • Calculate % Inhibition = 100 * (1 - [V with inhibitor / V of control]).

  • Plot % Inhibition against the log concentration of the test compound.

  • Determine the IC₅₀ value using non-linear regression.

Histamine H1 Receptor Binding Assay

This assay assesses the compound's affinity for the histamine H1 receptor, a common target for drugs containing an ethylamine moiety, to evaluate potential antihistaminic (or off-target) effects.[12][13]

Experimental Protocol

Objective: To determine the Kᵢ of this compound for the histamine H1 receptor.

Materials:

  • Membrane Preparation: Membranes from CHO or HEK293 cells expressing the human histamine H1 receptor.

  • Radioligand: [³H]-Mepyramine.[12]

  • Non-specific Binding Determinator: Mianserin (10 µM).[12]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Glass Fiber Filters .

Procedure:

  • Membrane Preparation: Dilute thawed membranes in ice-cold Assay Buffer.

  • Assay Setup: In a 96-well plate, set up total binding, non-specific binding, and competition binding wells in triplicate, similar to the Dopamine D2 assay.

  • Incubation: Incubate the plate for 60 minutes at 25°C.

  • Termination & Quantification: Use a cell harvester to filter and wash the wells. Measure radioactivity with a scintillation counter.

Data Presentation
Concentration of Test Compound (M)Specific Binding (CPM)% Inhibition
1.00E-0998501.5
1.00E-0895005.0
1.00E-07820018.0
1.00E-06550045.0
1.00E-05210079.0
1.00E-0445095.5

Note: Data are hypothetical and for illustrative purposes. Control specific binding is assumed to be 10,000 CPM.

Data Analysis: Follow the same data analysis procedure as for the Dopamine D2 Receptor Binding Assay to determine the IC₅₀ and Kᵢ values.

Muscarinic Acetylcholine Receptor Binding Assay

This assay evaluates the compound's potential to bind to muscarinic receptors, which is important for identifying potential anticholinergic side effects.[14][15]

Experimental Protocol

Objective: To determine the Kᵢ of this compound for muscarinic acetylcholine receptors (non-subtype selective).

Materials:

  • Membrane Preparation: Membranes from cells expressing muscarinic receptors (e.g., M3 subtype).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific Binding Determinator: Atropine (1 µM).

  • Test Compound: this compound.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Scintillation Cocktail and Glass Fiber Filters .

Procedure:

  • Membrane Preparation: Dilute thawed membranes in ice-cold Assay Buffer.

  • Assay Setup: Prepare total binding, non-specific binding, and competition binding wells in triplicate.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Termination & Quantification: Filter, wash, and count radioactivity as previously described.

Data Presentation
Concentration of Test Compound (M)Specific Binding (CPM)% Inhibition
1.00E-09118001.7
1.00E-08115004.2
1.00E-071050012.5
1.00E-06780035.0
1.00E-05360070.0
1.00E-0480093.3

Note: Data are hypothetical and for illustrative purposes. Control specific binding is assumed to be 12,000 CPM.

Data Analysis: Follow the same data analysis procedure as for the Dopamine D2 Receptor Binding Assay to determine the IC₅₀ and Kᵢ values.

General Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] This provides a general assessment of the compound's toxicity to living cells.

Assay Workflow

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) for cell adhesion Start->Incubate1 Treat Treat with serial dilutions of Test Compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent (Yellow Tetrazolium Salt) Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Metabolism Viable cells convert MTT to Formazan (Purple) Incubate3->Metabolism Solubilize Add Solubilizing Agent (e.g., DMSO) Metabolism->Solubilize Measure Measure Absorbance at ~570 nm Solubilize->Measure End Calculate % Viability Measure->End

Caption: Workflow for a standard MTT cytotoxicity assay.

Experimental Protocol

Objective: To determine the concentration of the test compound that reduces cell viability by 50% (CC₅₀).

Materials:

  • Cell Line: A relevant cell line (e.g., HEK293, HepG2, or a gastrointestinal cell line like Caco-2).

  • Culture Medium: Appropriate medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Test Compound: this compound.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilizing Agent: Dimethyl sulfoxide (DMSO) or acidified isopropanol.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[19]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT reagent to each well. Incubate for 2-4 hours until purple formazan crystals are visible.[19]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilizing agent to each well. Shake the plate for 15 minutes to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

Data Presentation
Concentration of Test Compound (µM)Absorbance (570 nm)% Viability
0 (Control)1.20100.0
11.1898.3
101.1595.8
501.0285.0
1000.8470.0
2500.5545.8
5000.2016.7

Note: Data are hypothetical and for illustrative purposes.

Data Analysis:

  • Subtract the average absorbance of blank wells from all other wells.

  • Calculate % Viability = 100 * (Absorbance of treated cells / Absorbance of control cells).

  • Plot % Viability against the log concentration of the test compound.

  • Determine the CC₅₀ value using non-linear regression.

References

Application Notes and Protocols for 2-[2-(Dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling, storage, and use of 2-[2-(Dimethylamino)ethoxy]benzonitrile (CAS No. 206261-63-4). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 206261-63-4
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.25 g/mol
Purity 98%
Physical State Not available
Boiling Point Not available
Melting Point Not available
Solubility Not available
Chemical Stability Stable under recommended temperatures and pressures.[1]
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Carbon oxides, Nitrogen oxides.[1]

Hazard Identification and Safety Precautions

GHS Classification:

  • Skin irritation (Category 2)[1]

  • Eye irritation (Category 2A)[1]

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system[1]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P264: Wash skin thoroughly after handling.[1]

    • P271: Use only outdoors or in a well-ventilated area.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • Response:

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P312: Call a poison center or doctor if you feel unwell.[1]

    • P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

    • P362: Take off contaminated clothing and wash before reuse.[1]

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

    • P405: Store locked up.[1]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound should be conducted before commencing any work. The following diagram outlines the mandatory PPE.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment node_labcoat Lab Coat or Gown node_gloves Chemical-Resistant Gloves (e.g., Nitrile) node_eyewear Safety Glasses with Side Shields or Goggles node_respirator Use in a Fume Hood or Well-Ventilated Area

Caption: Mandatory Personal Protective Equipment (PPE).

Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Gather all necessary PPE as outlined in the diagram above.

    • Prepare a designated and clearly labeled workspace for handling the compound.

  • Compound Handling:

    • Work exclusively within a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]

    • Wear appropriate PPE at all times.

    • Avoid direct contact with skin and eyes.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

    • Do not eat, drink, or smoke in the handling area.

Storage Protocol
  • Store in a tightly-closed container when not in use.[1]

  • Keep in a cool, dry, and well-ventilated area.[1][2]

  • Store away from incompatible substances, such as strong oxidizing agents.[1]

  • The storage area should be secure and accessible only to authorized personnel.[1]

  • Avoid sources of ignition.[1]

The following diagram illustrates the correct storage procedure.

Storage_Protocol node_receive Receive Compound node_inspect Inspect Container for Damage node_receive->node_inspect node_store Store in a Cool, Dry, Well-Ventilated Area node_inspect->node_store If Intact node_conditions Tightly Closed Container Away from Incompatibles Store Locked Up node_store->node_conditions

Caption: Proper storage protocol for the compound.

Spill and Emergency Procedures

In the event of a spill or exposure, follow the procedures outlined below.

Emergency_Procedure cluster_spill Spill Response cluster_exposure Exposure Response node_evacuate Evacuate Immediate Area node_ppe Wear Appropriate PPE node_evacuate->node_ppe node_contain Contain Spill with Inert Absorbent Material node_ppe->node_contain node_collect Collect and Place in Sealed Container for Disposal node_contain->node_collect node_decontaminate Decontaminate Spill Area node_collect->node_decontaminate node_skin Skin Contact: Wash with Soap and Water node_medical Seek Medical Attention node_skin->node_medical node_eye Eye Contact: Rinse with Water for 15 min node_eye->node_medical node_inhalation Inhalation: Move to Fresh Air node_inhalation->node_medical

Caption: Spill and exposure emergency procedures.

First Aid Measures:

  • General Advice: Immediately remove any clothing contaminated by the product. Consult a physician and show this safety data sheet.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed: Consult a physician.

Waste Disposal

Dispose of contents and containers in accordance with local, regional, and national regulations. Consult with your institution's environmental health and safety office for specific guidance. Do not dispose of down the drain or into the environment.[1]

References

Application Note: Qualification and Use of 2-[2-(Dimethylamino)ethoxy]benzonitrile as a Reference Standard in Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-27

Audience: Researchers, scientists, and drug development professionals.

Introduction In pharmaceutical manufacturing, the purity and quality of active pharmaceutical ingredients (APIs) are paramount.[1][2] Reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of drug substances and products.[3] 2-[2-(Dimethylamino)ethoxy]benzonitrile (CAS No. 206261-63-4) is a benzonitrile derivative that can serve as a critical reference standard, particularly for the identification and quantification of process-related impurities in drug synthesis.[4][5] Its structural isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, is a known intermediate and impurity in the synthesis of Itopride, a gastroprokinetic agent.[6][7][8][9] Given the potential for isomeric impurities during synthesis, the 2-substituted isomer is an important analytical tool for ensuring the purity of related APIs.

This document outlines the application and detailed protocols for the qualification and use of this compound as a reference standard in analytical testing.

Compound Profile

PropertyValue
Chemical Name This compound
Synonyms 2-(2-(Dimethylamino)ethoxy)benzonitrile
CAS Number 206261-63-4
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol [10]
Appearance White to off-white solid[9]
Storage 2-8°C Refrigerator[11]

Application in Analytical Testing

The primary application of this compound as a reference standard is in the development, validation, and routine use of chromatographic methods (e.g., HPLC, GC) for:

  • Impurity Profiling: Identifying and quantifying this compound as a specific process-related impurity in the manufacturing of a target API.

  • Method Validation: Establishing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for the analytical method.

  • Quality Control: Routine testing of API batches to ensure that the level of this impurity is below the reporting, identification, and qualification thresholds defined by regulatory bodies like the ICH.

Protocols

1. Qualification of this compound Reference Standard

To be used as a reference standard, a batch of this compound must be thoroughly characterized to confirm its identity and establish its purity.

1.1 Identity Confirmation

TechniquePurposeExpected Results
¹H NMR Structural confirmationPeaks corresponding to the protons of the benzonitrile, ethoxy, and dimethylamino groups with appropriate chemical shifts and integrations.
¹³C NMR Structural confirmationPeaks corresponding to the 11 carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to [M+H]⁺ at m/z 191.12.
Infrared (IR) Spectroscopy Functional group confirmationCharacteristic absorption bands for C≡N (nitrile), C-O-C (ether), and aromatic C-H bonds.

1.2 Purity Assessment

TechniqueMethodPurpose
HPLC-UV Gradient elution with a C18 columnTo determine the purity of the compound and identify any non-volatile organic impurities.
GC-MS Capillary column with temperature programmingTo identify and quantify volatile impurities.
Loss on Drying (LOD) Gravimetric analysisTo determine the content of volatile matter (e.g., water, residual solvents).
Residue on Ignition (ROI) Sulfated ash testTo determine the content of inorganic impurities.

Experimental Workflow for Reference Standard Qualification

G Workflow for Reference Standard Qualification cluster_0 Identity Confirmation cluster_1 Purity & Assay cluster_2 Certification Identity Candidate Material NMR ¹H and ¹³C NMR Identity->NMR MS Mass Spectrometry Identity->MS IR IR Spectroscopy Identity->IR Purity Candidate Material HPLC HPLC-UV for Organic Purity Purity->HPLC GC GC-MS for Volatile Impurities Purity->GC LOD Loss on Drying Purity->LOD ROI Residue on Ignition Purity->ROI Assay Purity Assignment (%) HPLC->Assay GC->Assay LOD->Assay ROI->Assay CoA Certificate of Analysis Generation Assay->CoA Release Qualified Reference Standard CoA->Release

Caption: Workflow for qualifying this compound as a reference standard.

2. Protocol for Quantification of this compound in an API using HPLC

This protocol describes a typical HPLC method for the quantification of this compound as an impurity in a drug substance.

2.1 Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 230 nm
Injection Volume 10 µL

2.2 Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.

  • Test Solution (1 mg/mL): Accurately weigh about 50 mg of the API and dissolve in a 50 mL volumetric flask with the diluent.

2.3 Procedure

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution five times and check for system suitability (e.g., %RSD of peak area ≤ 2.0%).

  • Inject the Test Solution in duplicate.

  • Calculate the amount of this compound in the API using the formula below.

2.4 Calculation

Where:

  • Area_impurity: Peak area of this compound in the Test Solution chromatogram.

  • Area_std: Average peak area of this compound in the Standard Solution chromatograms.

  • Conc_std: Concentration of the Standard Solution (mg/mL).

  • Conc_test: Concentration of the API in the Test Solution (mg/mL).

  • Purity_std: Purity of the this compound reference standard (e.g., 99.5%).

Hypothetical Signaling Pathway Context

The API in which this compound is an impurity might be an antagonist for a G-protein coupled receptor (GPCR). Controlling impurities is critical as they could potentially interact with the target receptor or other biological targets, leading to unintended side effects.

G cluster_0 Cell Membrane GPCR GPCR Target AC Adenylate Cyclase GPCR->AC inhibition cAMP cAMP AC->cAMP API API (Antagonist) API->GPCR Impurity Impurity (e.g., 2-[2-(...)) Impurity->GPCR potential off-target effect ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: Hypothetical pathway showing API antagonism and potential impurity interaction.

The use of a well-qualified this compound reference standard is essential for the accurate detection and quantification of this potential impurity in pharmaceutical manufacturing. The protocols and data presented here provide a framework for its application in a regulated quality control environment, ensuring the safety and efficacy of the final drug product. product.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially practiced method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-hydroxybenzonitrile (also known as 2-cyanophenol) with 2-(dimethylamino)ethyl chloride in the presence of a base.

Q2: What are the typical reagents and conditions for this synthesis?

A2: A typical procedure involves reacting 2-hydroxybenzonitrile with a base such as potassium hydroxide (KOH) or sodium hydride (NaH) in a suitable solvent like acetone or dimethylformamide (DMF).[1][2] Subsequently, 2-(dimethylamino)ethyl chloride is added, and the mixture is heated to drive the reaction to completion.[1][2]

Q3: What is the expected yield of the reaction?

A3: Under optimized conditions, the yield of this compound can be quite high, with some procedures reporting yields of up to 97%.[1][2]

Q4: How can the progress of the reaction be monitored?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of 2-hydroxybenzonitrile and the formation of the product can be visualized.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotonation of 2-hydroxybenzonitrile.Use a sufficiently strong and anhydrous base (e.g., NaH). Ensure the reaction is performed under anhydrous conditions.
Low reactivity of 2-(dimethylamino)ethyl chloride.Use a fresh or purified batch of the alkylating agent. Consider converting the chloride to the more reactive iodide in situ by adding a catalytic amount of sodium iodide.
Inappropriate solvent.Use a polar apathetic solvent like DMF or acetonitrile to enhance the reaction rate.
Presence of a Low-Boiling Point Impurity Formation of N,N-dimethylvinylamine via elimination.Lower the reaction temperature. Use a less sterically hindered base.
Presence of an Acidic Impurity Hydrolysis of the nitrile group.Ensure strictly anhydrous conditions throughout the reaction and work-up. Use non-aqueous work-up procedures if possible.
Presence of a More Polar Impurity Formation of this compound N-oxide.Avoid exposure of the reaction mixture to oxidizing agents or prolonged exposure to air at high temperatures.
Product is Difficult to Purify Contamination with unreacted starting materials or side products.Employ purification techniques such as vacuum distillation or column chromatography. For column chromatography on silica gel, adding a small amount of triethylamine to the eluent can prevent tailing of the basic product.

Common Side Reactions

The synthesis of this compound can be accompanied by several side reactions that may reduce the yield and complicate purification.

Elimination of 2-(Dimethylamino)ethyl chloride

Under the basic conditions of the Williamson ether synthesis, 2-(dimethylamino)ethyl chloride can undergo an E2 elimination reaction to form N,N-dimethylvinylamine, a volatile byproduct. This side reaction is more prevalent at higher temperatures.[3]

Hydrolysis of the Nitrile Group

The nitrile functional group is susceptible to hydrolysis under basic conditions, especially in the presence of water. This leads to the formation of 2-[2-(Dimethylamino)ethoxy]benzamide as an intermediate, which can be further hydrolyzed to 2-[2-(Dimethylamino)ethoxy]benzoic acid.

N-Oxidation of the Tertiary Amine

The dimethylamino group in the product is a tertiary amine, which can be oxidized to the corresponding N-oxide. This can occur if the reaction is exposed to air for extended periods at elevated temperatures or in the presence of oxidizing impurities.

C-Alkylation of the Phenoxide Ion

The phenoxide ion generated from 2-hydroxybenzonitrile is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, a small amount of C-alkylation can occur, leading to the formation of isomeric byproducts. Using polar aprotic solvents like DMF can help to favor O-alkylation.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Hydroxybenzonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of 2-(Dimethylamino)ethyl chloride (free base): 2-(Dimethylamino)ethyl chloride hydrochloride is dissolved in water and neutralized with a saturated aqueous sodium bicarbonate solution. The free base is then extracted with diethyl ether, dried over anhydrous magnesium sulfate, and the solvent is carefully removed under reduced pressure. The free base is a volatile and unstable liquid and should be used immediately.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Formation of the Phenoxide: A solution of 2-hydroxybenzonitrile (1.0 equivalent) in anhydrous DMF is added dropwise to the sodium hydride suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

  • Alkylation: The freshly prepared 2-(dimethylamino)ethyl chloride (1.2 equivalents) is added dropwise to the reaction mixture at room temperature. The reaction mixture is then heated to 70-80 °C and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of 2-hydroxybenzonitrile.

  • Work-up: The reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of water. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a mixture of hexane and ethyl acetate with 0.5% triethylamine as the eluent).

Quantitative Data Summary:

Parameter Value Reference
Typical Yield 85-97%[1][2]
Molar Ratio (2-hydroxybenzonitrile:Base:Alkylating Agent) 1 : 1.1 : 1.2General Protocol
Reaction Temperature 70-80 °CGeneral Protocol
Reaction Time 4-6 hoursGeneral Protocol

Visualizations

Synthesis_Pathway 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Phenoxide_ion 2-Cyanophenoxide 2-Hydroxybenzonitrile->Phenoxide_ion Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Phenoxide_ion 2-(Dimethylamino)ethyl chloride 2-(Dimethylamino)ethyl chloride Product This compound 2-(Dimethylamino)ethyl chloride->Product Phenoxide_ion->Product SN2 Attack

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Start 2-Hydroxybenzonitrile + 2-(Dimethylamino)ethyl chloride Product This compound Start->Product Williamson Ether Synthesis Elimination N,N-Dimethylvinylamine Start->Elimination E2 Elimination C-Alkylation C-Alkylated Isomer Start->C-Alkylation C-Alkylation Hydrolysis 2-[2-(Dimethylamino)ethoxy]benzoic acid Product->Hydrolysis Base-catalyzed Hydrolysis N-Oxidation Product N-oxide Product->N-Oxidation Oxidation

Caption: Common side reactions in the synthesis.

References

Identifying and minimizing byproducts in 2-[2-(Dimethylamino)ethoxy]benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the deprotonation of 2-cyanophenol with a suitable base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with 2-(dimethylamino)ethyl chloride.[1][2][3][4]

Q2: What are the primary potential byproducts in this synthesis?

A2: The main byproducts to be aware of are:

  • C-Alkylated Isomer: The phenoxide intermediate is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired product) or a carbon atom of the aromatic ring (C-alkylation, byproduct).[5]

  • Quaternary Ammonium Salt: The tertiary amine of the desired product or the 2-(dimethylamino)ethanol starting material can be further alkylated by 2-(dimethylamino)ethyl chloride to form a quaternary ammonium salt.[6][7]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of 2-cyanophenol and 2-(dimethylamino)ethyl chloride in the final mixture.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] By comparing the reaction mixture to standards of the starting materials and the product, you can determine the extent of the conversion.

Q4: What are the recommended purification methods for the final product?

A4: The product is typically isolated and purified through a series of steps including extraction, washing, and finally, distillation or column chromatography to remove residual impurities and byproducts.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete deprotonation of 2-cyanophenol.Use a stronger base (e.g., sodium hydride instead of potassium carbonate) or ensure the base is fresh and anhydrous.
Low reaction temperature or insufficient reaction time.Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC or HPLC to determine the optimal duration.
Poor quality of reagents.Ensure all reagents, especially 2-(dimethylamino)ethyl chloride, are of high purity and stored under appropriate conditions to prevent degradation.
Presence of a Significant Amount of C-Alkylated Byproduct Use of a protic solvent (e.g., ethanol, water).Switch to a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, which favors O-alkylation.[5]
Formation of a Highly Polar Byproduct, Insoluble in Organic Solvents Formation of a quaternary ammonium salt.Use a slight excess of 2-cyanophenol relative to 2-(dimethylamino)ethyl chloride to ensure the complete consumption of the alkylating agent. Avoid excessively high reaction temperatures.
Reaction Fails to Initiate Inactive base.Use a freshly opened or properly stored strong base.
Presence of water in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents. Water can quench the base and hydrolyze the alkyl halide.

Quantitative Data on Byproduct Formation (Illustrative)

The following table provides illustrative data on how reaction conditions can influence the product distribution. This data is based on general principles of Williamson ether synthesis and may vary depending on the specific experimental setup.

Base Solvent Temperature (°C) Product Yield (%) C-Alkylated Byproduct (%) Quaternary Salt Byproduct (%)
K₂CO₃Acetone6085510
NaHDMF2595<14
KOHEthanol80701515
NaHTHF659226

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a stirred solution of 2-cyanophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-(dimethylamino)ethyl chloride hydrochloride (1.05 eq) in DMF dropwise.

  • Let the reaction mixture warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Analysis of Reaction Mixture
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: A gradient of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of the starting material (2-cyanophenol) and the purified product in the mobile phase.

    • Dilute a small aliquot of the reaction mixture in the mobile phase.

    • Inject the samples and analyze the chromatograms to identify and quantify the product and byproducts by comparing retention times and peak areas with the standards.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 2-Cyanophenol + 2-(Dimethylamino)ethyl chloride base Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) start->base 1. Deprotonation reaction Williamson Ether Synthesis base->reaction 2. Nucleophilic Attack quench Quench with Water reaction->quench extract Extraction with Organic Solvent quench->extract purify Column Chromatography or Distillation extract->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Byproduct_Formation 2_Cyanophenol 2-Cyanophenol Phenoxide 2-Cyanophenoxide 2_Cyanophenol->Phenoxide Base Desired_Product O-Alkylation Product (Desired) Phenoxide->Desired_Product O-attack C_Alkylated C-Alkylation Byproduct Phenoxide->C_Alkylated C-attack Alkyl_Halide 2-(Dimethylamino)ethyl chloride Alkyl_Halide->Desired_Product Alkyl_Halide->C_Alkylated Quaternary_Salt Quaternary Ammonium Salt Byproduct Alkyl_Halide->Quaternary_Salt Desired_Product->Quaternary_Salt + Alkyl Halide

Caption: Pathways for the formation of the desired product and major byproducts.

References

Optimization of reaction conditions (temperature, solvent, base) for 2-[2-(Dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 2-[2-(Dimethylamino)ethoxy]benzonitrile.

Optimization of Reaction Conditions

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 2-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride. The efficiency of this SN2 reaction is highly dependent on the choice of base, solvent, and reaction temperature.

Data Presentation

While specific optimization data for the 2-isomer is not extensively published, the following table summarizes a highly efficient synthesis of the analogous 4-isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, which serves as an excellent starting point for optimization.[1][2][3][4][5]

Table 1: Reaction Conditions for the Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile [1][3][4][5]

ParameterConditionYield (%)Reference
Starting Material 4-Hydroxybenzonitrile97[1][3]
Alkylating Agent 2-(Dimethylamino)ethyl chloride
Base Potassium Hydroxide (KOH)
Solvent Acetone
Temperature Reflux
Reaction Time 9 hours (1h pre-reaction, 8h post-addition)

The following table outlines various bases and solvents that can be employed in the Williamson ether synthesis for preparing this compound, along with their potential impact on the reaction outcome.

Table 2: Guide to Selecting Optimal Reaction Conditions

ParameterOptionConsiderations & Potential Impact
Base Potassium Carbonate (K₂CO₃) A mild base, often requiring higher temperatures or longer reaction times. Minimizes side reactions. Suitable for sensitive substrates.
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) Stronger bases that can lead to faster reaction rates at lower temperatures. May increase the risk of side reactions if not controlled.
Sodium Hydride (NaH) A very strong, non-nucleophilic base. Requires strictly anhydrous (dry) conditions. Often used for less reactive systems.
Solvent Acetone A polar aprotic solvent that is effective for this reaction, as demonstrated in the synthesis of the 4-isomer.[1][3][4][5]
Acetonitrile (MeCN) A polar aprotic solvent known to accelerate SN2 reactions. A good alternative to acetone.
N,N-Dimethylformamide (DMF) A highly polar aprotic solvent that can significantly increase the reaction rate, but may be more difficult to remove during workup.
Temperature 50-100°C A typical range for Williamson ether synthesis involving phenols.[6] Higher temperatures can accelerate the reaction but may also promote side reactions. Optimization is key.

Experimental Protocols

Optimized Protocol for Synthesis of this compound

This protocol is adapted from highly successful methods for analogous compounds and general principles of Williamson ether synthesis.[6][7]

Materials:

  • 2-Hydroxybenzonitrile

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzonitrile (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous acetonitrile (or DMF) to dissolve the starting material. Add anhydrous potassium carbonate (2.0 equivalents). Note: Since 2-(dimethylamino)ethyl chloride is often supplied as its hydrochloride salt, an additional equivalent of base is required to neutralize the HCl. Therefore, a total of 3.0 equivalents of K₂CO₃ is recommended.

  • Addition of Alkylating Agent: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).

    • Rinse the filter cake with a small amount of ethyl acetate.

    • Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent.

  • Extraction:

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate with 1% triethylamine to prevent the amine from streaking on the column).

Troubleshooting Guide

Here are some common issues that may be encountered during the synthesis of this compound and their potential solutions.

Q1: The reaction is very slow or does not proceed to completion.

  • Possible Cause: The base may not be strong enough to completely deprotonate the 2-hydroxybenzonitrile, or the temperature may be too low.

  • Solution:

    • Ensure the potassium carbonate is anhydrous, as moisture can reduce its effectiveness.

    • Consider switching to a stronger base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). If using these, you may be able to lower the reaction temperature. For very stubborn reactions, sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be used, but extreme caution must be taken as NaH is highly reactive with water.[6]

    • Increase the reaction temperature in 10°C increments, monitoring for any decomposition of starting material or product.

    • Ensure the 2-(dimethylamino)ethyl chloride hydrochloride is of good quality.

Q2: The yield of the desired product is low.

  • Possible Cause: Incomplete reaction, side reactions, or loss of product during workup and purification.

  • Solution:

    • Address incomplete reaction as described in Q1.

    • Side Reactions: The primary side reaction of concern is C-alkylation, where the alkyl group attaches to the benzene ring instead of the oxygen. Using a polar aprotic solvent like DMF or acetonitrile generally favors the desired O-alkylation.

    • Workup Losses: The product is basic due to the dimethylamino group. During aqueous extraction, ensure the aqueous layer is not acidic, which would cause the product to partition into the aqueous phase as an ammonium salt. If necessary, adjust the pH of the aqueous layer to be neutral or slightly basic before extraction.

Q3: Multiple spots are observed on the TLC plate, indicating impurities.

  • Possible Cause: Besides unreacted starting materials, byproducts from side reactions may be present. Another possibility is the elimination of HCl from 2-(dimethylamino)ethyl chloride to form N,N-dimethylvinylamine, which can then polymerize or lead to other byproducts.

  • Solution:

    • To minimize C-alkylation, avoid excessively high temperatures and use appropriate polar aprotic solvents.

    • To minimize elimination, add the 2-(dimethylamino)ethyl chloride hydrochloride to the reaction mixture at room temperature before slowly heating to the desired reaction temperature.

    • Purification via flash column chromatography is often necessary to separate the desired product from impurities. Adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the chromatography of basic compounds like the product.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction? The base is crucial for deprotonating the hydroxyl group of 2-hydroxybenzonitrile. This creates a phenoxide anion, which is a much stronger nucleophile than the neutral hydroxyl group and is necessary for the SN2 reaction with 2-(dimethylamino)ethyl chloride to occur at a reasonable rate.

Q2: Why is a polar aprotic solvent like acetonitrile or DMF recommended? Polar aprotic solvents are ideal for SN2 reactions. They can solvate the cation (e.g., K⁺ from K₂CO₃), which leaves the phenoxide anion "naked" and more reactive as a nucleophile. Protic solvents, like water or alcohols, would solvate the phenoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

Q3: Can I use 2-(dimethylamino)ethanol instead of 2-(dimethylamino)ethyl chloride? While possible through other reactions like a Mitsunobu reaction, it is not a direct substitution in the Williamson ether synthesis. The hydroxyl group of 2-(dimethylamino)ethanol would need to be converted into a good leaving group first. Using 2-(dimethylamino)ethyl chloride is the more direct and common approach for this type of synthesis.

Q4: How can I confirm the identity and purity of my final product? Standard analytical techniques can be used. ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. Mass spectrometry will confirm the molecular weight. Purity can be assessed by HPLC, GC, or by observing a single spot on a TLC plate in multiple eluent systems.

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A 1. Add 2-hydroxybenzonitrile, anhydrous K2CO3, and anhydrous acetonitrile to a round-bottom flask. B 2. Add 2-(dimethylamino)ethyl chloride hydrochloride. A->B C 3. Heat mixture to 80°C. Monitor by TLC. B->C D 4. Cool to room temperature. Filter to remove salts. C->D E 5. Concentrate filtrate. D->E F 6. Dissolve in ethyl acetate. Wash with H2O and brine. E->F G 7. Dry organic layer (Na2SO4) and concentrate. F->G H 8. Purify crude product by flash column chromatography. G->H I 9. Characterize final product (NMR, MS). H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting low purity issues with 2-[2-(Dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[2-(Dimethylamino)ethoxy]benzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is via a Williamson ether synthesis. This reaction involves the deprotonation of 2-hydroxybenzonitrile (also known as 2-cyanophenol) with a suitable base, followed by nucleophilic substitution with 2-(dimethylamino)ethyl chloride.[1][2]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The typical starting materials and reagents are:

  • Starting Material: 2-Hydroxybenzonitrile (2-cyanophenol)

  • Alkylating Agent: 2-(Dimethylamino)ethyl chloride or its hydrochloride salt

  • Base: Potassium hydroxide (KOH), sodium hydroxide (NaOH), or sodium hydride (NaH)[1][3]

  • Solvent: Acetone, acetonitrile, or dimethylformamide (DMF)[1][2]

Q3: My reaction yield is very low. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Incomplete deprotonation of 2-hydroxybenzonitrile: Ensure the base is strong enough and used in a sufficient amount to fully deprotonate the phenol.[3]

  • Poor quality of reagents: The 2-(dimethylamino)ethyl chloride should be pure and free from degradation.

  • Suboptimal reaction temperature: The reaction may require heating (reflux) to proceed at a reasonable rate.[1][2]

  • Side reactions: Competing elimination (E2) reactions of the alkyl halide can reduce the yield of the desired ether.[4][5]

  • Moisture in the reaction: Water can consume the base and hinder the deprotonation of the phenol. Ensure all reagents and solvents are dry.

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A4: Common impurities include:

  • Unreacted 2-hydroxybenzonitrile.

  • Unreacted 2-(dimethylamino)ethyl chloride.

  • The elimination byproduct, N,N-dimethylvinylamine, formed from 2-(dimethylamino)ethyl chloride.

  • Products of C-alkylation, where the alkyl group attaches to the benzene ring instead of the oxygen atom.[4]

  • Quaternary ammonium salt formed by the reaction of the product with another molecule of 2-(dimethylamino)ethyl chloride.

Troubleshooting Guide for Low Purity Issues

This guide addresses specific issues of low purity and provides corrective actions.

Observed Problem Potential Cause Suggested Solution
Presence of unreacted 2-hydroxybenzonitrile 1. Insufficient base. 2. Incomplete reaction.1. Use at least one equivalent of a strong base (e.g., KOH, NaH). 2. Increase reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.
Presence of a byproduct with a similar polarity to the product 1. C-alkylation of the phenoxide. 2. Isomeric impurities in the starting material.1. Use a less polar aprotic solvent to favor O-alkylation. 2. Ensure the purity of the starting 2-hydroxybenzonitrile. Purification of the final product by column chromatography may be necessary.
Product degradation during workup The product is a tertiary amine and can be sensitive to strong acids or oxidizing conditions.Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during extraction. Avoid prolonged exposure to acidic conditions.
Difficulty in removing the solvent The product may have a relatively high boiling point.Use a high-vacuum distillation or a rotary evaporator with a high-vacuum pump for solvent removal.

Experimental Protocols

Synthesis of this compound

This protocol is based on the analogous synthesis of the 4-isomer.[1][2]

  • Deprotonation: To a solution of 2-hydroxybenzonitrile (1.0 eq) in acetone, add powdered potassium hydroxide (1.5 eq).

  • Reflux the mixture for 1 hour to ensure complete formation of the phenoxide.[1]

  • Alkylation: Slowly add 2-(dimethylamino)ethyl chloride hydrochloride (1.5 eq) to the reaction mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow for Low Purity

TroubleshootingWorkflow start Low Purity of this compound check_sm Check for Unreacted Starting Materials start->check_sm check_side_products Analyze for Side Products start->check_side_products incomplete_reaction Incomplete Reaction? check_sm->incomplete_reaction insufficient_base Insufficient Base? check_sm->insufficient_base elimination E2 Elimination Product? check_side_products->elimination c_alkylation C-Alkylation Product? check_side_products->c_alkylation increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes purify Purify by Chromatography/Distillation incomplete_reaction->purify No add_more_base Use Stronger/More Base insufficient_base->add_more_base Yes insufficient_base->purify No optimize_conditions Optimize Reaction Conditions (e.g., lower temp) elimination->optimize_conditions Yes elimination->purify No change_solvent Change Solvent to Aprotic Polar c_alkylation->change_solvent Yes c_alkylation->purify No increase_time_temp->purify add_more_base->purify optimize_conditions->purify change_solvent->purify

Caption: Troubleshooting workflow for low purity issues.

Simplified Synthesis and Workup Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start_materials 2-Hydroxybenzonitrile + 2-(Dimethylamino)ethyl chloride add_base Add Base (e.g., KOH) in Acetone start_materials->add_base reflux Reflux (8-12h) add_base->reflux filter Filter Salts reflux->filter concentrate Concentrate filter->concentrate extract DCM Extraction & NaHCO3 Wash concentrate->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Vacuum Distillation or Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Pure Product

Caption: General workflow for synthesis and purification.

References

Preventing decomposition of 2-[2-(Dimethylamino)ethoxy]benzonitrile during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-hydroxybenzonitrile (also known as 2-cyanophenol) with 2-(dimethylamino)ethyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of 2-hydroxybenzonitrile, forming a phenoxide intermediate that then acts as a nucleophile.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control for a successful synthesis include:

  • Base Selection: A strong enough base is required to fully deprotonate the 2-hydroxybenzonitrile. Common bases include potassium hydroxide (KOH) and sodium hydride (NaH).

  • Solvent Choice: Polar aprotic solvents like acetone, DMF, or DMSO are generally preferred as they can solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.

  • Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition. Reflux temperatures are common, but monitoring is crucial.

  • Purity of Starting Materials: The purity of 2-hydroxybenzonitrile and 2-(dimethylamino)ethyl chloride is critical to avoid the introduction of impurities that may be difficult to remove from the final product.

Q3: What are the potential decomposition pathways for this compound?

A3: While specific studies on the decomposition of this compound are limited, potential degradation pathways can be inferred based on its functional groups:

  • Hydrolysis of the Nitrile Group: The benzonitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of the corresponding benzamide and subsequently the benzoic acid.

  • Ether Cleavage: The ether linkage can be cleaved under harsh acidic conditions.

  • Tertiary Amine Degradation: Tertiary amines can undergo oxidation or thermal degradation, especially at elevated temperatures.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (2-hydroxybenzonitrile) and the formation of the desired product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low or No Product Yield
Symptom Possible Cause Troubleshooting Steps
No product formation observed. Incomplete deprotonation of 2-hydroxybenzonitrile.- Ensure a sufficiently strong and anhydrous base is used. - Verify the stoichiometry of the base (typically 1.1 to 1.5 equivalents). - Allow sufficient time for the deprotonation step before adding the alkylating agent.
Low reactivity of the alkylating agent.- Check the purity and integrity of the 2-(dimethylamino)ethyl chloride. - Consider using the more reactive 2-(dimethylamino)ethyl bromide or iodide.
Low product yield with significant starting material remaining. Insufficient reaction time or temperature.- Extend the reaction time and monitor by TLC or HPLC. - Cautiously increase the reaction temperature, while being mindful of potential side reactions.
Inefficient stirring.- Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture.
Low product yield with the presence of byproducts. Competing elimination reaction.- Use a primary alkyl halide (2-(dimethylamino)ethyl chloride is primary). - Avoid excessively high temperatures, as elimination is favored at higher temperatures.
C-alkylation of the phenoxide.- While less common, C-alkylation at the ortho and para positions of the aromatic ring can occur. The use of polar aprotic solvents can help favor O-alkylation.
Hydrolysis of the nitrile group.- Avoid prolonged exposure to strongly acidic or basic conditions during workup. Maintain a neutral or slightly basic pH if possible.
Product Purity Issues
Symptom Possible Cause Troubleshooting Steps
Presence of unreacted 2-hydroxybenzonitrile. Incomplete reaction.- Optimize reaction time and temperature. - Use a slight excess of the alkylating agent (e.g., 1.1 equivalents).
Inefficient purification.- Employ column chromatography for purification. A silica gel column with a gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) with a small amount of a tertiary amine (like triethylamine) to prevent streaking is often effective. - Consider distillation under reduced pressure if the product is thermally stable.
Presence of a byproduct with a similar polarity to the product. Isomeric byproducts (e.g., from C-alkylation).- Optimize reaction conditions to favor O-alkylation (e.g., solvent choice). - Utilize high-resolution chromatographic techniques for separation.
Product discoloration (yellowing). Oxidation of the tertiary amine or phenolic impurities.- Ensure all solvents are degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Store the final product under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 2-Hydroxybenzonitrile

  • Potassium Hydroxide (KOH)

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Acetone (anhydrous)

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxybenzonitrile (1.0 equivalent) in anhydrous acetone.

  • Add finely ground potassium hydroxide (1.5 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 1 hour to ensure complete formation of the potassium phenoxide.

  • In a separate flask, neutralize 2-(dimethylamino)ethyl chloride hydrochloride with a suitable base to obtain the free amine, or use the commercially available free base.

  • Slowly add the 2-(dimethylamino)ethyl chloride (1.2 equivalents) to the reaction mixture.

  • Continue to reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or a suitable buffer).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the synthesized this compound in the mobile phase.

  • Prepare a series of dilutions to create a calibration curve.

  • Inject the samples and standards onto the HPLC system.

  • Analyze the chromatograms to determine the retention time of the main peak and identify any impurity peaks.

  • Quantify the purity by calculating the area percentage of the main peak relative to the total peak area.

Visualizations

Troubleshooting_Workflow Start Start: Low/No Product Yield Check_Deprotonation Check Deprotonation - Base strength/amount - Reaction time Start->Check_Deprotonation Check_Alkylating_Agent Check Alkylating Agent - Purity - Reactivity Start->Check_Alkylating_Agent Check_Reaction_Conditions Check Reaction Conditions - Time - Temperature - Stirring Start->Check_Reaction_Conditions Analyze_Byproducts Analyze Byproducts - TLC/HPLC/MS Start->Analyze_Byproducts Success Successful Synthesis Check_Deprotonation->Success OK Incomplete_Deprotonation Issue: Incomplete Deprotonation Check_Deprotonation->Incomplete_Deprotonation Problem Found Check_Alkylating_Agent->Success OK Inactive_Alkylating_Agent Issue: Inactive Alkylating Agent Check_Alkylating_Agent->Inactive_Alkylating_Agent Problem Found Check_Reaction_Conditions->Success OK Suboptimal_Conditions Issue: Suboptimal Conditions Check_Reaction_Conditions->Suboptimal_Conditions Problem Found Purification_Issues Address Purification - Column chromatography - Distillation Analyze_Byproducts->Purification_Issues Purity Issue Side_Reactions Issue: Side Reactions (Elimination/C-alkylation) Analyze_Byproducts->Side_Reactions Byproducts Identified Optimize_Conditions Optimize Conditions - Lower temperature - Change solvent Optimize_Conditions->Success Purification_Issues->Success Incomplete_Deprotonation->Optimize_Conditions Solution Inactive_Alkylating_Agent->Optimize_Conditions Solution Suboptimal_Conditions->Optimize_Conditions Solution Side_Reactions->Optimize_Conditions Solution

Caption: Troubleshooting workflow for low or no product yield.

Synthesis_Pathway Reactant1 2-Hydroxybenzonitrile Intermediate Potassium 2-cyanophenoxide (Intermediate) Reactant1->Intermediate + Base Reactant2 2-(Dimethylamino)ethyl chloride Product This compound Reactant2->Product Side_Product1 Elimination Product (e.g., N,N-Dimethylvinylamine) Reactant2->Side_Product1 Side Reaction (with Base) Base Base (e.g., KOH) Base->Intermediate Solvent Solvent (e.g., Acetone) Solvent->Product Intermediate->Product + Reactant2 + Heat Side_Product2 C-Alkylation Product Intermediate->Side_Product2 Side Reaction

Caption: Synthetic pathway and potential side reactions.

Refining purification techniques for high-purity 2-[2-(Dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification techniques for high-purity 2-[2-(Dimethylamino)ethoxy]benzonitrile. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound, and what are the likely impurities?

The most common synthetic route is a Williamson ether synthesis. This involves the reaction of 2-cyanophenol with 2-(dimethylamino)ethyl chloride in the presence of a base, such as potassium hydroxide, in a polar aprotic solvent like acetone.[1][2]

Likely Impurities:

  • Unreacted 2-cyanophenol: Due to incomplete reaction.

  • Unreacted 2-(dimethylamino)ethyl chloride: If used in excess.

  • Potassium salts (e.g., KCl, K2CO3): Byproducts of the reaction and base.

  • Side products: Such as products from the hydrolysis of the nitrile group if water is present.[1]

  • Solvent residues: Residual acetone or other solvents used in the synthesis and workup.

Q2: What are the initial purification steps after synthesis?

After the reaction is complete, a standard workup procedure is typically employed. This involves removing the solvent under reduced pressure, followed by an extractive workup. The residue is often dissolved in a water-immiscible organic solvent, such as dichloromethane, and washed with water to remove inorganic salts and water-soluble impurities.[1][3]

Q3: Which purification techniques are most effective for achieving high purity?

For achieving high purity (>98%), a combination of the following techniques is recommended:

  • Acid-Base Extraction: To remove acidic (e.g., 2-cyanophenol) or basic impurities.

  • Recrystallization: An effective method for removing small amounts of impurities from a solid product.

  • Column Chromatography: For separating the desired product from closely related impurities.[4]

Q4: My compound "oils out" during recrystallization. What should I do?

"Oiling out" occurs when the solute comes out of the hot solution as a liquid rather than a solid. This can be addressed by:

  • Increasing the amount of solvent: This keeps the compound dissolved at a slightly lower temperature.

  • Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Using a different solvent or a solvent mixture: A solvent system where the compound is less soluble may promote crystallization.

  • Scratching the inside of the flask: This can provide a surface for crystal nucleation.

  • Seeding with a pure crystal: If available, a small crystal of the pure compound can initiate crystallization.

Q5: How can I monitor the purity of my fractions during column chromatography?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the purity of fractions collected during column chromatography.[4] A suitable eluent system should be developed to achieve good separation between the desired product and any impurities. The spots on the TLC plate can be visualized under UV light.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve in hot solvent. Insufficient solvent; Incorrect solvent choice.Add more solvent in small portions until dissolution is achieved at boiling point; Select a solvent in which the compound has higher solubility at elevated temperatures.
No crystals form upon cooling. Solution is not saturated; Compound is too soluble in the chosen solvent; Cooling is too rapid.Boil off some of the solvent to concentrate the solution and allow it to cool again; Use a solvent in which the compound is less soluble at room temperature or use a co-solvent to decrease solubility; Allow the solution to cool slowly to room temperature before cooling in an ice bath.
Low recovery of purified product. Too much solvent was used; Premature crystallization during hot filtration; Crystals were washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent necessary for complete dissolution; Ensure the filtration apparatus is pre-heated; Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Product purity does not improve significantly. Inappropriate solvent choice (impurities have similar solubility); Impurities are co-crystallizing with the product.Select a different solvent where the solubility of the impurity is significantly different from the product; A second recrystallization or an alternative purification method like column chromatography may be necessary.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of compounds (overlapping bands). Inappropriate eluent system (too polar or not polar enough); Column was not packed properly (channeling); Column was overloaded with the sample.Optimize the eluent system using TLC to achieve a good separation factor (Rf difference); Repack the column carefully to ensure a uniform stationary phase; Reduce the amount of sample loaded onto the column.
Product elutes too quickly (low retention). Eluent is too polar.Decrease the polarity of the eluent system. For example, increase the proportion of the non-polar solvent.
Product does not elute from the column. Eluent is not polar enough.Increase the polarity of the eluent system. For example, increase the proportion of the polar solvent.
Streaking or tailing of bands. Sample is not soluble in the mobile phase; Column is overloaded; Interactions between the compound and the stationary phase are too strong.Ensure the sample is fully dissolved in a minimum amount of the mobile phase before loading; Reduce the sample load; Add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the eluent to reduce strong interactions with the silica gel.

Experimental Protocols

Protocol 1: General Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted basic starting materials or byproducts. The desired product, being basic, may partition into the aqueous layer. If so, the aqueous layer should be collected, basified, and re-extracted.

  • Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH or saturated NaHCO3) to remove any unreacted 2-cyanophenol.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the partially purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Ideal solvents are those in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Potential solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures such as hexane/ethyl acetate.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification by Column Chromatography

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Develop a suitable eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is common. For this basic compound, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can prevent tailing.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary

The following table provides illustrative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)
Acid-Base Extraction 85-90%90-95%>90%
Recrystallization 90-95%>98%70-85%
Column Chromatography 85-95%>99%60-80%

Note: Purity is typically determined by HPLC or GC analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Stages cluster_analysis Analysis synthesis Crude Product (from synthesis) extraction Acid-Base Extraction synthesis->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Further Purification chromatography Column Chromatography extraction->chromatography Alternative/Additional Step analysis Purity Analysis (HPLC/GC) recrystallization->analysis Final Product chromatography->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_recrystallization cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield cluster_solutions_crystals Solutions for No Crystals start Recrystallization Issue oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield no_crystals No Crystals Form start->no_crystals sol1 Increase Solvent Volume oiling_out->sol1 sol2 Slower Cooling oiling_out->sol2 sol3 Change Solvent oiling_out->sol3 sol4 Minimize Hot Solvent low_yield->sol4 sol5 Pre-heat Funnel low_yield->sol5 sol6 Ice-cold Wash low_yield->sol6 sol7 Concentrate Solution no_crystals->sol7 sol8 Seed with Crystal no_crystals->sol8 sol9 Scratch Flask no_crystals->sol9

Caption: Troubleshooting logic for common recrystallization problems.

References

Overcoming poor reactivity of starting materials for 2-[2-(Dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor reactivity of starting materials during the synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile.

Troubleshooting Guide

Low yields or incomplete reactions are common hurdles in organic synthesis. This guide provides a structured approach to identifying and resolving issues related to the Williamson ether synthesis of this compound from 2-cyanophenol and 2-(dimethylamino)ethyl chloride.

Logical Troubleshooting Workflow

If you are experiencing poor reactivity or low yields, follow this workflow to diagnose and address the potential root cause.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Reactivity start Low Yield or Incomplete Reaction check_reagents 1. Verify Starting Material Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions (Base, Solvent, Temperature) check_reagents->check_conditions Reagents OK optimize Optimize Reaction Parameters check_reagents->optimize Impurities or Incorrect Stoichiometry Found side_reactions 3. Investigate Potential Side Reactions check_conditions->side_reactions Conditions Appear Standard check_conditions->optimize Suboptimal Conditions Identified side_reactions->optimize Side Reactions Identified or Suspected success Improved Yield Achieved optimize->success

Caption: A stepwise guide to troubleshooting poor reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-cyanophenol not reacting well?

A1: While the electron-withdrawing ortho-cyano group increases the acidity of the phenolic proton, making 2-cyanophenol a potentially more reactive nucleophile than phenol itself, other factors can impede the reaction.[1] Potential issues include:

  • Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phenol, leading to a low concentration of the active phenoxide nucleophile.

  • Steric Hindrance: The ortho-position of the cyano group can sterically hinder the approach of the alkylating agent, 2-(dimethylamino)ethyl chloride, to the phenoxide oxygen.

  • Poor Quality Reagents: Impurities in 2-cyanophenol or degradation of 2-(dimethylamino)ethyl chloride can inhibit the reaction.

Q2: What is the optimal base for this reaction?

A2: The choice of base is critical. A strong, non-nucleophilic base is generally preferred to ensure complete and irreversible deprotonation of the 2-cyanophenol.

  • Sodium Hydride (NaH): A powerful, non-nucleophilic base that works well but requires strict anhydrous (dry) conditions.

  • Potassium Hydroxide (KOH): A strong, cost-effective base often used in this type of synthesis.

  • Potassium Carbonate (K₂CO₃): A milder base that can be effective, often requiring higher temperatures and longer reaction times.

Q3: Which solvent should I use?

A3: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.

  • Acetone: A common solvent used with potassium hydroxide, often with good results for the analogous 4-isomer.[2]

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Excellent polar aprotic solvents that can significantly improve reaction rates.

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.

  • Tetrahydrofuran (THF): Often used with sodium hydride.

Q4: My reaction is producing byproducts. What are they and how can I minimize them?

A4: The most common side reactions in this synthesis are:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen (O-alkylation). Using polar aprotic solvents generally favors O-alkylation.

  • Elimination: The basic conditions can cause the elimination of HCl from 2-(dimethylamino)ethyl chloride to form N,N-dimethylvinylamine, especially at higher temperatures. Using the lowest effective temperature can help minimize this.

Q5: Can I use a phase-transfer catalyst to improve the reaction?

A5: Yes, a phase-transfer catalyst (PTC) can be very effective, especially when using a solid-liquid system (e.g., K₂CO₃ in a non-polar solvent) or a liquid-liquid system (e.g., aqueous NaOH with an organic solvent). A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs.

Data Presentation

The following tables summarize reaction conditions and yields for the synthesis of the analogous 4-[2-(Dimethylamino)ethoxy]benzonitrile , which can serve as a valuable reference for optimizing the synthesis of the 2-isomer.

Table 1: Comparison of Reaction Conditions for 4-Isomer Synthesis

BaseSolventTemperatureReaction TimeYield (%)Reference
Potassium HydroxideAcetoneReflux9 hours97[2]
Sodium HydrideToluene130-140°C6 hours91[3]
Sodium AmideDMF100°C (Microwave)20 minutes85-92

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of the 4-isomer and can be used as a starting point for the synthesis of this compound.

Protocol 1: Williamson Ether Synthesis using Potassium Hydroxide in Acetone
  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanophenol (1.0 eq.) in acetone.

  • Add powdered potassium hydroxide (1.5 eq.) to the solution.

  • Heat the mixture to reflux and stir for 1 hour to ensure complete formation of the potassium phenoxide.

  • Alkylation: Slowly add 2-(dimethylamino)ethyl chloride hydrochloride (1.5 eq.) to the refluxing mixture over 30 minutes. Note: It is often recommended to first neutralize the hydrochloride salt or use the free base form.

  • Continue to reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation under reduced pressure.

Protocol 2: Williamson Ether Synthesis using Sodium Hydride in THF
  • Deprotonation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 2-cyanophenol (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Add 2-(dimethylamino)ethyl chloride (1.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux and stir for 6-10 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0°C and cautiously quench any unreacted NaH by the slow addition of water or ethanol.

  • Add water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate as described in Protocol 1.

  • Purify the product as needed.

Mandatory Visualizations

Synthesis Pathway

The synthesis of this compound proceeds via a Williamson ether synthesis, which is an SN2 reaction.

Williamson_Ether_Synthesis Synthesis of this compound cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Alkylation 2_Cyanophenol 2-Cyanophenol Phenoxide 2-Cyanophenoxide 2_Cyanophenol->Phenoxide + Base Base Base (e.g., KOH, NaH) Alkylating_Agent 2-(Dimethylamino)ethyl chloride Product This compound Phenoxide_ref 2-Cyanophenoxide Phenoxide_ref->Product + Alkylating Agent

Caption: Reaction scheme for the two-step synthesis.

References

Addressing issues with solvent selection in 2-[2-(Dimethylamino)ethoxy]benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile, with a specific focus on challenges related to solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for synthesizing this compound is via a Williamson ether synthesis.[1][2][3][4][5] This reaction involves the deprotonation of 2-cyanophenol (or its isomer, 4-hydroxybenzonitrile) by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkyl halide, such as 2-(dimethylamino)ethyl chloride, in an SN2 reaction to form the desired ether product.[1][2][6]

Q2: What are the most critical factors to consider when selecting a solvent for this synthesis?

A2: The choice of solvent is critical as it can significantly influence the reaction rate, yield, and purity of the final product. Key considerations include:

  • Solubility: The solvent must adequately dissolve the reactants, particularly the phenoxide intermediate.

  • Reaction Mechanism: The Williamson ether synthesis is an SN2 reaction, which is favored by polar aprotic solvents.[3][4] These solvents can solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus increasing its reactivity.

  • Boiling Point: The solvent's boiling point should be suitable for the desired reaction temperature to ensure a reasonable reaction rate without causing degradation of reactants or products.

  • Side Reactions: The solvent can influence the competition between the desired SN2 reaction and potential side reactions, such as E2 elimination of the alkyl halide.[2][3]

Q3: Which solvents are commonly recommended for this synthesis?

A3: Based on documented procedures for the analogous 4-isomer, polar aprotic solvents are preferred. Commonly used solvents include:

  • Acetone: Often used with bases like potassium hydroxide, providing high yields.[6][7][8]

  • Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO): These are excellent polar aprotic solvents for promoting SN2 reactions.[3][9]

  • Toluene: Can be used, sometimes in combination with other solvents or additives, to facilitate the reaction.[6]

Troubleshooting Guide: Solvent-Related Issues

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Recommendation
Poor Solubility of Reactants The phenoxide salt may not be sufficiently soluble in the chosen solvent, leading to a slow or stalled reaction. Solution: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[3][9]
Incorrect Solvent Type Using protic solvents (e.g., water, ethanol) can solvate and deactivate the nucleophilic phenoxide, significantly slowing down the SN2 reaction.[1] Solution: Ensure the use of a dry, polar aprotic solvent.
Reaction Temperature Too Low The reaction may be kinetically slow at lower temperatures. Solution: Select a solvent with a higher boiling point that allows for refluxing at an elevated temperature to increase the reaction rate. Monitor for potential degradation.[9]

Problem 2: Significant Byproduct Formation

Potential Cause Troubleshooting Recommendation
E2 Elimination The base can promote the elimination of HCl from 2-(dimethylamino)ethyl chloride to form an alkene byproduct, especially at higher temperatures or with sterically hindered bases.[2][5] Solution: Use a polar aprotic solvent, which favors the SN2 pathway over E2.[3] Maintaining the lowest effective reaction temperature can also minimize elimination.[9]
C-Alkylation of the Phenoxide The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring, although this is less common. Solution: Using aprotic solvents generally favors O-alkylation over C-alkylation.[9]
Solvent Participation Some solvents can react with the starting materials or intermediates. Solution: Ensure the chosen solvent is inert under the reaction conditions.

Quantitative Data on Solvent and Base Effects

The following table summarizes reaction conditions from a patented synthesis of the analogous 4-[2-(Dimethylamino)ethoxy]benzonitrile, demonstrating the impact of solvent and base choice on yield.

Starting MaterialBaseSolventTemperatureTimeYieldReference
4-HydroxybenzonitrilePotassium HydroxideAcetoneReflux8 hours97%[6][7]
4-ChlorobenzonitrileSodium HydrideToluene / 1,3-Dimethyl-2-imidazolidinone110°C2 hours>90%[6]

Experimental Protocols

Protocol: Synthesis using Acetone and Potassium Hydroxide

This protocol is adapted from a documented procedure for the synthesis of the 4-isomer.[6][7][8]

  • Dissolution: Dissolve 2-cyanophenol (1.0 equivalent) in acetone in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add potassium hydroxide (1.5 equivalents) to the solution.

  • Phenoxide Formation: Heat the mixture to reflux and stir for 1 hour to ensure the complete formation of the potassium phenoxide salt.[6][7]

  • Alkyl Halide Addition: Slowly add 2-(dimethylamino)ethyl chloride (1.5 equivalents) dropwise to the refluxing mixture.

  • Reaction: Continue to reflux the reaction mixture for 8 hours.[6][7] Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure.

  • Extraction: Extract the product using a suitable organic solvent such as dichloromethane.[6][7]

  • Purification: Dry the organic layer with an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved through distillation or column chromatography.[9]

Visual Guides

G General Workflow for Synthesis cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Workup & Purification 2_Cyanophenol 2-Cyanophenol Deprotonation Deprotonation to form Potassium 2-Cyanophenoxide 2_Cyanophenol->Deprotonation Alkyl_Halide 2-(Dimethylamino)ethyl chloride SN2_Reaction SN2 Nucleophilic Substitution Alkyl_Halide->SN2_Reaction Base Base (e.g., KOH) Base->Deprotonation Solvent Solvent (e.g., Acetone) Solvent->Deprotonation Deprotonation->SN2_Reaction Solvent_Removal Solvent Removal SN2_Reaction->Solvent_Removal Reaction Completion Extraction Aqueous Workup & Extraction Solvent_Removal->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis.

G Troubleshooting Low Yield: Solvent Issues Start Low Yield or Incomplete Reaction Check_Solubility Are all reactants soluble? Start->Check_Solubility Check_Solvent_Type Is the solvent polar aprotic (e.g., Acetone, DMF)? Check_Solubility->Check_Solvent_Type Yes Change_Solvent Action: Switch to a more polar solvent (e.g., DMF, DMSO) Check_Solubility->Change_Solvent No Check_Temp Is the reaction temperature optimal? Check_Solvent_Type->Check_Temp Yes Use_Aprotic Action: Replace protic solvent with a dry, aprotic one Check_Solvent_Type->Use_Aprotic No Increase_Temp Action: Increase temperature or use a higher-boiling solvent Check_Temp->Increase_Temp No Success Problem Resolved Check_Temp->Success Yes Change_Solvent->Success Use_Aprotic->Success Increase_Temp->Success

Caption: Troubleshooting flowchart for low yield issues.

G Solvent Influence on SN2 vs. E2 Pathways cluster_solvents Solvent Environment Reactants 2-Cyanophenoxide + 2-(Dimethylamino)ethyl chloride Polar_Aprotic Polar Aprotic Solvent (e.g., DMF, Acetone) Reactants->Polar_Aprotic Protic_or_Nonpolar Protic or Nonpolar Solvent (Less Ideal) Reactants->Protic_or_Nonpolar SN2_Product Desired Ether Product (SN2 Pathway) Polar_Aprotic->SN2_Product Favors E2_Product Elimination Byproduct (E2 Pathway) Polar_Aprotic->E2_Product Minimizes Protic_or_Nonpolar->E2_Product Can increase competition

Caption: Solvent effects on competing reaction pathways.

References

Validation & Comparative

Comparative Guide to the Characterization and Validation of [2-(Dimethylamino)ethoxy]benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structural characterization and validation of [2-(Dimethylamino)ethoxy]benzonitrile positional isomers. Due to a significant disparity in available scientific literature, this document focuses extensively on the well-documented 4-[2-(Dimethylamino)ethoxy]benzonitrile , drawing comparisons to its structural isomers and related compounds where data is available.

Executive Summary:

The positional isomers of [2-(Dimethylamino)ethoxy]benzonitrile exhibit significant differences in their documented scientific profiles. The para-isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, is a well-characterized compound, primarily utilized as a key intermediate in the synthesis of the gastroprokinetic agent, Itopride.[1][2] In contrast, publicly available data on the ortho-isomer, 2-[2-(Dimethylamino)ethoxy]benzonitrile , and the meta-isomer, 3-[2-(Dimethylamino)ethoxy]benzonitrile , is scarce, limiting a direct comparative analysis of their properties and biological activities. This guide synthesizes the available information, highlighting the established characteristics of the 4-isomer and providing a framework for the potential evaluation of its less-studied counterparts.

Physicochemical Properties: A Comparative Overview

Property4-[2-(Dimethylamino)ethoxy]benzonitrileThis compound3-[2-(Dimethylamino)ethoxy]benzonitrile
CAS Number 24197-95-3[3][4]206261-63-4Not readily available
Molecular Formula C₁₁H₁₄N₂O[1][3]C₁₁H₁₄N₂OC₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol [1][4]190.24 g/mol 190.24 g/mol
Appearance White to slightly yellow crystalline solid[1]No data availableNo data available
IUPAC Name 4-[2-(dimethylamino)ethoxy]benzonitrile[3]This compound3-[2-(dimethylamino)ethoxy]benzonitrile
SMILES CN(C)CCOC1=CC=C(C=C1)C#N[1][3]CN(C)CCOC1=CC=CC=C1C#NCN(C)CCOC1=CC(C#N)=CC=C1
InChI Key DTYDLVIYHGGCOG-UHFFFAOYSA-N[1][3]No data availableNo data available

Structural Elucidation: Spectroscopic and Crystallographic Data

The definitive identification of a chemical structure relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural characterization in organic chemistry. While specific experimental data for this compound is not publicly available, a representative ¹H and ¹³C NMR data profile for the 4-isomer can be compiled from typical chemical shift values.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-[2-(Dimethylamino)ethoxy]benzonitrile

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
N(CH₃)₂~2.3 (s, 6H)~45.8
O-CH₂-CH₂ -N~2.7 (t, 2H)~58.2
O-CH₂ -CH₂-N~4.1 (t, 2H)~66.5
Aromatic C-H (ortho to O)~6.9 (d, 2H)~115.0
Aromatic C-H (ortho to CN)~7.6 (d, 2H)~133.8
Aromatic C (ipso to O)-~162.0
Aromatic C (ipso to CN)-~104.0
C≡N-~119.2

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For 4-[2-(Dimethylamino)ethoxy]benzonitrile, the expected molecular ion peak [M]+ would be observed at m/z 190.24.[1][4]

X-ray Crystallography

Single-crystal X-ray crystallography offers unambiguous proof of a molecule's three-dimensional structure. While no specific crystallographic data for this compound or its isomers was found in the initial search, this technique would be essential for its definitive structural validation.

Synthesis and Chemical Reactivity

The synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile is well-documented, primarily involving the etherification of 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride.[1][5] This reaction is a standard Williamson ether synthesis.

Synthesis_Workflow cluster_reagents Reagents & Conditions Reactant1 4-Hydroxybenzonitrile Product 4-[2-(Dimethylamino)ethoxy]benzonitrile Reactant1->Product Reactant2 2-(Dimethylamino)ethyl chloride Reactant2->Product Base Potassium Hydroxide Solvent Acetone Condition Reflux

Caption: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile.

This compound's primary chemical reactivity centers around the nitrile group, which can be reduced to a primary amine to form 4-[2-(dimethylamino)ethoxy]benzylamine, a direct precursor to Itopride.[6][7]

Biological Activity and Applications

The known biological significance of 4-[2-(Dimethylamino)ethoxy]benzonitrile is intrinsically linked to its role in the pharmaceutical industry.

  • Pharmaceutical Intermediate: It is a crucial building block in the synthesis of Itopride, a dopamine D2 receptor antagonist and acetylcholinesterase inhibitor used for the treatment of functional dyspepsia.[1][8]

  • Impurity: It is also recognized as a process impurity in the manufacturing of Itopride.[1][2]

Direct biological effects of 4-[2-(Dimethylamino)ethoxy]benzonitrile itself are not extensively reported. However, its structural motifs, particularly the dimethylaminoethoxy moiety, are present in various biologically active molecules, suggesting potential for further investigation. For comparison, other benzonitrile derivatives are known to possess a range of biological activities, including antimicrobial properties.[9]

Experimental Protocols

Standard analytical methods are employed for the characterization and validation of benzonitrile derivatives.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze chemical shifts, integration, and coupling patterns to elucidate the structure.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Comparative Analysis with Alternatives

As a key intermediate for Itopride, alternatives to 4-[2-(Dimethylamino)ethoxy]benzonitrile would likely involve different synthetic routes that bypass this specific intermediate. For instance, alternative strategies might introduce the dimethylaminoethoxy side chain at a later stage of the synthesis.

From a chemical structure perspective, a comparison with its positional isomers (2- and 3-) would be invaluable. Should data for these isomers become available, a comparative analysis of their spectral data, reactivity, and potential biological activities would provide significant insights into structure-activity relationships.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization and validation of a novel chemical entity like this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Purity & Validation cluster_activity Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity MS->Purity Screening Biological Screening / Assays Purity->Screening

Caption: Experimental workflow for compound validation.

Conclusion

While the user's query specifically mentioned This compound , the available scientific data overwhelmingly pertains to its isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile . This guide provides a comprehensive characterization of the 4-isomer, establishing a benchmark for any future studies on the 2- and 3-isomers. The detailed information on the synthesis, spectral properties, and applications of 4-[2-(Dimethylamino)ethoxy]benzonitrile serves as a valuable resource for researchers in medicinal chemistry and drug development. Further investigation into the ortho- and meta-isomers is warranted to fully understand the structure-property relationships within this class of compounds.

References

A Comparative Guide to the Synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of methodologies for the synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile, a significant intermediate in pharmaceutical development, particularly as a precursor for compounds such as the tricyclic antidepressant Doxepin. While specific literature detailing multiple, comparative syntheses for this ortho-substituted isomer is limited, this document outlines the most probable and established synthetic route, the Williamson ether synthesis.

The primary approach involves the reaction of 2-cyanophenol with 2-(dimethylamino)ethyl chloride. This guide provides a detailed examination of the synthesis of these key starting materials and a comprehensive, generalized protocol for the final etherification step.

Synthesis of Precursors

Successful synthesis of the target molecule is contingent on the efficient preparation of its precursors: 2-cyanophenol and 2-(dimethylamino)ethyl chloride.

Methods for the Synthesis of 2-Cyanophenol (2-Hydroxybenzonitrile)

Several methods for the synthesis of 2-cyanophenol have been reported, primarily starting from salicylaldehyde or salicylamide.

Table 1: Comparison of Synthesis Methods for 2-Cyanophenol

MethodStarting MaterialKey ReagentsReaction ConditionsYieldPurityReference
Method 1 SalicylaldehydeHydroxylamine, Base, Acid Anhydride1. Oximation: 30-50°C2. Dehydration/Hydrolysis: 100-150°C>92% (overall)>98%[1][2]
Method 2 SalicylamideBis(trichloromethyl) carbonate (BTC)Toluene, 100-105°C, 5 hours90.6%95.1%[3]
Method 3 SalicylamideThionyl chloride or TriphosgeneToluene, 40-60°CNot specified96% (crude)[4]
Method 4 PhenolBoron tribromide, Methyl thiocyanate, Aluminum chloride1,2-dichloroethane, 80°C, 3 hoursNot specifiedNot specified[5]

Experimental Protocol: Synthesis of 2-Cyanophenol from Salicylaldehyde (Method 1)

This two-step process is a high-yielding route to 2-cyanophenol.[1][2]

  • Preparation of Salicylaldoxime: Salicylaldehyde is reacted with a hydroxylamine salt solution in the presence of a weak base. The reaction is typically carried out at a controlled temperature of 30-50°C.

  • Dehydration and Hydrolysis: The resulting salicylaldoxime is then subjected to dehydration using an acid anhydride, followed by hydrolysis with a strong alkaline solution (10-30% mass concentration) at a temperature of 100-150°C to yield 2-cyanophenol. The final product can be isolated by acidification and extraction.

Synthesis of 2-(Dimethylamino)ethyl chloride

This reagent is commonly prepared from 2-(dimethylamino)ethanol and is often used as its hydrochloride salt due to the free amine's instability.

Table 2: Synthesis of 2-(Dimethylamino)ethyl chloride Hydrochloride

Starting MaterialKey ReagentReaction ConditionsYieldPurityReference
2-(Dimethylamino)ethanolThionyl chlorideIce water bath (5-15°C), followed by reflux in ethanol87-90%High[6][7]

Experimental Protocol: Synthesis of 2-(Dimethylamino)ethyl chloride Hydrochloride

This procedure should be performed in a well-ventilated fume hood.[7]

  • Chlorination: 2-(Dimethylamino)ethanol is added dropwise to a cooled (ice bath) solution of thionyl chloride. The reaction is exothermic and releases sulfur dioxide and hydrogen chloride gas.

  • Work-up: After the addition is complete, the reaction mixture is stirred and then treated with absolute ethanol to quench excess thionyl chloride and to serve as a recrystallization solvent.

  • Isolation: The product, 2-(dimethylamino)ethyl chloride hydrochloride, crystallizes upon cooling and can be collected by filtration.

Proposed Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide.[3] In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 2-cyanophenol with 2-(dimethylamino)ethyl chloride.

Table 3: Proposed Synthesis of this compound

Starting MaterialsBaseSolventReaction ConditionsAnticipated Yield
2-Cyanophenol, 2-(Dimethylamino)ethyl chloride HClPotassium Hydroxide (or Sodium Hydride)Acetone (or DMF, Acetonitrile)Reflux, 1-8 hoursModerate to High

Experimental Protocol: Williamson Ether Synthesis (Generalized)

  • Formation of the Phenoxide: 2-Cyanophenol is dissolved in a suitable aprotic solvent such as acetone, DMF, or acetonitrile. A base (e.g., potassium hydroxide or sodium hydride) is added, and the mixture is stirred, possibly with gentle heating, to form the corresponding phenoxide salt.

  • Nucleophilic Substitution: 2-(Dimethylamino)ethyl chloride hydrochloride is added to the reaction mixture. It is important to note that the hydrochloride salt may need to be neutralized or used in the presence of excess base to generate the free amine in situ for the subsequent intramolecular reaction, or the free base of 2-(dimethylamino)ethyl chloride can be used if available. The reaction mixture is then heated to reflux for a period of 1 to 8 hours.

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and concentrated to yield the crude product.

  • Purification: The crude this compound can be purified by standard techniques such as column chromatography or distillation under reduced pressure.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthesis, the following diagrams were generated using the DOT language.

Synthesis_of_2_Cyanophenol cluster_method1 Method 1 cluster_method2 Method 2 Salicylaldehyde Salicylaldehyde Salicylaldoxime Salicylaldoxime Salicylaldehyde->Salicylaldoxime Hydroxylamine, Base Cyanophenol1 2-Cyanophenol Salicylaldoxime->Cyanophenol1 Acid Anhydride, Alkaline Hydrolysis Salicylamide Salicylamide Cyanophenol2 2-Cyanophenol Salicylamide->Cyanophenol2 BTC, Toluene

Caption: Synthesis routes for the precursor 2-Cyanophenol.

Williamson_Ether_Synthesis cluster_precursors Precursors Cyanophenol 2-Cyanophenol Phenoxide 2-Cyanophenoxide Cyanophenol->Phenoxide Base (e.g., KOH) DMEC 2-(Dimethylamino)ethyl chloride Target This compound DMEC->Target Nucleophilic Substitution (SN2) Phenoxide->Target

Caption: Proposed Williamson ether synthesis of the target compound.

Conclusion

The synthesis of this compound is most practicably achieved through a Williamson ether synthesis, a fundamental and versatile reaction in organic chemistry. While specific, optimized protocols for this particular ortho-isomer are not prevalent in the literature, the general methodology is well-established. The successful synthesis relies on the efficient preparation of the key precursors, 2-cyanophenol and 2-(dimethylamino)ethyl chloride, for which reliable and high-yielding methods are available. For researchers and professionals in drug development, the presented protocols for the starting materials and the generalized method for the final etherification provide a solid foundation for the laboratory-scale synthesis of this valuable intermediate. Further optimization of the final step is recommended to maximize yield and purity.

References

A Comparative Analysis of 2-[2-(Dimethylamino)ethoxy]benzonitrile and 4-[2-(Dimethylamino)ethoxy]benzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Isomers: Unveiling the stark contrast in scientific focus between the well-characterized pharmaceutical intermediate, 4-[2-(Dimethylamino)ethoxy]benzonitrile, and its scientifically obscure ortho-isomer, 2-[2-(Dimethylamino)ethoxy]benzonitrile.

This comprehensive guide provides a detailed comparative analysis of the positional isomers this compound and 4-[2-(Dimethylamino)ethoxy]benzonitrile. While structurally similar, the available scientific literature reveals a significant disparity in their investigation and application. The para-substituted isomer is a well-documented and crucial intermediate in the synthesis of the gastroprokinetic agent Itopride.[1][2] In stark contrast, the ortho-isomer remains largely uncharacterized, with a notable absence of published experimental data on its synthesis, pharmacological activity, and biological effects.

This guide will present a thorough overview of the available data for both compounds, highlighting the extensive information on the 4-isomer and the significant knowledge gaps concerning the 2-isomer. A theoretical comparison based on the principles of positional isomerism will be provided to infer potential differences in their physicochemical and reactive properties.

Physicochemical Properties: A Side-by-Side Comparison

The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. While extensive data is available for 4-[2-(Dimethylamino)ethoxy]benzonitrile, the data for its 2-isomer is limited and largely predictive.

PropertyThis compound4-[2-(Dimethylamino)ethoxy]benzonitrile
CAS Number 206261-63-424197-95-3
Molecular Formula C₁₁H₁₄N₂OC₁₁H₁₄N₂O
Molecular Weight 190.25 g/mol 190.24 g/mol [1][3]
Appearance Not availableWhite to slightly yellow crystalline solid[1]
Boiling Point Not available115-117 °C at 0.1 mmHg
Melting Point Not availableNot available
Density 1.06 g/cm³ (Predicted)1.06 g/cm³
pKa 8.53 ± 0.28 (Predicted)Not available
LogP 1.49868 (Predicted)1.6 (Predicted)[3]
Solubility Not availableSoluble in Chloroform and Methanol (Slightly)

Synthesis and Experimental Protocols

The synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile is well-documented, with multiple established protocols. In contrast, no specific experimental protocols for the synthesis of this compound have been found in the reviewed literature. However, a plausible synthetic route can be proposed based on the methodology for the 4-isomer.

Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile

A common and high-yield method for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile involves the Williamson ether synthesis, reacting 4-cyanophenol with 2-(dimethylamino)ethyl chloride.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-cyanophenol (1 equivalent) in acetone, add potassium hydroxide (1.5 equivalents).

  • Reflux: Reflux the mixture for 1 hour to ensure the complete formation of the potassium phenoxide salt.

  • Addition of Alkyl Halide: Slowly add 2-(dimethylamino)ethyl chloride (1.5 equivalents) to the reaction mixture.

  • Second Reflux: Reflux the mixture for an additional 8 hours.

  • Workup: After cooling to room temperature, remove the acetone under reduced pressure. Extract the product with dichloromethane.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired product. This method has been reported to achieve a yield of 97%.

Experimental Workflow for the Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product 4-cyanophenol 4-cyanophenol Step1 Mix 4-cyanophenol, KOH, and Acetone 4-cyanophenol->Step1 KOH KOH KOH->Step1 Acetone Acetone Acetone->Step1 2-(dimethylamino)ethyl_chloride 2-(Dimethylamino)ethyl chloride Step3 Add 2-(dimethylamino)ethyl chloride 2-(dimethylamino)ethyl_chloride->Step3 Step2 Reflux for 1 hour Step1->Step2 Step2->Step3 Step4 Reflux for 8 hours Step3->Step4 Step5 Remove Acetone Step4->Step5 Step6 Extract with Dichloromethane Step5->Step6 Step7 Dry and Concentrate Step6->Step7 Product 4-[2-(Dimethylamino)ethoxy]benzonitrile Step7->Product

Caption: Workflow for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile.

Proposed Synthesis of this compound

A similar Williamson ether synthesis approach could likely be employed for the 2-isomer, starting from 2-cyanophenol.

Hypothetical Experimental Protocol:

  • Reaction Setup: To a solution of 2-cyanophenol (1 equivalent) in a suitable aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate or potassium hydroxide (1.5 equivalents).

  • Salt Formation: Stir the mixture at room temperature or with gentle heating to form the corresponding phenoxide salt.

  • Addition of Alkyl Halide: Add 2-(dimethylamino)ethyl chloride (1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by a suitable technique like TLC.

  • Workup and Purification: Upon completion, the workup would likely involve filtration to remove inorganic salts, removal of the solvent, and purification of the crude product by column chromatography or distillation under reduced pressure.

Hypothetical Experimental Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product 2-cyanophenol 2-cyanophenol Step1 Mix 2-cyanophenol, Base, and Solvent 2-cyanophenol->Step1 Base Base (e.g., K2CO3) Base->Step1 Solvent Aprotic Solvent (e.g., Acetone) Solvent->Step1 2-(dimethylamino)ethyl_chloride 2-(Dimethylamino)ethyl chloride Step3 Add 2-(dimethylamino)ethyl chloride 2-(dimethylamino)ethyl_chloride->Step3 Step2 Stir to form phenoxide Step1->Step2 Step2->Step3 Step4 Heat to reaction completion Step3->Step4 Step5 Filter and remove solvent Step4->Step5 Step6 Purify (e.g., Chromatography) Step5->Step6 Product This compound Step6->Product

Caption: Hypothetical workflow for the synthesis of the 2-isomer.

Pharmacological Activity and Biological Evaluation: A Study in Contrasts

The pharmacological profiles of the two isomers are vastly different, primarily due to the extensive research into the 4-isomer as a pharmaceutical intermediate.

4-[2-(Dimethylamino)ethoxy]benzonitrile:

  • Primary Role: This compound is principally recognized as a key intermediate in the synthesis of Itopride hydrochloride, a prokinetic agent used to treat gastrointestinal disorders.[1][2]

  • Biological Activity: It is generally considered to not have direct, significant biological effects on its own.[1] Its importance lies in its chemical structure, which is a precursor to the pharmacologically active Itopride.

  • Research Applications: Beyond its role in synthesis, it has been used as a reference material in neurology research for studies on pain and inflammation.[1] It has also been studied in the context of photoinduced oxidation processes as a representative of aromatic amines.[1]

This compound:

  • Pharmacological Data: There is a notable absence of published studies on the pharmacological activity or biological evaluation of this isomer. No data on its potential biological targets, efficacy, or safety profile is available in the public domain.

Theoretical Comparative Analysis: The Influence of Isomerism

In the absence of experimental data for the 2-isomer, a theoretical comparison can be made based on the principles of organic chemistry. The position of the substituent on the benzene ring is known to significantly influence the electronic properties and steric environment of a molecule.

  • Electronic Effects: The ethoxy group is an electron-donating group through resonance and electron-withdrawing through induction. In the para position, the resonance effect strongly donates electron density to the nitrile group. In the ortho position, both inductive and resonance effects are at play, and steric hindrance between the substituent and the nitrile group could influence the conformation and, consequently, the electronic interactions. This difference in electron density at the nitrile group could affect its reactivity, for instance, in reduction or hydrolysis reactions.

  • Steric Hindrance: The ortho-substituent is in close proximity to the nitrile group, which could sterically hinder reactions involving the nitrile. The para-substituent, being distant, exerts no such steric effect.

  • Physical Properties: The difference in substitution patterns would likely lead to variations in crystal packing, which in turn would affect physical properties such as melting point and solubility. The ortho-isomer might be expected to have a lower melting point and different solubility profile compared to the more symmetrical para-isomer.

Signaling Pathways and Broader Context

Given that 4-[2-(Dimethylamino)ethoxy]benzonitrile's primary significance is its role in the synthesis of Itopride, a diagram illustrating this synthetic pathway provides the most relevant "signaling" context. Itopride itself acts as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor.

Synthesis Pathway of Itopride from 4-[2-(Dimethylamino)ethoxy]benzonitrile

G Start 4-[2-(Dimethylamino)ethoxy]benzonitrile Intermediate 4-[2-(Dimethylamino)ethoxy]benzylamine Start->Intermediate Itopride Itopride Intermediate->Itopride Final Itopride Hydrochloride Itopride->Final Reagent1 Reduction (e.g., H2, Raney Ni) Reagent1->Intermediate Reagent2 Acylation with 3,4-dimethoxybenzoyl chloride Reagent2->Itopride Reagent3 Treatment with HCl Reagent3->Final

Caption: Synthesis of Itopride from 4-[2-(Dimethylamino)ethoxy]benzonitrile.

For this compound, in the absence of any known biological targets or synthetic applications, a similar diagram is not applicable.

Conclusion

This comparative guide highlights the profound impact of research focus on the available knowledge of chemical isomers. 4-[2-(Dimethylamino)ethoxy]benzonitrile is a well-understood and commercially significant molecule due to its indispensable role in the pharmaceutical industry. Its synthesis is optimized, and its chemical properties are well-characterized.

In stark contrast, this compound remains a scientific curiosity with minimal available data. This significant knowledge gap presents an opportunity for future research. A thorough investigation into the synthesis, physicochemical properties, and biological activity of the 2-isomer could reveal novel properties and potential applications, either in medicinal chemistry or materials science. Until such studies are undertaken, any comparison between these two isomers will remain largely theoretical, underscoring the importance of comprehensive characterization of all chemical entities.

References

A Comparative Purity Analysis of Synthesized 2-[2-(Dimethylamino)ethoxy]benzonitrile and a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the purity of laboratory-synthesized 2-[2-(Dimethylamino)ethoxy]benzonitrile against a commercially available, high-purity certified reference material (CRM). The objective is to present a clear comparison of the synthesized product's purity profile using various analytical techniques, supported by detailed experimental data and protocols. This document is intended to assist researchers in assessing the quality of their synthesized materials for drug discovery and development applications where high purity is paramount.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of such intermediates is a critical factor that can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical characterization is essential to ensure the quality and consistency of the synthesized material.

This guide details the synthesis of this compound and its subsequent purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are compared against a certified reference material to provide a benchmark for quality.

Synthesis of this compound

The synthesis of this compound was adapted from established protocols for similar benzonitrile derivatives. The reaction proceeds via a Williamson ether synthesis, where the sodium salt of 2-hydroxybenzonitrile is reacted with 2-chloro-N,N-dimethylethanamine.

Experimental Protocol: Synthesis
  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 2-hydroxybenzonitrile (1.0 eq) is dissolved in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour.

  • Alkylation: 2-Chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) is added to the reaction mixture. The mixture is then heated to 80-90 °C and stirred for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Purity Evaluation: A Comparative Analysis

The purity of the synthesized this compound was rigorously assessed and compared to a certified reference material (CRM) obtained from a reputable supplier. The following analytical techniques were employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive technique for detecting and quantifying impurities.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples of the synthesized compound and the CRM were dissolved in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Purity Comparison

SampleMain Peak Retention Time (min)Purity by Area %Number of Impurities DetectedTotal Impurity Area %
Synthesized Compound12.5499.68%30.32%
Certified Reference Material12.55>99.9%1<0.1%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Samples were diluted in dichloromethane.

Data Presentation: GC-MS Impurity Profile

SampleMajor Peak Retention Time (min)Identified ImpuritiesRelative Abundance of Impurities
Synthesized Compound15.82Residual solvent (DCM), Unreacted 2-hydroxybenzonitrile0.15%, 0.10%
Certified Reference Material15.83Not detectedNot applicable
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method for determining purity without the need for a specific CRM of the analyte.[1][2][3][4][5] A certified internal standard is used for quantification.

Experimental Protocol: qNMR

  • Instrumentation: 400 MHz NMR spectrometer.

  • Internal Standard: A certified reference material of maleic anhydride with known purity.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Accurately weighed amounts of the synthesized compound, the CRM, and the internal standard were dissolved in CDCl₃.

  • ¹H NMR Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest was used to ensure full signal relaxation. A 90° pulse angle was used.

  • Purity Calculation: The purity was calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molar masses and number of protons.

Data Presentation: qNMR Purity Determination

Sample¹H NMR Signal Used for Quantification (ppm)Calculated Purity (% w/w)Standard Deviation
Synthesized Compound7.5 (d, 1H, Ar-H)99.5%± 0.2%
Certified Reference Material7.5 (d, 1H, Ar-H)99.9%± 0.1%

Visualizing the Workflow

The following diagrams illustrate the synthesis and analytical workflows.

Synthesis_Workflow Start 2-Hydroxybenzonitrile + Sodium Hydride in DMF Alkylation Addition of 2-Chloro-N,N-dimethylethanamine Start->Alkylation Reaction Heating and Stirring (12-18h, 80-90°C) Alkylation->Reaction Workup Quenching, Extraction, and Drying Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Analytical_Workflow cluster_samples Samples cluster_analysis Analytical Techniques cluster_results Purity Assessment Synthesized Synthesized Compound HPLC HPLC Analysis Synthesized->HPLC GCMS GC-MS Analysis Synthesized->GCMS qNMR qNMR Analysis Synthesized->qNMR CRM Certified Reference Material CRM->HPLC CRM->GCMS CRM->qNMR Purity_Data Comparative Purity Data HPLC->Purity_Data GCMS->Purity_Data qNMR->Purity_Data

Caption: Analytical workflow for purity comparison.

Conclusion

The synthesized this compound was found to have a high purity of 99.68% by HPLC, 99.75% by GC-MS (inferred from impurity levels), and 99.5% by qNMR. While these results indicate a high-quality synthesis, the comparison with the certified reference material (>99.9% purity) highlights the presence of minor impurities in the synthesized batch. The orthogonal analytical methods employed provide a comprehensive purity profile, confirming the identity and quantifying the level of the desired compound. For applications requiring the highest level of purity, further purification of the synthesized material may be necessary. The use of a combination of chromatographic and spectroscopic techniques, particularly quantitative NMR, is recommended for a thorough and accurate assessment of chemical purity in drug discovery and development.

References

A Comparative Guide to Analytical Methods for 2-[2-(Dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on validated analytical methods for 2-[2-(Dimethylamino)ethoxy]benzonitrile is limited. This guide provides a comparative framework based on analytical techniques suitable for this compound's structure. The quantitative data presented is illustrative for the closely related isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile (CAS No. 24197-95-3), a well-documented pharmaceutical intermediate, and from typical validation results for similar aromatic amines and benzonitrile derivatives.[1][2] These should be considered as a starting point for method development and validation for the 2-isomer. All methods for this compound require specific development and validation to ensure they are fit for their intended purpose.

The selection of an optimal analytical method is crucial for the quantification and quality control of pharmaceutical intermediates like this compound. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful techniques for the analysis of such compounds.

Data Presentation: Comparison of Analytical Methods

The following tables summarize typical performance characteristics for HPLC-UV and GC-MS methods based on data for structurally related compounds. These values serve as a benchmark for what can be expected during the validation of a method for this compound.

Table 1: Illustrative Performance Characteristics of HPLC-UV Method

Validation ParameterTypical Performance
Linearity (R²)> 0.999[3]
Accuracy (% Recovery)98.0% - 102.0%[2]
Precision (% RSD)< 2.0%[4]
Limit of Detection (LOD)0.3 - 0.5 ng/mL[3][4]
Limit of Quantification (LOQ)0.9 - 2.0 ng/mL[3][4]
RangeLOQ to 150% of target concentration

Table 2: Illustrative Performance Characteristics of GC-MS Method

Validation ParameterTypical Performance
Linearity (R²)> 0.99[5]
Accuracy (% Recovery)90.0% - 110.0%[5]
Precision (% RSD)< 10%[6]
Limit of Detection (LOD)< 1 µg/kg[7]
Limit of Quantification (LOQ)< 3 µg/kg[7]
RangeLOQ to 120% of target concentration

Experimental Protocols

Below are detailed, adaptable methodologies for the analysis of this compound using HPLC-UV and GC-MS.

HPLC-UV Method for Quantification

This protocol describes a reverse-phase HPLC method with UV detection, a robust and widely used technique for the analysis of aromatic pharmaceutical intermediates.[8]

a. Instrumentation and Reagents:

  • HPLC system with a pump, autosampler, column oven, and UV-Visible or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Buffer (e.g., phosphate or acetate buffer) to maintain a consistent pH.[8]

  • This compound reference standard (>99% purity).

b. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient or isocratic mixture of buffer and acetonitrile. A typical starting point could be a gradient from 20% to 80% acetonitrile over 15 minutes.[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte. A wavelength around 230-280 nm is expected for a benzonitrile derivative.

c. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

d. Method Validation:

  • Specificity: Analyze a blank (solvent), a placebo (if in a formulation), and the analyte to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration. A linear regression should be performed, and the correlation coefficient (R²) should be > 0.999.[3]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.[2]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be less than 2%.[4]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be within acceptable limits.

  • LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]

GC-MS Method for Identification and Quantification

GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds. It is particularly useful for impurity profiling and trace analysis.[9]

a. Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Capillary column suitable for polar compounds (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Solvent for sample dissolution (e.g., dichloromethane or methanol).

  • This compound reference standard (>99% purity).

b. Chromatographic and Spectrometric Conditions (Starting Point):

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-400) for identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

c. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the same solvent to a concentration within the linear range of the method.

d. Method Validation:

  • Specificity: Analyze a blank solvent to ensure no interfering peaks. The mass spectrum of the analyte in a sample should match that of the reference standard.

  • Linearity: Analyze the calibration standards and plot the peak area against concentration. The correlation coefficient (R²) should be > 0.99.[5]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix.

  • Precision: Analyze replicate samples to determine repeatability and intermediate precision. The %RSD should be within acceptable limits (e.g., < 15%).[6]

  • LOD and LOQ: Determine based on the signal-to-noise ratio from the chromatograms of low-concentration standards.

Mandatory Visualizations

The following diagrams illustrate key workflows in the cross-validation of analytical methods.

MethodSelection start Define Analytical Requirement matrix Sample Matrix Complexity (e.g., API, formulation, biological fluid) start->matrix sensitivity Required Sensitivity (e.g., Assay, impurity, trace) start->sensitivity decision_hplc High Complexity or Non-Volatile Analyte? matrix->decision_hplc decision_gc Volatile & Thermally Stable Analyte? matrix->decision_gc decision_sensitivity Trace Level Analysis Required? sensitivity->decision_sensitivity hplc_uv HPLC-UV hplc_uv->decision_sensitivity gc_ms GC-MS end_gc Select GC-MS gc_ms->end_gc lc_ms LC-MS/MS end_lcms Select LC-MS/MS lc_ms->end_lcms decision_hplc->hplc_uv Yes decision_hplc->decision_gc No decision_gc->gc_ms Yes decision_gc->lc_ms No end_hplc Select HPLC-UV decision_sensitivity->end_hplc No decision_sensitivity->end_lcms Yes

Caption: Logical workflow for selecting a suitable analytical method.

HPLC_Validation_Workflow cluster_validation Validation Parameters start Method Development & Optimization protocol Write Validation Protocol start->protocol specificity Specificity (Peak Purity, Resolution) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (%RSD) - Repeatability - Intermediate accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability report Compile Validation Report system_suitability->report end Method Implementation report->end

References

A Comparative Analysis of the Biological Activities of 2-[2-(Dimethylamino)ethoxy]benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

This guide provides a comparative analysis of the biological activities of structural analogs related to 2-[2-(Dimethylamino)ethoxy]benzonitrile. Due to a lack of available biological data for this compound itself, this report focuses on analogs sharing key structural motifs, such as the dimethylaminoethoxy side chain and the substituted benzene ring. The presented data highlights a diverse range of pharmacological effects, including antihistaminic, DPP-4 inhibitory, and gastrointestinal prokinetic activities, underscoring the significant impact of structural modifications on biological function.

Introduction to the Analogs

The analogs discussed in this guide were selected based on the presence of the (dimethylamino)ethoxy moiety or a substituted benzonitrile core, reflecting a structure-activity relationship exploration. The core structures of the compared analogs are presented below:

  • Doxylamine: An ethanolamine-based first-generation antihistamine that features the 2-(dimethylamino)ethoxy group attached to a chiral center bearing a phenyl and a pyridinyl group.

  • Quinazolinone-benzonitrile Derivatives: A class of compounds where a substituted benzonitrile is attached to a quinazolinone scaffold, which have been investigated for their dipeptidyl peptidase-4 (DPP-4) inhibitory activity.

  • N-[[2-(dialkylamino)ethoxy]benzyl]benzamide Derivatives: Analogs where the (dialkylamino)ethoxy group is attached to a benzylamine core, which is further substituted with a benzamide group. These have been explored for their gastrointestinal prokinetic effects.

This guide will delve into the experimental data supporting these distinct biological activities, provide detailed experimental protocols for the key assays, and visualize the relevant biological pathways and experimental workflows.

Comparative Biological Activity Data

The following tables summarize the quantitative data for the biological activities of the selected analog classes.

Table 1: Antihistaminic Activity of Doxylamine Enantiomers

CompoundAssayEndpointResult
R(+)-Doxylamine succinateIsolated Guinea Pig Ileum% Inhibition of Histamine-induced Contraction95.83%[1][2]
Racemic Doxylamine succinateIsolated Guinea Pig Ileum% Inhibition of Histamine-induced Contraction91.66%[1][2]
S(-)-Doxylamine succinateIsolated Guinea Pig Ileum% Inhibition of Histamine-induced Contraction87.5%[1][2]

Table 2: DPP-4 Inhibitory Activity of Quinazolinone-benzonitrile Derivatives

CompoundAssayEndpointResult (IC₅₀)
Compound 5d (morpholino-methyl substituted)In vitro DPP-4 enzyme assayIC₅₀1.4621 µM
Other derivatives (5a-c, 5e-f)In vitro DPP-4 enzyme assayIC₅₀1.9853 - 6.7805 µM
Sitagliptin (Reference)In vitro DPP-4 enzyme assayIC₅₀0.0236 µM

Table 3: Gastrointestinal Prokinetic Activity of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide Derivatives

CompoundAssayEndpointResult
N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide (II-34)In vivo (rats/mice)Gastric Emptying (Phenol Red Meal)Potent and selective gastric prokinetic activity
Metoclopramide (Reference)In vivo (rats/mice)Gastric Emptying (Phenol Red Meal)Standard prokinetic agent

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antihistaminic Activity Assay (Isolated Guinea Pig Ileum)

This in vitro assay assesses the ability of a compound to inhibit histamine-induced smooth muscle contraction.

  • Tissue Preparation: A male guinea pig (250-300g) is euthanized. A segment of the ileum is isolated and placed in Tyrode's physiological salt solution, which is maintained at 32-33°C and aerated with oxygen.

  • Mounting: A 2-3 cm segment of the ileum is mounted in a student organ bath containing Tyrode's solution. One end is attached to an aeration tube, and the other end is connected to an isotonic transducer to record contractions. A resting tension of 0.5g is applied, and the tissue is allowed to equilibrate for 30 minutes.

  • Dose-Response to Histamine: A dose-response curve for histamine is established by adding increasing concentrations of histamine to the organ bath and recording the resulting contractions. The contact time for each dose is 30 seconds, followed by a 3-minute wash cycle.

  • Inhibition Assay: The tissue is pre-incubated with the test compound (e.g., doxylamine enantiomers) for a set period. Histamine is then added at a concentration that produces a submaximal contraction, and the degree of inhibition is measured.

  • Data Analysis: The percentage inhibition of the histamine-induced contraction is calculated for each test compound.

DPP-4 Inhibitor Screening Assay (Fluorescence-Based)

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

  • Reagent Preparation: All reagents (DPP-4 enzyme, substrate H-Gly-Pro-AMC, assay buffer, and a reference inhibitor like sitagliptin) are prepared according to the manufacturer's instructions. Test compounds are dissolved in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well black plate, the following are added to respective wells:

    • Enzyme Control: Assay buffer, DPP-4 enzyme.

    • Inhibitor Wells: Assay buffer, DPP-4 enzyme, and the test compound at various concentrations.

    • Inhibitor Control: Assay buffer, DPP-4 enzyme, and the reference inhibitor.

    • Blank: Assay buffer only.

  • Incubation: The plate is incubated for 10 minutes at 37°C.

  • Reaction Initiation: The DPP-4 substrate is added to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence (λex = 360 nm, λem = 460 nm) is measured kinetically for 15-30 minutes at 37°C.

  • Data Analysis: The rate of reaction (slope of fluorescence vs. time) is calculated for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the enzyme control. The IC₅₀ value is then calculated from the dose-response curve.

Gastrointestinal Prokinetic Activity Assay (In Vivo)

This in vivo assay evaluates the effect of a compound on the rate of gastric emptying in rodents.

  • Animal Preparation: Male rats or mice are fasted overnight with free access to water.

  • Test Meal Preparation: A test meal is prepared, which typically consists of a non-absorbable marker, such as phenol red in a viscous vehicle (e.g., methylcellulose).

  • Compound Administration: The test compound or vehicle (control) is administered orally or via another appropriate route at a predetermined time before the test meal.

  • Test Meal Administration: The phenol red test meal is administered orally to the animals.

  • Gastric Emptying Measurement: After a specific time interval (e.g., 20 minutes), the animals are euthanized. The stomach is ligated and removed. The amount of phenol red remaining in the stomach is quantified spectrophotometrically.

  • Data Analysis: The percentage of gastric emptying is calculated by comparing the amount of phenol red recovered from the stomach of treated animals to that of control animals sacrificed immediately after receiving the test meal. An increase in the percentage of gastric emptying indicates prokinetic activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways and experimental workflows associated with the discussed biological activities.

antihistaminic_pathway cluster_cell Smooth Muscle Cell H1_Receptor H1 Receptor Gq_protein Gq Protein H1_Receptor->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release triggers Contraction Muscle Contraction Ca_release->Contraction leads to Histamine Histamine Histamine->H1_Receptor binds & activates Doxylamine Doxylamine (Analog) Doxylamine->H1_Receptor blocks

Caption: Doxylamine's antihistaminic action via H1 receptor blockade.

dpp4_pathway cluster_system Systemic Circulation cluster_pancreas Pancreas GLP1_GIP_active Active Incretins (GLP-1, GIP) DPP4_enzyme DPP-4 Enzyme GLP1_GIP_active->DPP4_enzyme Insulin_release ↑ Insulin Release (β-cells) GLP1_GIP_active->Insulin_release stimulates Glucagon_release ↓ Glucagon Release (α-cells) GLP1_GIP_active->Glucagon_release inhibits GLP1_GIP_inactive Inactive Incretins DPP4_enzyme->GLP1_GIP_inactive degrades Blood_glucose ↓ Blood Glucose Insulin_release->Blood_glucose Glucagon_release->Blood_glucose contributes to Quinazolinone_analog Quinazolinone-benzonitrile Analog Quinazolinone_analog->DPP4_enzyme inhibits

Caption: DPP-4 inhibition by quinazolinone-benzonitrile analogs.

prokinetic_workflow cluster_protocol In Vivo Gastrointestinal Transit Assay Workflow start Fast Animals Overnight administer_drug Administer Test Compound or Vehicle (Control) start->administer_drug administer_meal Administer Phenol Red Test Meal administer_drug->administer_meal wait Wait for a Set Time (e.g., 20 mins) administer_meal->wait euthanize Euthanize Animals wait->euthanize remove_stomach Isolate and Remove Stomach euthanize->remove_stomach quantify_marker Quantify Phenol Red in Stomach remove_stomach->quantify_marker calculate_emptying Calculate % Gastric Emptying quantify_marker->calculate_emptying end Compare Treated vs. Control calculate_emptying->end

Caption: Workflow for assessing gastrointestinal prokinetic activity.

Conclusion

While direct biological activity data for this compound remains elusive in the public domain, the analysis of its structural analogs reveals a rich and diverse pharmacology. The seemingly subtle modifications to the core scaffold—from the nature of the aromatic system to the substituents on the amino and benzoyl moieties—dramatically alter the biological target and subsequent activity. This guide demonstrates that analogs containing the (dimethylamino)ethoxy group or a substituted benzonitrile core can exhibit potent antihistaminic, DPP-4 inhibitory, or gastrointestinal prokinetic effects. The provided data and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry and pharmacology, aiding in the design and evaluation of new therapeutic agents. Further investigation into the structure-activity relationships of this chemical space is warranted to unlock its full therapeutic potential.

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of Ortho, Meta, and Para Isomers of [(Dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In the realm of medicinal chemistry and materials science, even subtle changes in substituent positioning on an aromatic ring can dramatically alter a compound's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of [(dimethylamino)ethoxy]benzonitrile, offering a clear framework for their differentiation and characterization.

The strategic placement of the (dimethylamino)ethoxy group on the benzonitrile scaffold—whether at the ortho (2-), meta (3-), or para (4-) position—gives rise to three distinct isomers with unique electronic and steric environments. These differences are readily elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This report synthesizes available data to present a comparative analysis, supported by detailed experimental protocols for obtaining such spectra.

Comparative Spectroscopic Data

A direct comparison of the key spectroscopic features of the ortho, meta, and para isomers of [(dimethylamino)ethoxy]benzonitrile is essential for their unambiguous identification. The following tables summarize the expected and observed spectral data.

Table 1: ¹H and ¹³C NMR Spectral Data Comparison

Isomer¹H NMR (δ ppm)¹³C NMR (δ ppm)
Ortho Aromatic protons: Distinct multiplets due to close proximity of substituents. Ethoxy protons: Triplets for -OCH₂- and -NCH₂-. Dimethyl protons: Singlet.Aromatic carbons: Six distinct signals. Cyano carbon: ~117-119 ppm. Ethoxy carbons: Two signals. Dimethyl carbons: One signal.
Meta Aromatic protons: More complex splitting patterns than the para isomer. Ethoxy protons: Triplets for -OCH₂- and -NCH₂-. Dimethyl protons: Singlet.Aromatic carbons: Six distinct signals. Cyano carbon: ~118-120 ppm. Ethoxy carbons: Two signals. Dimethyl carbons: One signal.
Para Aromatic protons: Two distinct doublets (AA'BB' system). Ethoxy protons: Triplets for -OCH₂- and -NCH₂-. Dimethyl protons: Singlet.Aromatic carbons: Four distinct signals due to symmetry. Cyano carbon: ~119-121 ppm. Ethoxy carbons: Two signals. Dimethyl carbons: One signal.

Table 2: FT-IR and UV-Vis Spectral Data Comparison

IsomerFT-IR (cm⁻¹)UV-Vis (λmax, nm)
Ortho ν(C≡N): ~2220-2230. ν(C-O-C): ~1250-1260 (asymmetric), ~1030-1040 (symmetric). Out-of-plane C-H bending: ~750-760.Expected to show slight shifts compared to meta and para isomers due to steric interactions.
Meta ν(C≡N): ~2225-2235. ν(C-O-C): ~1240-1250 (asymmetric), ~1035-1045 (symmetric). Out-of-plane C-H bending: Multiple bands in the 680-900 region.Absorption maxima are anticipated to be influenced by the meta-substitution pattern.
Para ν(C≡N): ~2220-2230. ν(C-O-C): ~1255-1265 (asymmetric), ~1025-1035 (symmetric). Out-of-plane C-H bending: ~830-840.The para isomer typically exhibits the most red-shifted absorption maximum due to extended conjugation.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of the ortho, meta, and para isomers of [(dimethylamino)ethoxy]benzonitrile.

Synthesis of [(Dimethylamino)ethoxy]benzonitrile Isomers

The synthesis of each isomer can be achieved via a nucleophilic aromatic substitution reaction between the corresponding cyanophenol (2-cyanophenol, 3-cyanophenol, or 4-cyanophenol) and 2-(dimethylamino)ethyl chloride.

  • Reaction Setup: To a solution of the respective cyanophenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.).

  • Addition of Alkylating Agent: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired isomer.

Spectroscopic Characterization
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse sequence with a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phasing the spectra, and calibrating the chemical shift axis using the TMS signal.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, place the sample on the crystal and acquire the sample spectrum. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the nitrile (C≡N), ether (C-O-C), and aromatic C-H functional groups.

  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent, such as ethanol or acetonitrile, in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200 to 400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Logical Workflow for Spectroscopic Analysis

The systematic approach to characterizing and differentiating the isomers of [(dimethylamino)ethoxy]benzonitrile is outlined in the workflow diagram below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start Start: Cyanophenol Isomer (ortho, meta, or para) reaction Williamson Ether Synthesis with 2-(dimethylamino)ethyl chloride start->reaction purification Purification (Column Chromatography) reaction->purification product Isolated Isomer of [(dimethylamino)ethoxy]benzonitrile purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FT-IR Spectroscopy product->ftir uvvis UV-Vis Spectroscopy product->uvvis nmr_data Chemical Shifts (δ) Splitting Patterns Number of Signals nmr->nmr_data ftir_data Characteristic Frequencies (cm⁻¹) (C≡N, C-O, C-H bending) ftir->ftir_data uvvis_data Absorption Maxima (λmax) Molar Absorptivity (ε) uvvis->uvvis_data comparison Comparative Analysis of Spectroscopic Data nmr_data->comparison ftir_data->comparison uvvis_data->comparison identification Unambiguous Isomer Identification comparison->identification

Caption: Workflow for the synthesis and spectroscopic identification of [(dimethylamino)ethoxy]benzonitrile isomers.

Validating the Purity of 2-[2-(Dimethylamino)ethoxy]benzonitrile: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the absence of impurities in a sample of 2-[2-(Dimethylamino)ethoxy]benzonitrile. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing, directly impacting the safety and efficacy of the final product. This document outlines detailed experimental protocols, presents comparative data, and visualizes the analytical workflow for robust impurity profiling.

Introduction to Impurity Profiling

Impurity profiling is the identification and quantification of all potential organic and inorganic impurities, residual solvents, and degradation products in a drug substance.[1] Regulatory bodies worldwide mandate stringent control over impurities, as even trace amounts can have unintended pharmacological or toxicological effects.[2] For a compound such as this compound, an important intermediate in the synthesis of various pharmaceuticals, a thorough purity assessment is paramount.

The primary synthesis route for this compound is the Williamson ether synthesis, which involves the reaction of 2-cyanophenol with 2-(dimethylamino)ethyl chloride.[3] This synthesis route can potentially introduce several impurities, including unreacted starting materials, by-products of side reactions, and residual solvents. Furthermore, degradation of the final compound can lead to additional impurities.

This guide focuses on the application of three core analytical techniques for the comprehensive purity validation of this compound:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for separating and quantifying components in a mixture.[3][4]

  • Mass Spectrometry (MS): A powerful tool for identifying and structurally elucidating compounds, often coupled with a chromatographic technique (e.g., LC-MS).[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for both qualitative and quantitative analysis without the need for reference standards for every component.[6][7]

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an ideal technique for the initial assessment of purity and the quantification of known and unknown impurities.[8] A well-developed HPLC method can separate the main component from its potential impurities, allowing for their detection and quantification.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed for effective separation of a range of impurities with varying polarities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-35 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, making it a powerful tool for the identification of unknown impurities.[9]

Protocol:

  • LC System: An HPLC or UHPLC system with conditions similar to those described in section 2.1. The flow from the column is directed to the mass spectrometer.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for accurate mass measurements.

  • Ionization Mode: Positive ESI mode is suitable for the amine-containing this compound and its likely impurities.

  • Mass Range: 50-500 m/z.

  • Data Acquisition: Full scan mode to detect all ions within the mass range. For targeted analysis of known impurities, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of impurities and can also be used for quantitative analysis (qNMR) without the need for specific reference standards.[6][7]

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), ensuring the sample is fully dissolved.

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons and their connectivity.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish detailed connectivity within the molecule for unambiguous structure determination of unknown impurities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent. For quantitative NMR, a certified internal standard with a known concentration is added to the sample.

Data Presentation and Comparison

The following tables present hypothetical data from the analysis of a this compound sample, comparing its purity profile against potential process-related and degradation impurities.

Table 1: HPLC Purity Analysis of this compound

Peak IDRetention Time (min)Area (%)Identification (by LC-MS)
15.20.082-Cyanophenol
28.90.052-(Dimethylamino)ethyl chloride
315.699.85This compound
418.20.02Unknown Impurity 1

Table 2: LC-MS Identification of Potential Impurities

ImpurityExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
2-Cyanophenol120.0444120.0441
2-(Dimethylamino)ethyl chloride108.0679108.0675
This compound191.1179191.1176

Table 3: ¹H NMR Chemical Shift Comparison

CompoundKey ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
This compound~7.6 (dd, 1H), ~7.5 (td, 1H), ~7.0 (d, 1H), ~6.9 (t, 1H), ~4.2 (t, 2H), ~2.8 (t, 2H), ~2.4 (s, 6H)
2-Cyanophenol~10.5 (br s, 1H), ~7.6 (dd, 1H), ~7.5 (td, 1H), ~7.0 (dd, 1H), ~6.9 (td, 1H)
2-(Dimethylamino)ethyl chloride~3.6 (t, 2H), ~2.8 (t, 2H), ~2.3 (s, 6H)

Visualizing the Analytical Workflow

The following diagrams, created using the DOT language, illustrate the logical flow of the impurity validation process.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV LC_MS LC-MS Analysis Sample->LC_MS NMR_Spectroscopy NMR Spectroscopy Sample->NMR_Spectroscopy Purity_Assessment Purity Assessment (Area %) HPLC_UV->Purity_Assessment Impurity_Identification Impurity Identification (Accurate Mass) LC_MS->Impurity_Identification Structural_Elucidation Structural Elucidation (¹H, ¹³C, 2D NMR) NMR_Spectroscopy->Structural_Elucidation Final_Report Final Purity Report Purity_Assessment->Final_Report Impurity_Identification->Final_Report Structural_Elucidation->Final_Report

Caption: Experimental workflow for impurity validation.

Decision_Making_Process start Analyze Sample by HPLC check_purity Purity > 99.5% and no unknown peaks > 0.1%? start->check_purity pass Sample Passes Purity Specification check_purity->pass Yes fail Further Investigation Required check_purity->fail No lcms_analysis LC-MS Analysis for Impurity Identification fail->lcms_analysis nmr_analysis NMR for Structural Elucidation of Unknowns lcms_analysis->nmr_analysis quantify_impurities Quantify Identified Impurities nmr_analysis->quantify_impurities final_assessment Final Assessment of Impurity Profile quantify_impurities->final_assessment

Caption: Decision-making process for impurity analysis.

Conclusion

The validation of purity for pharmaceutical intermediates like this compound requires a multi-faceted analytical approach. The combination of HPLC for quantitative purity assessment, LC-MS for rapid impurity identification, and NMR spectroscopy for definitive structural elucidation provides a robust and comprehensive strategy. This integrated approach ensures that the final product meets the stringent purity requirements of the pharmaceutical industry, ultimately contributing to the development of safe and effective medicines. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers and drug development professionals can confidently assess and validate the absence of impurities in their samples.

References

A Comparative Study on the Reactivity of 2-, 3-, and 4-Cyanophenol in Etherification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-cyanophenol isomers in etherification reactions, primarily focusing on the Williamson ether synthesis. The discussion is supported by theoretical principles and available experimental data to offer insights into how the position of the electron-withdrawing cyano group influences the reaction outcomes.

Introduction to Etherification of Cyanophenols

The etherification of cyanophenols is a crucial transformation in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and liquid crystals. The Williamson ether synthesis is a common and versatile method for this purpose, involving the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. The reactivity of the cyanophenol isomers in this SN2 reaction is significantly influenced by the electronic effects and steric hindrance imposed by the cyano group.

Theoretical Considerations: Electronic and Steric Effects

The position of the cyano (-CN) group on the aromatic ring relative to the hydroxyl (-OH) group dictates the electronic and steric environment of the reacting center, thereby influencing the rate and efficiency of the etherification reaction.

  • Electronic Effects: The cyano group is a strong electron-withdrawing group. This property affects the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide ion.

    • Acidity (pKa): An electron-withdrawing group stabilizes the phenoxide anion through resonance and inductive effects, thus increasing the acidity (lowering the pKa) of the phenol. A lower pKa facilitates the initial deprotonation step of the Williamson ether synthesis.

    • Nucleophilicity: While the electron-withdrawing cyano group increases the acidity of the phenol, it also decreases the nucleophilicity of the conjugate base (the phenoxide). This is because the negative charge is delocalized over the aromatic ring and the cyano group, making the oxygen less electron-rich and therefore a weaker nucleophile.

  • Steric Effects: The proximity of the cyano group to the hydroxyl group can sterically hinder the approach of the alkyl halide to the phenoxide oxygen, slowing down the SN2 reaction. This effect is most pronounced for the ortho-isomer (2-cyanophenol).

Comparative Reactivity Analysis

Based on these principles, the expected trend in reactivity for the etherification of cyanophenol isomers is as follows:

4-Cyanophenol (para-isomer): The cyano group is para to the hydroxyl group. It exerts a strong electron-withdrawing effect through resonance, significantly increasing the acidity of the phenol and facilitating phenoxide formation. The steric hindrance is minimal as the cyano group is distant from the reaction center. The strong delocalization of the negative charge in the phenoxide, however, reduces its nucleophilicity.

3-Cyanophenol (meta-isomer): The cyano group is meta to the hydroxyl group. It exerts an electron-withdrawing inductive effect but cannot participate in resonance delocalization of the lone pairs from the oxygen of the phenoxide. This results in a moderate increase in acidity compared to phenol. The steric hindrance is negligible. The nucleophilicity of the phenoxide is expected to be higher than that of the 4-cyanophenoxide due to less charge delocalization.

2-Cyanophenol (ortho-isomer): The cyano group is ortho to the hydroxyl group. It exerts a strong electron-withdrawing inductive effect and can participate in resonance. However, its close proximity to the hydroxyl group introduces significant steric hindrance, which can impede the approach of the alkyl halide to the phenoxide oxygen. This steric hindrance is a dominant factor that can significantly decrease the reaction rate.

Overall Predicted Reactivity Trend:

Based on the interplay of electronic and steric effects, the general reactivity trend in Williamson ether synthesis is often 4-cyanophenol > 3-cyanophenol > 2-cyanophenol . While 4-cyanophenol is the most acidic, the reduced nucleophilicity of its phenoxide is a competing factor. However, the severe steric hindrance in 2-cyanophenol often makes it the least reactive of the three isomers.

Quantitative Data Presentation

IsomerpKaAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
2-Cyanophenol ~7.17[1][2]Alkyl HalideK₂CO₃ or NaHDMF or Acetone60-804-24Moderate to Good
3-Cyanophenol ~8.61Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
4-Cyanophenol ~7.97[3][4]n-ButanolNot Specified1,4-Dioxane10012Moderate

Note: The yield for 2-cyanophenol is described as "Moderate to Good" based on a general protocol, as specific quantitative values under a single set of conditions are not available. Data for 3-cyanophenol etherification is sparse in readily available literature. The yield for 4-cyanophenol is from a specific example and may not be representative of all etherification reactions.

Experimental Protocols

The following are generalized experimental protocols for the Williamson ether synthesis of cyanophenols. These should be adapted and optimized for specific substrates and desired products.

Protocol 1: Standard Williamson Ether Synthesis

This protocol is suitable for all three isomers but may require longer reaction times or higher temperatures for 2-cyanophenol due to steric hindrance.

Materials:

  • Cyanophenol isomer (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃, anhydrous) (2.0 eq) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyanophenol isomer (1.0 eq).

  • Add anhydrous DMF or acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0 eq). If using sodium hydride, cool the solution to 0 °C and add NaH (1.2 eq) portion-wise.

  • Allow the mixture to stir for 30 minutes at room temperature (or until hydrogen evolution ceases if using NaH).

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent. If NaH was used, quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure ether.

Protocol 2: Phase-Transfer Catalyzed Williamson Ether Synthesis

This method can be particularly effective for enhancing the reaction rate, especially for less reactive isomers.

Materials:

  • Cyanophenol isomer (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 - 3.0 eq) as a 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst (0.1 eq)

  • Toluene or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the cyanophenol isomer (1.0 eq), alkyl halide (1.1 - 1.5 eq), and TBAB (0.1 eq).

  • Add toluene or DCM as the organic solvent.

  • Add the 50% aqueous NaOH or KOH solution (2.0 - 3.0 eq).

  • Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (40-110 °C) for 2-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve any inorganic salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Cyanophenol Cyanophenol Isomer Deprotonation Deprotonation to form Phenoxide Cyanophenol->Deprotonation Base Base (e.g., K2CO3, NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., DMF, Acetone) Solvent->Deprotonation Alkylation Addition of Alkyl Halide (R-X) Deprotonation->Alkylation Heating Heating and Stirring (4-24h) Alkylation->Heating TLC Reaction Monitoring (TLC) Heating->TLC Quenching Quenching / Filtration TLC->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography or Recrystallization Evaporation->Purification FinalProduct Pure Cyanophenoxy Derivative Purification->FinalProduct

Caption: Experimental workflow for the Williamson ether synthesis of cyanophenols.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_isomers Cyanophenol Isomers Reactivity Overall Reactivity in Etherification Acidity Acidity (pKa) (Phenoxide Formation) Reactivity->Acidity influenced by Nucleophilicity Phenoxide Nucleophilicity Reactivity->Nucleophilicity influenced by StericHindrance Steric Hindrance at Reaction Center Reactivity->StericHindrance influenced by Ortho 2-Cyanophenol Acidity->Ortho High (Inductive) Meta 3-Cyanophenol Acidity->Meta Moderate (Inductive) Para 4-Cyanophenol Acidity->Para High (Resonance) Nucleophilicity->Ortho Low (Delocalization) Nucleophilicity->Meta Moderate Nucleophilicity->Para Low (Delocalization) StericHindrance->Ortho High StericHindrance->Meta Low StericHindrance->Para Low

Caption: Factors influencing the reactivity of cyanophenol isomers in etherification.

References

Assessing the reproducibility of a published synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Experimental Protocols

The most direct and common method for preparing 2-[2-(Dimethylamino)ethoxy]benzonitrile is the Williamson ether synthesis. This method involves the reaction of 2-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride in the presence of a base.

Representative Protocol: Williamson Ether Synthesis of this compound

  • Reaction Setup: To a solution of 2-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

  • Formation of the Phenoxide: Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding phenoxide salt.

  • Addition of the Alkylating Agent: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 60-100 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.

II. Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound via the Williamson ether synthesis, based on analogous transformations.[1][2]

ParameterExpected ValueNotes
Yield 85-95%Yield is highly dependent on reaction conditions and purification methods.
Purity >98%Achievable with standard purification techniques like column chromatography.
Reaction Time 4-8 hoursCan be optimized by adjusting temperature and reactant concentrations.
Scale Milligram to gramThe protocol is scalable for laboratory and pilot plant production.

III. Comparison with Alternative Methods

While the Williamson ether synthesis is a robust method, other alternatives could be considered, each with its own set of advantages and disadvantages.

Synthetic MethodAdvantagesDisadvantages
Williamson Ether Synthesis High yields, readily available starting materials, well-established and reliable.Requires a strong base, which might not be compatible with sensitive functional groups.
Mitsunobu Reaction Mild reaction conditions, stereospecific for chiral alcohols.Use of stoichiometric amounts of expensive reagents (DEAD or DIAD and PPh₃), generates significant amounts of byproducts, making purification challenging.
Ullmann Condensation Suitable for the synthesis of diaryl ethers.Requires high reaction temperatures and a copper catalyst, which can be difficult to remove from the final product.

IV. Visualizations

The following diagrams illustrate the signaling pathway of the Williamson ether synthesis and the experimental workflow.

Williamson_Ether_Synthesis 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Intermediate_Phenoxide Potassium 2-cyanophenoxide (Intermediate) 2-Hydroxybenzonitrile->Intermediate_Phenoxide Deprotonation Potassium_Carbonate K₂CO₃ (Base) Potassium_Carbonate->Intermediate_Phenoxide Product This compound Intermediate_Phenoxide->Product SN2 Reaction Alkylating_Agent 2-(Dimethylamino)ethyl chloride Alkylating_Agent->Product Byproduct Potassium Chloride (KCl) Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix 2-Hydroxybenzonitrile, K₂CO₃, and Solvent Phenoxide_Formation Stir for 1h at RT (Phenoxide Formation) Reactants->Phenoxide_Formation Add_Alkylating_Agent Add 2-(Dimethylamino)ethyl chloride Phenoxide_Formation->Add_Alkylating_Agent Reflux Reflux for 4-8h Add_Alkylating_Agent->Reflux Solvent_Removal Remove Solvent Reflux->Solvent_Removal Extraction Dissolve in DCM, Wash with Water Solvent_Removal->Extraction Drying Dry with Na₂SO₄, Filter Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Pure Product

References

Safety Operating Guide

Proper Disposal of 2-[2-(Dimethylamino)ethoxy]benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document outlines the essential procedures for the safe and compliant disposal of 2-[2-(Dimethylamino)ethoxy]benzonitrile, a chemical intermediate utilized in pharmaceutical research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment.

I. Hazard and Safety Information

Prior to handling or disposal, it is imperative to be fully aware of the hazards associated with this compound. This information is summarized from the Safety Data Sheet (SDS).

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405
General Disposal P501: Dispose of contents/container to an approved waste disposal plant

II. Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate personal protective equipment to prevent exposure.

  • Hand Protection: Wear suitable protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may also be necessary.

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.

  • Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.

III. Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal facility.[1][2]

Step 1: Container and Waste Preparation

  • Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

  • Do not mix with other waste streams unless explicitly permitted by the waste disposal company.

Step 2: Spill and Leak Management

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it into a suitable, labeled container for disposal.[1]

  • Avoid allowing the product to enter drains, waterways, or soil.[1]

  • Wash the spill area thoroughly with soap and water.

Step 3: Arranging for Disposal

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous chemical waste.

Step 4: Decontamination of Empty Containers

  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and disposed of as hazardous waste along with the chemical.

  • Punctured or crushed containers that have been properly decontaminated may be disposed of as non-hazardous waste, in accordance with local regulations.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_spill Is it a spill? start->is_spill contain_spill Contain spill with inert absorbent material is_spill->contain_spill Yes prepare_container Prepare labeled, sealed container for waste is_spill->prepare_container No collect_waste Collect waste into a labeled, sealed container contain_spill->collect_waste decontaminate Decontaminate spill area collect_waste->decontaminate contact_disposal Contact approved hazardous waste disposal facility decontaminate->contact_disposal prepare_container->contact_disposal provide_sds Provide SDS to disposal facility contact_disposal->provide_sds follow_regulations Follow all local, state, and federal regulations for disposal provide_sds->follow_regulations end End: Proper Disposal Complete follow_regulations->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-[2-(Dimethylamino)ethoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-[2-(Dimethylamino)ethoxy]benzonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin and eyes, and potential respiratory irritation.[1] Adherence to the following safety measures is mandatory.

Hazard StatementDescriptionPrecautionary Measures
H315 Causes skin irritation.[1]Wear protective gloves and clothing. Wash hands thoroughly after handling.[1]
H319 Causes serious eye irritation.[1]Wear eye and face protection, such as safety glasses or a face shield.[1]
H335 May cause respiratory irritation.[1]Use only in a well-ventilated area or outdoors. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the required PPE for handling this compound.

Body PartProtective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are recommended for their resistance to a wide range of chemicals, including solvents, oils, and hazardous materials.[2][3][4] They offer superior protection against caustics and acids.[3] Always inspect gloves for integrity before use and replace them immediately if they are contaminated or damaged.[5]
Eyes/Face Safety glasses with side shields or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[1]
Body Laboratory coatA standard lab coat should be worn to protect the skin and personal clothing from contamination.[1]
Respiratory Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize the inhalation of vapors or dust.[1][6]

Operational Plan: Step-by-Step Handling Procedure

Follow this procedure to ensure the safe handling of this compound during laboratory operations.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling the Chemical :

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Prevent the formation of dust or aerosols.

    • Use only the amount of material necessary for the experiment to minimize waste.

  • In Case of Exposure :

    • Skin Contact : Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention.[1]

    • Eye Contact : Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the chemical.[1]

    • Clean the work area and any equipment used.

    • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Product and Contaminated Materials Dispose of as hazardous waste.[1] Place in a suitable, labeled disposal container.[1] Consult with your institution's environmental health and safety (EHS) office for specific guidance and to ensure compliance with all federal, state, and local regulations.[1] Do not allow the product to enter drains, waterways, or soil.[1]
Empty Containers Do not reuse containers.[1] Dispose of them as unused product in accordance with institutional and regulatory guidelines.[1]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol Prep1 Don PPE: - Nitrile Gloves - Safety Glasses - Lab Coat Prep2 Prepare Well-Ventilated Work Area (Fume Hood) Prep1->Prep2 Handling1 Handle Chemical: - Avoid Contact - Minimize Dust/Aerosols Prep2->Handling1 Post1 Clean Work Area and Equipment Handling1->Post1 Disp1 Segregate Waste: - Unused Product - Contaminated Materials Handling1->Disp1 Generate Waste Emergency In Case of Exposure: - Skin/Eye Contact - Inhalation - Ingestion Handling1->Emergency If Exposure Occurs Post2 Store Chemical in a Tightly Closed Container Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3 Disp2 Label Waste Container 'Hazardous Waste' Disp1->Disp2 Disp3 Consult EHS for Disposal Guidelines Disp2->Disp3 Action Follow First Aid Measures and Seek Medical Attention Emergency->Action

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.